(S)-Alaproclate
描述
Structure
2D Structure
属性
IUPAC Name |
[1-(4-chlorophenyl)-2-methylpropan-2-yl] (2S)-2-aminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10/h4-7,9H,8,15H2,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSPJBYOKQPKCD-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66171-75-3 | |
| Record name | Alaproclate, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066171753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALAPROCLATE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G464BXD52M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-Alaproclate: A Comprehensive Technical Guide on Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Alaproclate is the levorotatory enantiomer of Alaproclate, a selective serotonin reuptake inhibitor (SSRI) developed in the 1970s.[1] While the development of Alaproclate was discontinued, the study of its enantiomers remains relevant for understanding the stereoselective interactions of SSRIs with their biological targets. It has been reported that the S-(-)-enantiomer of Alaproclate is more potent than the R-(+)-enantiomer, highlighting the importance of stereochemistry in its pharmacological activity.[1] This technical guide provides a detailed overview of the synthesis pathway for this compound and a comprehensive summary of its chemical properties.
Chemical Properties of this compound
The chemical and physical properties of this compound are summarized in the table below. This data is essential for its characterization, formulation, and quality control.
| Property | Value | Reference |
| IUPAC Name | (2S)-1-(4-chlorophenyl)-2-methylpropan-2-yl 2-aminopropanoate | [2] |
| CAS Number | 66171-75-3 (this compound hydrochloride) | [3] |
| Molecular Formula | C13H18ClNO2 | [2] |
| Molecular Weight | 255.74 g/mol | [2] |
| Appearance | White to off-white crystalline powder (for hydrochloride salt) | General knowledge for similar compounds |
| Solubility | Soluble in water (for hydrochloride salt) | General knowledge for similar compounds |
Synthesis Pathway
Racemic Synthesis of Alaproclate
The synthesis of racemic Alaproclate proceeds in a three-step sequence starting from methyl 4-chlorophenylacetate.
Experimental Protocol for Racemic Synthesis:
-
Step 1: Grignard Reaction. To a solution of methyl 4-chlorophenylacetate in an anhydrous ether solvent (e.g., diethyl ether or THF), methylmagnesium iodide is added dropwise at a controlled temperature (typically 0 °C). The reaction mixture is then stirred until completion, followed by quenching with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield 1-(4-chlorophenyl)-2-methyl-2-propanol.
-
Step 2: Esterification. The tertiary alcohol obtained in the previous step is dissolved in a suitable aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., pyridine or triethylamine). 2-Bromopropionyl bromide is then added dropwise at a low temperature (e.g., 0 °C). The reaction is stirred until completion, followed by washing with aqueous acid, aqueous base, and brine. The organic layer is dried and concentrated to give 1-(4-chlorophenyl)-2-methylpropan-2-yl 2-bromopropanoate.
-
Step 3: Amination. The bromoester is dissolved in a suitable solvent (e.g., ethanol) and treated with an excess of ammonia (either as a gas or a concentrated aqueous solution). The reaction is typically carried out in a sealed vessel at elevated temperature and pressure. After the reaction is complete, the solvent is removed, and the residue is purified by chromatography to afford racemic Alaproclate.
Chiral Resolution of Racemic Alaproclate
The separation of the (S)- and (R)-enantiomers of Alaproclate can be achieved by forming diastereomeric salts with a chiral resolving agent. Given that Alaproclate is a basic compound (due to the primary amine), a chiral acid such as (+)-tartaric acid is a suitable resolving agent.
Experimental Protocol for Chiral Resolution:
-
Diastereomeric Salt Formation. Racemic Alaproclate is dissolved in a suitable solvent, such as ethanol or methanol. An equimolar amount of (+)-tartaric acid, also dissolved in the same solvent, is added to the solution. The mixture is typically heated to ensure complete dissolution and then allowed to cool slowly to room temperature.
-
Fractional Crystallization. Due to the different spatial arrangements, the two diastereomeric salts—this compound-(+)-tartrate and (R)-Alaproclate-(+)-tartrate—will have different solubilities. The less soluble diastereomer will crystallize out of the solution first. The crystals are collected by filtration. The process of recrystallization from the same solvent can be repeated to improve the diastereomeric purity.
-
Liberation of the Free Base. The isolated diastereomeric salt (e.g., this compound-(+)-tartrate) is treated with a base, such as an aqueous solution of sodium hydroxide or potassium carbonate, to neutralize the tartaric acid and liberate the free base of this compound.
-
Extraction and Purification. The free this compound is then extracted from the aqueous solution using an organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are combined, dried over an anhydrous salt, and the solvent is evaporated to yield the enantiomerically enriched this compound. The enantiomeric excess (ee) can be determined using chiral High-Performance Liquid Chromatography (HPLC).
Conclusion
This technical guide provides a foundational understanding of the synthesis and chemical properties of this compound. The racemic synthesis is a straightforward process, and the subsequent chiral resolution offers a viable pathway to obtain the desired enantiomerically pure compound. The detailed protocols and tabulated chemical data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development who are interested in the stereoselective aspects of SSRIs and related compounds. Further research into direct asymmetric synthesis routes could provide more efficient methods for the production of this compound.
References
Alaproclate: A Technical Deep Dive into an Early Selective Serotonin Reuptake Inhibitor
An In-depth Technical Guide on the Discovery, Development, and Discontinuation of Alaproclate
Abstract
Alaproclate (developmental code name GEA 654) emerged in the 1970s from the laboratories of the Swedish pharmaceutical company Astra AB (now AstraZeneca) as one of the pioneering selective serotonin reuptake inhibitors (SSRIs).[1] Its development marked a significant step towards a new generation of antidepressants with a more targeted mechanism of action and a potentially improved side-effect profile compared to the then-dominant tricyclic antidepressants. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, pharmacokinetics, and the eventual discontinuation of Alaproclate. It is intended for researchers, scientists, and drug development professionals, offering a detailed look into the preclinical and clinical investigations of this early SSRI.
Introduction: The Dawn of Selective Serotonin Reuptake Inhibition
The development of Alaproclate took place against the backdrop of the monoamine hypothesis of depression, which posited that a deficiency in neurotransmitters like serotonin and norepinephrine was a key factor in the pathophysiology of depressive disorders. Tricyclic antidepressants (TCAs), the standard of care at the time, acted by inhibiting the reuptake of both serotonin and norepinephrine, but their broad pharmacological activity, including effects on muscarinic, histaminic, and adrenergic receptors, led to a range of undesirable side effects. This created a clear medical need for more selective agents. Astra AB, a company with a growing focus on research and development, was among the pharmaceutical firms seeking to develop antidepressants with a more specific mechanism of action.[2][3] Alaproclate was one of their promising candidates, designed to selectively target the serotonin transporter.
Discovery and Development History
Alaproclate was synthesized and developed by Astra AB in the 1970s.[1] It was one of the first compounds, alongside zimelidine and indalpine, to be classified as a selective serotonin reuptake inhibitor.[1] Preclinical studies in the late 1970s and early 1980s demonstrated its potential as an antidepressant. However, the development of Alaproclate was ultimately halted due to the emergence of hepatotoxicity in animal studies.[1] This adverse finding, a significant concern in drug development, led to the discontinuation of its clinical progression.
Synthesis of Alaproclate
The chemical synthesis of Alaproclate involves a multi-step process. While the specific, detailed industrial synthesis protocol used by Astra AB is not publicly available, the general synthetic route has been described in the scientific literature.
Experimental Protocol: General Synthesis of Alaproclate
Disclaimer: The following is a generalized protocol based on published chemical principles. The exact reaction conditions, solvents, and purification methods used by Astra AB may have differed.
Step 1: Grignard Reaction
Methyl 4-chlorophenylacetate is reacted with methylmagnesium iodide in an appropriate etheral solvent (e.g., diethyl ether or tetrahydrofuran). This Grignard reaction forms the tertiary alcohol, 1-(4-chlorophenyl)-2-methyl-2-propanol.
Step 2: Acylation
The resulting tertiary alcohol is then acylated using 2-bromopropionyl bromide. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide byproduct.
Step 3: Amination
The final step involves the treatment of the ester intermediate with ammonia. This nucleophilic substitution reaction replaces the bromine atom with an amino group, yielding Alaproclate.
Purification and Characterization:
The final product would be purified using standard techniques such as crystallization or column chromatography. Characterization would involve methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity of the compound.
Mechanism of Action
Alaproclate's primary mechanism of action is the selective inhibition of serotonin (5-hydroxytryptamine, 5-HT) reuptake.[1] It also exhibits a secondary activity as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1]
Selective Serotonin Reuptake Inhibition
Alaproclate binds to the serotonin transporter (SERT), a protein responsible for clearing serotonin from the synaptic cleft. By blocking this transporter, Alaproclate increases the concentration and prolongs the duration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.
Caption: Alaproclate inhibits the serotonin transporter (SERT), increasing synaptic serotonin levels.
Experimental Protocol: In Vivo Serotonin Reuptake Inhibition (H 75/12-Method)
Disclaimer: The following is a generalized protocol based on the "H 75/12-method" cited in the literature. The exact parameters used in the studies with Alaproclate may have varied.
Objective: To assess the in vivo inhibition of serotonin reuptake by Alaproclate.
Principle: The compound H 75/12 (4-methyl-α-ethyl-m-tyramine) causes a depletion of brain serotonin levels. A drug that inhibits serotonin reuptake will prevent the uptake of H 75/12 into serotonergic neurons, thus counteracting the depletion of serotonin.
Animals: Male Wistar rats.
Procedure:
-
Animals are divided into control and experimental groups.
-
The experimental group receives a subcutaneous injection of Alaproclate at various doses. The control group receives the vehicle.
-
After a predetermined time (e.g., 30 minutes), all animals receive an intraperitoneal injection of H 75/12 (e.g., 15 mg/kg).
-
After a further incubation period (e.g., 2 hours), the animals are euthanized, and their brains are rapidly dissected.
-
Brain regions of interest (e.g., hippocampus, striatum) are homogenized.
-
Serotonin levels in the brain homogenates are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) with electrochemical detection.
Data Analysis: The percentage inhibition of H 75/12-induced serotonin depletion is calculated for each dose of Alaproclate. An ED50 value (the dose that produces 50% of the maximum effect) can then be determined.
Non-Competitive NMDA Receptor Antagonism
In addition to its effects on serotonin reuptake, Alaproclate was found to act as a non-competitive antagonist at the NMDA receptor. This action is distinct from its SSRI properties and suggests a more complex pharmacological profile. The S-(-)-enantiomer was found to be more potent than the R-(+)-enantiomer in this regard.
Caption: Alaproclate non-competitively blocks the NMDA receptor ion channel, inhibiting calcium influx.
Experimental Protocol: NMDA Receptor Antagonism using Fluorescent Indicators
Disclaimer: The following is a generalized protocol based on standard methods for assessing NMDA receptor activity. The specific details of the assays used for Alaproclate are not fully available.
Objective: To determine the effect of Alaproclate on NMDA receptor-mediated calcium influx.
Principle: Activation of NMDA receptors leads to an influx of calcium ions into the neuron. This change in intracellular calcium concentration can be measured using fluorescent calcium indicators like Fura-2. A non-competitive antagonist will block this calcium influx in a manner that is not overcome by increasing the concentration of the agonist (glutamate).
Cell Culture: Primary cultures of rat cerebellar granule cells or a suitable neuronal cell line expressing NMDA receptors.
Procedure:
-
Cells are cultured on glass coverslips.
-
The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
The coverslips are mounted in a perfusion chamber on the stage of a fluorescence microscope.
-
Cells are perfused with a physiological salt solution.
-
Baseline fluorescence is recorded.
-
The cells are then exposed to a solution containing NMDA and a co-agonist like glycine to stimulate calcium influx.
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is measured.
-
The experiment is repeated in the presence of varying concentrations of Alaproclate to determine its inhibitory effect.
-
To confirm non-competitive antagonism, the experiment can be repeated with a fixed concentration of Alaproclate and varying concentrations of NMDA.
Data Analysis: The fluorescence ratio (e.g., 340nm/380nm for Fura-2) is calculated to represent the intracellular calcium concentration. The inhibitory effect of Alaproclate is quantified, and an IC50 value (the concentration that produces 50% inhibition) is determined.
Pharmacokinetics and Metabolism
Pharmacokinetic studies in humans revealed that Alaproclate is rapidly absorbed after oral administration.
| Parameter | Value | Species |
| Elimination Half-Life | 7.1 ± 0.9 hours | Human |
| Plasma Protein Binding | 82 ± 1% | Human |
Data from a study in patients with dementia of the Alzheimer type.
The metabolism of Alaproclate likely involves hepatic pathways, a common feature of many psychotropic drugs.
Clinical Trials
Alaproclate was investigated in clinical trials for the treatment of depression and senile dementia.
Depression
An open-label study in patients with depression showed that a daily dose of 200 mg of Alaproclate resulted in clinical improvement in 7 out of 10 patients, as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS).[4] Another open study in a drug-resistant group of depressed patients also suggested an antidepressant effect.[5] However, these were small, open-label studies, and larger, controlled trials would have been necessary to definitively establish efficacy.
Senile Dementia
A study in 12 patients with dementia of the Alzheimer type showed a positive effect of Alaproclate on emotional functions in five of the patients.[6] This suggested a potential therapeutic role in managing the behavioral and psychological symptoms of dementia.
Discontinuation of Development: Hepatotoxicity
The development of Alaproclate was discontinued due to the observation of liver complications in rodent studies.[1] This finding of hepatotoxicity was a major safety concern that ultimately led to the termination of the drug's development program.
Experimental Protocol: General Rodent Hepatotoxicity Study
Disclaimer: The specific protocol for the hepatotoxicity studies of Alaproclate is not publicly available. The following is a generalized protocol based on standard preclinical toxicology practices.
Objective: To assess the potential for Alaproclate to cause liver damage in a rodent model.
Animals: Male and female rats (e.g., Sprague-Dawley) and/or mice.
Procedure:
-
Dose Range-Finding Study: A preliminary study is conducted to determine the maximum tolerated dose (MTD) of Alaproclate.
-
Main Study: Animals are divided into a control group (receiving vehicle) and at least three dose groups (low, mid, and high doses of Alaproclate, with the high dose typically being the MTD).
-
The drug is administered orally once daily for a specified duration (e.g., 28 or 90 days).
-
In-life Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.
-
Clinical Pathology: Blood samples are collected at specified time points for analysis of liver function markers, including:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin
-
-
Terminal Procedures: At the end of the study, animals are euthanized. A gross pathological examination of all organs is performed.
-
Organ Weights: The liver is weighed.
-
Histopathology: The liver and other major organs are preserved, processed, and examined microscopically by a veterinary pathologist for any signs of cellular damage, inflammation, or other abnormalities.
Data Analysis: Statistical analysis is performed to compare the findings in the drug-treated groups with the control group. A determination is made regarding the dose-response relationship of any observed toxicity.
Conclusion
Alaproclate represents an important chapter in the history of psychopharmacology. As one of the first selective serotonin reuptake inhibitors, it embodied the shift towards more targeted and potentially safer antidepressant medications. Its dual mechanism of action, involving both serotonin reuptake inhibition and NMDA receptor antagonism, made it a pharmacologically intriguing compound. However, the discovery of hepatotoxicity in preclinical animal models ultimately led to the cessation of its development. The story of Alaproclate serves as a critical reminder of the rigorous safety standards in drug development and the unforeseen challenges that can arise on the path from a promising molecule to a therapeutic agent. While it never reached the market, the research and development efforts behind Alaproclate contributed to the broader understanding of SSRIs and paved the way for the successful development of other drugs in this class that have since transformed the treatment of depression and other psychiatric disorders.
References
- 1. Preclinical toxicological evaluation of sertraline hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alaproclate: a pharmacokinetic and biochemical study in patients with dementia of Alzheimer type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 5. Annual Reports [astrazeneca.com]
- 6. Alaproclate--an open clinical study in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Alaproclate: A Technical Guide to a Selective Serotonin Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Alaproclate is a selective serotonin reuptake inhibitor (SSRI) that was developed in the 1970s as a potential antidepressant. While its development was discontinued due to observations of hepatotoxicity in preclinical studies, its distinct pharmacological profile continues to be of interest for research and drug development.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as an SSRI, its secondary activity as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, and its pharmacokinetic properties. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of associated signaling pathways and workflows to support further investigation and understanding of this compound.
Introduction
Alaproclate, developed by Astra AB, was one of the first selective serotonin reuptake inhibitors.[1][2] It is a chiral molecule, with the (S)-enantiomer being the more pharmacologically active form.[3] The primary mechanism of action of this compound is the blockade of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.[4][5] Additionally, this compound exhibits non-competitive antagonist activity at the NMDA receptor.[1][3] This dual activity makes it a compound of interest for studying the interplay between serotonergic and glutamatergic systems in neuropsychiatric disorders.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for Alaproclate, with a focus on the (S)-enantiomer where specified.
Table 1: Serotonin Transporter (SERT) Binding Affinity
| Ligand | Preparation | K_D_ (nM) | Reference |
| ³H-Alaproclate | Rat cerebral cortex membranes | ~1 and 28 (proadifen-displaceable) | [6] |
| ³H-Alaproclate | Rat cerebral cortex membranes | 1 and 6 (proadifen-non-displaceable) | [6] |
Note: The enantiomeric form of the radiolabeled Alaproclate was not explicitly specified in the abstract.
Table 2: NMDA Receptor Antagonist Activity
| Compound | Parameter | Value (µM) | Experimental System | Reference |
| Alaproclate | IC₅₀ | 0.3 | Cerebellar granule cells | [3] |
| This compound | Potency | More potent than (R)-enantiomer | Cerebellar granule cells | [3] |
Table 3: Pharmacokinetic Properties of Alaproclate
| Parameter | Value | Species | Reference |
| Plasma Elimination Half-life | 3.0 - 3.5 hours | Human | [7] |
| Peak Plasma Level | ~1.5 hours | Human | [7] |
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT). By binding to SERT, it blocks the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby increasing the concentration and duration of serotonin in the synapse. This enhanced serotonergic neurotransmission is believed to be the basis for its antidepressant effects.
Mechanism of Action of this compound at the Serotonergic Synapse.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Radioligand Binding Assay for SERT Affinity
This protocol is based on the methodology described for assessing the binding of ³H-alaproclate to rat cerebral cortex membranes.[6]
Objective: To determine the binding affinity (K_D_) of this compound for the serotonin transporter.
Materials:
-
Rat cerebral cortex tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
³H-(S)-Alaproclate (radioligand)
-
Unlabeled this compound
-
Glass fiber filters
-
Scintillation fluid
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation.
-
Binding Assay: Incubate the prepared membranes with varying concentrations of ³H-(S)-Alaproclate in the presence (for non-specific binding) or absence (for total binding) of a high concentration of unlabeled this compound.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a time sufficient to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the K_D_ and B_max_ values.
Workflow for Radioligand Binding Assay.
In Vivo Microdialysis for Extracellular Serotonin Levels
This protocol is a generalized procedure for in vivo microdialysis to measure the effect of this compound on extracellular serotonin levels in the brain.
Objective: To assess the in vivo efficacy of this compound in increasing synaptic serotonin concentrations.
Materials:
-
Live, freely moving rats or mice
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
-
Fraction collector
-
HPLC system with electrochemical detection
Procedure:
-
Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into a specific brain region of interest (e.g., hippocampus, prefrontal cortex).
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: Perfuse the microdialysis probe with aCSF at a constant low flow rate.
-
Baseline Collection: Collect baseline dialysate samples to establish basal extracellular serotonin levels.
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneal injection) or locally via reverse dialysis through the probe.
-
Sample Collection: Continue to collect dialysate samples at regular intervals post-drug administration.
-
Analysis: Analyze the collected dialysate samples for serotonin concentration using HPLC with electrochemical detection.
-
Data Analysis: Express the post-drug serotonin levels as a percentage of the baseline levels and analyze the time course of the effect.
Workflow for In Vivo Microdialysis Experiment.
Conclusion
This compound is a potent selective serotonin reuptake inhibitor with additional non-competitive NMDA receptor antagonist properties. While its clinical development was halted, the unique pharmacology of this compound makes it a valuable tool for research into the roles of the serotonergic and glutamatergic systems in brain function and disease. The data and protocols presented in this guide are intended to provide a comprehensive resource for scientists and researchers in the field of drug development and neuroscience. Further investigation into the specific binding kinetics of the (S)-enantiomer at the human serotonin transporter and its functional consequences is warranted to fully elucidate its therapeutic potential and molecular mechanisms.
References
- 1. Alaproclate - Wikipedia [en.wikipedia.org]
- 2. Alaproclate | C13H18ClNO2 | CID 2081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stereoselective high-affinity binding of 3H-alaproclate to membranes from rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of alaproclate on antipyrine metabolite formation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Alaproclate as a Non-Competitive NMDA Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Alaproclate, the levorotatory enantiomer of Alaproclate, is a potent and reversible non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document provides an in-depth technical overview of this compound's mechanism of action, supported by available quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant signaling pathways and experimental workflows. As a non-competitive antagonist, this compound offers a distinct pharmacological profile with potential therapeutic implications.
Introduction to this compound and NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission and plasticity in the central nervous system. Its dysregulation is implicated in numerous neurological and psychiatric disorders. NMDA receptor antagonists are classified based on their mechanism of action, including competitive, uncompetitive, and non-competitive antagonists.
This compound falls into the category of non-competitive antagonists. These molecules do not compete with the agonist (glutamate) or co-agonist (glycine/D-serine) for their binding sites. Instead, they are thought to bind to a distinct site on the receptor-channel complex, inducing a conformational change that prevents ion flux regardless of agonist binding.
Quantitative Data for this compound
The available quantitative data for Alaproclate's interaction with the NMDA receptor is summarized below. It is important to note that this compound is the more potent enantiomer.[1]
| Parameter | Value | Compound | Species/Tissue | Assay | Reference |
| IC50 | 0.3 µM | Alaproclate | Rat Cerebellar Granule Cells | NMDA-induced Ca2+ influx | [1] |
Mechanism of Action
This compound exhibits a distinct non-competitive antagonism of the NMDA receptor with the following key characteristics:
-
Stereoselectivity: The (S)-enantiomer is more potent in its antagonistic activity compared to the (R)-enantiomer.[1]
-
Reversibility: The inhibitory effect of this compound is rapidly reversible upon its removal, suggesting a relatively fast dissociation rate from its binding site.[1]
-
Independence from Glycine and Mg2+: The antagonistic action of Alaproclate is not affected by the concentration of the co-agonist glycine or the channel-blocking ion Mg2+, confirming a non-competitive mechanism that does not involve the glycine binding site or the Mg2+ binding site within the channel pore.[1]
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to characterize a non-competitive NMDA receptor antagonist like this compound.
Fluorescence-Based Intracellular Calcium Assay
This assay directly measures the functional consequence of NMDA receptor activation—calcium influx—and its inhibition by an antagonist.
Objective: To determine the IC50 value of this compound for the inhibition of NMDA-induced intracellular calcium increase.
Materials:
-
Primary neuronal cell culture (e.g., rat cerebellar granule cells) or a cell line expressing recombinant NMDA receptors.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with Ca2+ and Mg2+).
-
NMDA and glycine solutions.
-
This compound stock solution.
-
Fluorescence plate reader or microscope.
Procedure:
-
Cell Plating: Plate cells in a multi-well plate (e.g., 96-well) and culture until a confluent monolayer is formed.
-
Dye Loading: Incubate the cells with a calcium indicator dye (e.g., 5 µM Fura-2 AM) in assay buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Compound Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using the plate reader.
-
NMDA Receptor Stimulation: Add a solution of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to all wells to stimulate the NMDA receptors.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence signal over time to capture the calcium influx.
-
Data Analysis: Calculate the change in fluorescence (or the ratio of emissions at different wavelengths for ratiometric dyes like Fura-2) to determine the extent of calcium influx. Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound to the NMDA receptor. For a non-competitive antagonist, this would typically involve measuring the displacement of a radiolabeled ligand that binds to the channel pore (e.g., [3H]MK-801).
Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor channel.
Materials:
-
Rat brain membrane preparation (e.g., from cortex or hippocampus).
-
Radioligand (e.g., [3H]MK-801).
-
This compound stock solution.
-
Assay buffer (e.g., Tris-HCl).
-
Glutamate and glycine solutions (to open the channel for radioligand binding).
-
Non-specific binding control (e.g., a high concentration of unlabeled MK-801).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in buffer and centrifuge to isolate the membrane fraction.
-
Assay Setup: In a multi-tube format, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include tubes for total binding (no competitor) and non-specific binding.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the competitor concentration and fit the data to a one-site competition model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
Electrophysiological Recording (Whole-Cell Patch-Clamp)
This technique provides a direct measure of the ion flow through NMDA receptor channels and is a powerful tool for characterizing the mechanism of antagonism.
Objective: To characterize the voltage-dependency and use-dependency of this compound's antagonism of NMDA receptor currents.
Materials:
-
Cultured neurons or cells expressing NMDA receptors.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Extracellular and intracellular recording solutions.
-
NMDA and glycine solutions.
-
This compound solution.
Procedure:
-
Cell Preparation: Prepare a dish of cells for recording.
-
Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a single cell.
-
NMDA Current Elicitation: Apply a solution containing NMDA and glycine to elicit an inward current at a negative holding potential (e.g., -60 mV).
-
Antagonist Application: Co-apply this compound with the NMDA/glycine solution and record the change in current amplitude.
-
Washout: Wash out the antagonist to observe the reversibility of the block.
-
Voltage Protocol: To test for voltage dependency, elicit NMDA currents at various holding potentials in the presence and absence of this compound.
-
Use-Dependency Protocol: To test for use-dependency (channel state-dependency), apply this compound in the absence of agonist and then elicit currents, or apply it during repeated agonist applications.
-
Data Analysis: Measure the peak and steady-state current amplitudes to quantify the degree of inhibition. Analyze the current-voltage relationship and the effect of repeated agonist application to determine the mechanism of antagonism.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for characterizing a novel NMDA receptor antagonist.
References
(S)-Alaproclate Neuropharmacological Profile: A Technical Guide
Executive Summary
This document provides a detailed technical overview of the neuropharmacological profile of (S)-Alaproclate, a compound recognized for its dual-action mechanism. Primarily, this compound functions as a selective serotonin reuptake inhibitor (SSRI)[1][2][3]. Its principal therapeutic action is derived from the high-affinity blockade of the serotonin transporter (SERT), which leads to an increase in synaptic serotonin levels.
In addition to its primary SSRI activity, this compound exhibits a distinct secondary mechanism as a potent, reversible, and noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor[2]. This guide summarizes the available quantitative data on its binding affinities and functional inhibition, details the experimental protocols used for its characterization, and provides visual representations of its mechanisms of action and relevant experimental workflows.
Primary Mechanism of Action: Serotonin Reuptake Inhibition
This compound's primary pharmacological effect is the selective inhibition of the serotonin transporter (SERT)[1][3]. By binding to SERT, it competitively blocks the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron[4]. This action leads to a sustained increase in the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission. In vivo studies have demonstrated that Alaproclate is effective at inhibiting serotonin uptake, with particular potency observed in the hippocampus and hypothalamus[1].
Monoamine Transporter Selectivity
This compound demonstrates high selectivity for the serotonin transporter over other monoamine transporters. While specific Ki and IC50 values for this compound at each transporter are not consistently available in the literature, qualitative descriptions from in vitro binding and in vivo functional studies confirm its profile as a selective serotonin reuptake inhibitor[1]. It has been shown to have negligible effects on norepinephrine (NA) or dopamine (DA) uptake[1].
| Transporter | This compound Binding Affinity / Inhibition Potency | Reference |
| Serotonin Transporter (SERT) | High affinity and potent inhibition | [1][4] |
| Norepinephrine Transporter (NET) | Negligible inhibition of uptake | [1] |
| Dopamine Transporter (DAT) | Negligible affinity (based on D2 receptor binding) | [1] |
Secondary Mechanism of Action: NMDA Receptor Antagonism
A significant secondary pharmacological action of this compound is its role as a noncompetitive antagonist of the NMDA receptor[2]. This interaction is stereoselective, with the (S)-enantiomer being more potent than the R-(+)-enantiomer[2]. By binding to a site within the receptor's ion channel, this compound blocks the influx of Ca²⁺ ions, thereby inhibiting NMDA receptor-mediated signaling. This action is reversible and does not compete with the binding of glycine or Mg²⁺[2].
Potency of NMDA Receptor Inhibition
The inhibitory effect of this compound on NMDA receptor function has been quantified in functional assays.
| Target Action | Method | Value | Reference |
| NMDA Receptor Blockade | Inhibition of NMDA-induced changes in membrane potential and intracellular free Ca²⁺ in cerebellar granule cells. | IC₅₀ = 0.3 µM | [2] |
| NMDA-Evoked Currents | Inhibition in cultured rat hippocampal neurons. | IC₅₀ = 1.1 µM | [5] |
Receptor Selectivity Profile
In vitro binding studies have established that this compound has a focused mechanism of action with minimal off-target effects. It is largely devoid of activity at several key neurotransmitter receptors, which contributes to a more favorable side-effect profile compared to less selective agents like tricyclic antidepressants[1].
| Receptor Target | This compound Binding Affinity | Reference |
| Serotonin (5-HT) Receptors | Practically devoid of action | [1] |
| Histamine H1 Receptors | Practically devoid of action | [1] |
| α1-Adrenergic Receptors | Practically devoid of action | [1] |
| α2-Adrenergic Receptors | Practically devoid of action | [1] |
| Dopamine D2 Receptors | Practically devoid of action | [1] |
| Muscarinic Receptors | Negligible action | [1] |
Experimental Methodologies
The characterization of this compound's neuropharmacological profile relies on standardized in vitro assays. The following sections detail the typical protocols for determining binding affinity (Ki) and functional reuptake inhibition (IC50).
Radioligand Binding Assay Protocol (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its target receptor.
Objective: To determine the Ki of this compound for the serotonin transporter (SERT).
Materials:
-
Membrane Preparation: Homogenized tissue or cell membranes expressing human SERT.
-
Radioligand: A specific SERT radioligand, such as [³H]Citalopram or [³H]Paroxetine.
-
Test Compound: this compound, serially diluted.
-
Buffers: Incubation buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl), wash buffer.
-
Filtration Apparatus: 96-well filter plates (e.g., GF/B or GF/C glass fiber) and a vacuum manifold.
-
Detection: Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Controls: Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a saturating concentration of a known non-labeled SERT inhibitor).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through the filter plate. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection: After drying the filters, add scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percent inhibition of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Serotonin Reuptake Inhibition Assay
This functional assay measures a compound's ability to inhibit the uptake of serotonin into cells or synaptosomes.
Objective: To determine the IC50 of this compound for the inhibition of serotonin reuptake.
Materials:
-
Biological System: HEK293 cells stably expressing hSERT, or synaptosomes prepared from rodent brain tissue[5].
-
Substrate: Radiolabeled serotonin ([³H]5-HT).
-
Buffers: Krebs-Ringer-HEPES (KRH) buffer.
-
Inhibitors: this compound (test compound) and a known potent SERT inhibitor like fluoxetine for determining non-specific uptake[5].
Procedure:
-
Cell Plating: Seed cells into 96-well plates to form a confluent monolayer[5].
-
Pre-incubation: Wash the cells with KRH buffer and pre-incubate them with varying concentrations of this compound or control vehicle for 10-20 minutes at 37°C[5][6].
-
Initiation: Initiate the reuptake reaction by adding [³H]5-HT to all wells at a final concentration near its Km value[5].
-
Incubation: Incubate the plate at 37°C for a short, defined period (e.g., 10-20 minutes) to allow for substrate uptake[5].
-
Termination: Stop the assay by rapidly aspirating the buffer and washing the cells multiple times with ice-cold buffer to remove extracellular [³H]5-HT[5].
-
Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific uptake by subtracting the non-specific uptake (wells with fluoxetine) from the total uptake (vehicle control wells).
-
Determine the percent inhibition of specific uptake for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound and use non-linear regression to determine the IC50 value.
-
References
- 1. Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alaproclate - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antidepressant binding to the porcine and human platelet serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.glpbio.com [file.glpbio.com]
- 6. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Alaproclate: An In-Depth Technical Guide to its In Vitro Binding Profile on Serotonin Transporters
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Alaproclate is a selective serotonin reuptake inhibitor (SSRI) that exhibits a high affinity and selectivity for the serotonin transporter (SERT). This technical guide provides a comprehensive overview of the in vitro binding profile of this compound, detailing its interaction with monoamine transporters. This document summarizes the available quantitative binding data, outlines relevant experimental protocols, and presents visualizations of the associated molecular interactions and experimental workflows. The information contained herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of neuropharmacology and drug development.
Introduction
This compound is the more potent enantiomer of the selective serotonin reuptake inhibitor, Alaproclate. Its mechanism of action primarily involves the competitive inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft. Understanding the precise in vitro binding characteristics of this compound to SERT, as well as its off-target binding to other monoamine transporters such as the dopamine transporter (DAT) and the norepinephrine transporter (NET), is crucial for elucidating its pharmacological profile and therapeutic potential.
Quantitative Binding Profile
One study indicated that Alaproclate competitively inhibits serotonin transport and displaces [3H]imipramine from platelet plasma membranes. Notably, the concentration of Alaproclate required to inhibit serotonin transport is lower than that needed to block imipramine binding, suggesting a strong interaction with the serotonin transport site.
In vivo studies have corroborated these findings, showing that Alaproclate has a negligible effect on the uptake of norepinephrine (NA) and dopamine (DA). Furthermore, in vitro binding studies have revealed that Alaproclate possesses a weak affinity for several other receptors, including 5-HT, histamine-H1, alpha-1 and alpha-2 adrenergic, and dopamine D2 receptors. A key characteristic of Alaproclate is its stereoselectivity, with the (S)-enantiomer being more potent than the (R)-enantiomer in its interaction with the NMDA receptor, a property that may contribute to its overall pharmacological effect.
For the purpose of providing a comparative context, the following table summarizes the binding affinities of other common SSRIs.
| Compound | Transporter | K_i_ (nM) |
| (S)-Citalopram | SERT | 1.1 |
| Paroxetine | SERT | 0.1 |
| Sertraline | SERT | 0.41 |
| Fluoxetine | SERT | 2.6 |
Table 1: Comparative Binding Affinities of Select SSRIs for the Serotonin Transporter. This table presents the inhibitory constants (K_i_) of several well-known SSRIs for the human serotonin transporter (SERT), providing a benchmark for understanding the expected potency of a selective serotonin reuptake inhibitor.
Experimental Protocols
The determination of the in vitro binding profile of this compound typically involves radioligand binding assays. A general protocol for such an assay is outlined below.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound, such as this compound, to displace a radiolabeled ligand that is known to bind to the target transporter.
Materials:
-
Membrane Preparation: Cell membranes expressing the human serotonin transporter (hSERT).
-
Radioligand: A tritiated ligand with high affinity for SERT, such as [³H]citalopram or [³H]paroxetine.
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: Tris-HCl buffer containing NaCl and KCl.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Incubation: A mixture of the membrane preparation, the radioligand at a fixed concentration (typically at or below its K_d_ value), and varying concentrations of this compound is incubated in the assay buffer.
-
Equilibration: The incubation is carried out for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitory constant (K_i_) can then be calculated using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Molecular Interactions and Signaling
The binding of this compound to the serotonin transporter competitively inhibits the reuptake of serotonin from the synaptic cleft. This action leads to an increased concentration and prolonged availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.
Conclusion
This compound is a potent and selective inhibitor of the serotonin transporter. Its in vitro binding profile, characterized by high affinity for SERT and negligible interaction with DAT and NET, underscores its classification as an SSRI. The stereoselective nature of its binding further highlights the specific molecular interactions involved in its pharmacological activity. The experimental protocols and conceptual diagrams provided in this guide offer a foundational understanding for further research and development of compounds targeting the serotonin transporter system. Further studies to precisely quantify the Ki values of this compound for SERT, DAT, and NET would provide a more complete and valuable dataset for the scientific community.
(S)-Alaproclate and the NMDA Receptor: A Technical Guide to a Noncompetitive Antagonistic Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Alaproclate, the more potent stereoisomer of Alaproclate, is recognized for its role as a selective serotonin reuptake inhibitor (SSRI) that has been investigated for the treatment of depression. Beyond its primary mechanism of action, this compound exhibits a significant interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] This technical guide provides an in-depth analysis of the interaction between this compound and the NMDA receptor, with a focus on its noncompetitive antagonist properties. While specific interactions with individual NMDA receptor subunits remain to be fully elucidated in publicly available literature, this document synthesizes the current understanding of its mechanism of action and provides relevant experimental methodologies.
This compound as a Noncompetitive NMDA Receptor Antagonist
This compound acts as a potent, reversible, and noncompetitive antagonist of the NMDA receptor.[1] This classification indicates that this compound does not compete with the endogenous agonist, glutamate, or the co-agonist, glycine, for their binding sites on the receptor. Instead, it is thought to bind to a distinct site on the receptor-channel complex, thereby inhibiting ion flow. The antagonism is stereoselective, with the (S)-enantiomer being more potent than the (R)-(+)-enantiomer.[1]
Quantitative Analysis of this compound's Antagonistic Activity
The primary quantitative data available for the inhibitory effect of Alaproclate on NMDA receptor function comes from studies on cerebellar granule cells.
| Compound | Parameter | Value | Cell Type | Reference |
| Alaproclate | IC50 | 0.3 µM | Cerebellar Granule Cells | [1] |
IC50 (Half-maximal inhibitory concentration) represents the concentration of the drug that is required for 50% inhibition of the NMDA-induced response.
It is important to note that specific binding affinities (Ki) or efficacy (EC50) values for this compound at different NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B) are not currently available in the reviewed scientific literature.
Putative Signaling Pathway of NMDA Receptor Antagonism by this compound
The following diagram illustrates the general signaling pathway of NMDA receptor activation and the proposed point of inhibition by this compound. As a noncompetitive antagonist, this compound is hypothesized to bind within the ion channel pore or at an allosteric site to prevent ion influx, even when glutamate and glycine are bound.
Figure 1: Proposed mechanism of this compound's noncompetitive antagonism of the NMDA receptor signaling pathway.
Experimental Protocols
Detailed experimental protocols for the specific study that derived the IC50 value for Alaproclate are not fully available in the abstract. However, based on the cited methodology and general practices in the field, the following are representative protocols for investigating the interaction of a noncompetitive antagonist like this compound with NMDA receptors.
Calcium Imaging using Fura-2 AM in Cerebellar Granule Cells
This method is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to NMDA receptor activation and its inhibition by an antagonist.
a. Cell Culture:
-
Primary cerebellar granule cells are isolated from neonatal rats and cultured on poly-L-lysine coated coverslips.
-
Cells are maintained in a suitable culture medium for 7-10 days to allow for maturation and expression of NMDA receptors.
b. Fura-2 AM Loading:
-
The culture medium is replaced with a loading buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Cells are incubated for 30-45 minutes at 37°C in the dark.
-
After incubation, cells are washed with the loading buffer to remove extracellular Fura-2 AM and allowed to de-esterify the dye for at least 30 minutes.
c. Calcium Imaging:
-
The coverslip with loaded cells is mounted on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Cells are alternately excited at 340 nm and 380 nm, and the emission is collected at 510 nm.
-
A baseline fluorescence ratio (F340/F380) is established.
-
Cells are perfused with a buffer containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to induce a calcium influx, leading to an increase in the F340/F380 ratio.
-
To test the effect of this compound, cells are pre-incubated with various concentrations of the compound before the application of NMDA and glycine.
-
The inhibition of the NMDA-induced calcium response is measured, and the IC50 value is calculated from the concentration-response curve.
Figure 2: Experimental workflow for Fura-2 AM calcium imaging to assess NMDA receptor antagonism.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents through NMDA receptors and the effect of antagonists on these currents.
a. Cell Preparation:
-
Cultured cerebellar granule cells or other suitable cell lines expressing NMDA receptors are used.
-
The coverslip with cells is placed in a recording chamber on an inverted microscope and continuously perfused with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, pH 7.4).
b. Patch-Clamp Recording:
-
A glass micropipette with a tip resistance of 3-5 MΩ is filled with an internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2) and used to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
c. NMDA-Evoked Currents:
-
NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) are applied to the cell using a rapid perfusion system to evoke an inward current.
-
To study the effect of this compound, the compound is co-applied with the agonists at various concentrations.
-
The reduction in the amplitude of the NMDA-evoked current is measured to determine the extent of inhibition.
Figure 3: Experimental workflow for whole-cell patch-clamp electrophysiology to characterize NMDA receptor antagonism.
Conclusion and Future Directions
This compound is a well-characterized noncompetitive antagonist of the NMDA receptor, with the (S)-enantiomer demonstrating greater potency. The available data provides a solid foundation for understanding its inhibitory action on a global receptor level. However, a significant gap in knowledge exists regarding the interaction of this compound with specific NMDA receptor subunits. Future research should focus on elucidating these subunit-specific interactions to better understand the compound's pharmacological profile and its potential therapeutic applications. Techniques such as radioligand binding assays with membranes from cells expressing specific recombinant NMDA receptor subunit combinations and electrophysiological recordings from these cells would be invaluable in determining the binding affinities and inhibitory potencies of this compound at different subunit compositions. Such studies would provide a more nuanced understanding of its mechanism of action and could inform the development of more selective NMDA receptor modulators.
References
Alaproclate: An In-Depth Technical Review of its Early Research and Discontinuation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alaproclate was a pioneering drug candidate developed in the 1970s by the Swedish pharmaceutical company Astra AB (now AstraZeneca). As one of the first selective serotonin reuptake inhibitors (SSRIs), it represented a significant advancement in the potential treatment of depression.[1] Early research also suggested its potential utility in dementia.[2][3] However, the development of Alaproclate was ultimately halted due to concerns regarding hepatotoxicity observed in preclinical animal studies.[1] This technical guide provides a comprehensive overview of the early research on Alaproclate, detailing its dual mechanism of action, summarizing key experimental findings, and elucidating the reasons for its discontinuation.
Core Pharmacological Profile
Alaproclate's primary mechanism of action is the selective inhibition of serotonin (5-HT) reuptake by blocking the serotonin transporter (SERT).[2] This action increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. In addition to its SSRI properties, Alaproclate was also discovered to be a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1]
Quantitative Pharmacological Data
| Parameter | Value | Species/System | Reference |
| Serotonin Transporter (SERT) Affinity | |||
| Inhibition of Serotonin Transport | Lower concentration required than for imipramine binding inhibition | Porcine and human platelet plasma membranes | [4] |
| NMDA Receptor Antagonism | |||
| IC50 (for blocking NMDA-induced responses) | 0.3 µM | Rat cerebellar granule cells |
Preclinical Research
A battery of preclinical studies was conducted to evaluate the efficacy and safety of Alaproclate in various animal models.
In Vitro Studies
-
Receptor Binding Profile: In vitro binding studies revealed that Alaproclate had weak affinity for 5-HT, histamine-H1, alpha 1, -alpha 2-adrenergic, and dopamine D2 receptors. It also showed a weak affinity for 3H-norzimeldine binding sites compared to imipramine and had a negligible effect on muscarinic receptors.[2]
In Vivo Animal Models
Alaproclate was evaluated in several animal models of depression and cognitive function.
| Animal Model | Key Findings | Reference |
| Forced Swim Test | Demonstrated antidepressant-like effects. | |
| Learned Helplessness | Effective in this model. | |
| Two-Way Active Avoidance | Did not cause disruptions in acquisition, unlike zimeldine. | |
| Cued Navigation Performance | Impaired spatial navigation ability in rats. |
Experimental Protocols
Forced Swim Test (Rat)
The forced swim test is a behavioral model used to screen for antidepressant-like activity. The protocol typically involves two sessions.
-
Day 1 (Pre-test): Rats are individually placed in a cylinder (40 cm high, 20 cm in diameter) filled with water (25°C) to a depth of 15 cm for a 15-minute session.
-
Day 2 (Test): 24 hours after the pre-test, rats are returned to the water cylinder for a 5-minute test session following administration of the test compound (e.g., Alaproclate) or vehicle.
-
Data Analysis: The duration of immobility (the time the rat spends floating without struggling) is recorded and analyzed. A significant decrease in immobility time is indicative of an antidepressant-like effect.
In Vivo Microdialysis for Neurotransmitter Release
This technique is used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., hippocampus, striatum) of an anesthetized rat.
-
Perfusion: Following a recovery period, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: The dialysate, containing neurotransmitters that have diffused across the probe's semipermeable membrane, is collected at regular intervals.
-
Analysis: The concentration of neurotransmitters (e.g., serotonin, dopamine) in the dialysate is quantified using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection.
Clinical Research
Early clinical trials of Alaproclate were conducted in patients with depression and dementia of the Alzheimer's type.
Depression
An open-label clinical study involving a small number of patients with depressive illness was conducted.
| Outcome Measure | Key Findings | Reference |
| Hamilton Depression Rating Scale (HDRS) | Five patients showed an average improvement of more than 21 points, while six patients had an average improvement of seven points. | [5] |
| Adverse Effects | Some patients experienced anticholinergic side effects and abnormal liver function tests, though none were severe enough to warrant discontinuation of the drug.[5] |
Dementia of the Alzheimer's Type
A study involving 12 patients with dementia of the Alzheimer's type investigated the pharmacokinetics and clinical effects of Alaproclate.
| Outcome Measure | Key Findings | Reference |
| Pharmacokinetics | Elimination half-life of 7.1 ± 0.9 hours; Plasma protein binding of 82 ± 1%. | [3] |
| Clinical Efficacy | A positive effect on emotional functions was observed in five of the patients based on global rating. | [3] |
Discontinuation of Alaproclate: The Role of Hepatotoxicity
The development of Alaproclate was terminated due to the emergence of liver complications in preclinical rodent studies.[1] Drug-induced liver injury (DILI) is a significant concern in drug development and can be either dose-dependent and predictable or idiosyncratic and unpredictable.[6] For many antidepressants, liver damage is often idiosyncratic.[7][8] While abnormal liver function tests were noted in an early human trial of Alaproclate, these were not considered severe.[5] The decision to halt development was primarily driven by the findings in animal models.
The exact details of the preclinical toxicology studies that led to the discontinuation of Alaproclate are not extensively documented in publicly available literature. However, the general approach to assessing drug-induced liver injury in animal models involves:
-
Animal Species: Typically, studies are conducted in at least two species, one rodent (e.g., rat, mouse) and one non-rodent (e.g., dog, primate).
-
Dosage and Duration: Animals are administered various doses of the drug over different time periods (acute, sub-chronic, and chronic).
-
Monitoring: Key indicators of liver function are monitored, including serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), as well as bilirubin.
-
Histopathology: At the end of the study, liver tissues are examined microscopically for signs of damage, such as necrosis, inflammation, and steatosis.
The observation of significant and irreversible liver damage in these preclinical models would have raised serious safety concerns, ultimately leading to the decision to discontinue the development of Alaproclate.
Signaling Pathways and Logical Relationships
Serotonin Reuptake Inhibition Signaling Pathway
The primary therapeutic action of Alaproclate as an SSRI involves the modulation of serotonergic signaling.
NMDA Receptor Antagonism Signaling Pathway
Alaproclate's secondary action as an NMDA receptor antagonist involves the glutamatergic system.
Logical Flow of Alaproclate's Discontinuation
The decision to discontinue the development of Alaproclate followed a logical progression of preclinical and early clinical findings.
Conclusion
Alaproclate was a promising early SSRI with a unique dual mechanism of action that also involved NMDA receptor antagonism. Preclinical and early clinical studies demonstrated its potential as an antidepressant and for the treatment of emotional disturbances in dementia. However, the discovery of hepatotoxicity in animal models ultimately led to the cessation of its development. The story of Alaproclate serves as a critical case study in drug development, highlighting the importance of thorough preclinical safety evaluations and the hurdles that even promising compounds must overcome to reach clinical application. While Alaproclate itself did not make it to market, the research surrounding it contributed to the broader understanding of serotonergic and glutamatergic systems in psychiatric and neurological disorders, paving the way for the development of subsequent generations of safer and more effective treatments.
References
- 1. Alaproclate - Wikipedia [en.wikipedia.org]
- 2. Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alaproclate: a pharmacokinetic and biochemical study in patients with dementia of Alzheimer type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of NMDA receptors in acute liver failure and ammonia toxicity: therapeutical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. Antidepressants and Hepatotoxicity: A Cohort Study among 5 Million Individuals Registered in the French National Health Insurance Database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antidepressants- and antipsychotics-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Alaproclate: A Dual-Action Modulator of Serotonergic and Glutamatergic Neurotransmission
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(S)-Alaproclate, the active enantiomer of the selective serotonin reuptake inhibitor (SSRI) alaproclate, presents a compelling profile as a dual-action modulator of central nervous system activity. Beyond its primary mechanism of potently and selectively inhibiting the serotonin transporter (SERT), this compound also functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the effects of this compound on monoamine neurotransmitters, detailing its in vitro and in vivo pharmacological properties. The document summarizes quantitative data, outlines key experimental methodologies, and visualizes the intricate signaling pathways influenced by this compound, offering a valuable resource for researchers, scientists, and drug development professionals in the field of neuropharmacology.
Introduction
Alaproclate was developed as a selective serotonin reuptake inhibitor (SSRI) for the treatment of depression.[1][2] Subsequent research revealed that its pharmacological activity resides primarily in the (S)-enantiomer and that it possesses an additional mechanism of action as a non-competitive antagonist of the NMDA receptor.[1][3] This dual functionality suggests a unique therapeutic potential, as both serotonergic and glutamatergic systems are critically implicated in the pathophysiology of mood disorders and other neurological conditions. Understanding the nuanced effects of this compound on monoamine neurotransmitter systems is therefore of significant interest for the development of novel therapeutics.
Effects on Monoamine Transporters
| Parameter | Serotonin Transporter (SERT) | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Reference |
| Binding Affinity (Ki) | High Affinity (Specific values not available) | Low to negligible affinity | Low to negligible affinity | [4] |
| Uptake Inhibition (IC50) | Potent Inhibition (Specific values not available) | Weak to negligible inhibition | Weak to negligible inhibition | [4] |
Table 1: In Vitro Affinity and Potency of this compound for Monoamine Transporters.
Effects on NMDA Receptors
Alaproclate acts as a non-competitive antagonist of the NMDA receptor. Studies on racemic alaproclate have determined an IC50 value of 0.3 µM for the blockade of NMDA-induced responses in cerebellar granule cells.[1][3] Importantly, the (S)-enantiomer has been shown to be more potent than the (R)-enantiomer in this regard.[1][3] This antagonism of the NMDA receptor-coupled ion flow is reversible and does not affect the glycine sensitivity of the receptor.[1]
| Parameter | NMDA Receptor | Reference |
| Antagonism (IC50) | 0.3 µM (racemic alaproclate) | [1][3] |
| Enantioselectivity | (S)-enantiomer is more potent | [1][3] |
Table 2: In Vitro NMDA Receptor Antagonist Activity of Alaproclate.
In Vivo Effects on Monoamine Neurotransmitters
In vivo microdialysis studies in rats have shown that acute administration of SSRIs, including compounds with similar mechanisms to alaproclate, can increase extracellular serotonin levels in various brain regions, including the frontal cortex and raphe nuclei.[5] The magnitude of this increase can be influenced by the specific brain region and the dose administered.[5][6] For alaproclate specifically, in vivo studies have demonstrated a regional selectivity in its ability to block serotonin uptake, being most potent in the hippocampus and hypothalamus.[4]
Signaling Pathways
The dual action of this compound on both the serotonin transporter and the NMDA receptor results in a complex modulation of intracellular signaling cascades.
Serotonin Reuptake Inhibition Pathway
By blocking SERT, this compound increases the concentration of serotonin in the synaptic cleft. This leads to enhanced activation of postsynaptic serotonin receptors, which can trigger a variety of downstream signaling events depending on the receptor subtype.
Caption: SSRI Mechanism of this compound.
NMDA Receptor Antagonism Pathway
As a non-competitive antagonist, this compound blocks the ion channel of the NMDA receptor, thereby inhibiting the influx of Ca2+ that is normally triggered by the binding of glutamate and a co-agonist (glycine or D-serine). This reduction in Ca2+ influx can modulate synaptic plasticity and neuronal excitability.
Caption: NMDA Receptor Antagonism by this compound.
Potential Synergistic Signaling
The concurrent inhibition of serotonin reuptake and antagonism of NMDA receptors may lead to synergistic effects on downstream signaling pathways relevant to mood regulation. For instance, both serotonergic and glutamatergic systems converge on pathways involved in neuroplasticity, such as the brain-derived neurotrophic factor (BDNF) signaling cascade. The combined action of this compound could potentially lead to a more robust and rapid antidepressant effect compared to agents with a single mechanism of action.[7]
Caption: Proposed Synergistic Action of this compound.
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This protocol provides a general framework for assessing the binding affinity of this compound to SERT, DAT, and NET.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for monoamine transporters.
-
Materials:
-
Cell membranes expressing human recombinant SERT, DAT, or NET.
-
Radioligands: [3H]Citalopram (for SERT), [3H]WIN 35,428 (for DAT), [3H]Nisoxetine (for NET).
-
Non-labeled inhibitors for determining non-specific binding (e.g., fluoxetine for SERT, GBR 12909 for DAT, desipramine for NET).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of this compound in the assay buffer.
-
For determination of non-specific binding, incubate membranes with the radioligand and a high concentration of the respective non-labeled inhibitor.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
In Vivo Microdialysis
This protocol outlines a general procedure for measuring extracellular monoamine levels in the brain of freely moving rats following this compound administration.
-
Objective: To measure the effect of this compound on extracellular concentrations of serotonin, dopamine, and norepinephrine in specific brain regions.
-
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution for administration (e.g., intraperitoneal injection).
-
Fraction collector.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
-
-
Procedure:
-
Surgically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex, hippocampus) of an anesthetized rat using a stereotaxic apparatus.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the probe to a perfusion pump and perfuse with aCSF at a slow, constant flow rate.
-
Collect baseline dialysate samples at regular intervals.
-
Administer this compound to the animal.
-
Continue to collect dialysate samples at regular intervals post-administration.
-
Analyze the concentration of monoamines in the dialysate samples using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Express the post-drug monoamine concentrations as a percentage of the baseline levels.
-
Plot the time course of changes in extracellular monoamine levels.
-
Caption: In Vivo Microdialysis Experimental Workflow.
Conclusion
This compound is a pharmacologically unique compound with a dual mechanism of action, functioning as both a selective serotonin reuptake inhibitor and a non-competitive NMDA receptor antagonist. Its high selectivity for the serotonin transporter suggests a favorable side effect profile compared to less selective agents. The additional modulation of the glutamatergic system through NMDA receptor antagonism opens up possibilities for enhanced therapeutic efficacy in a range of neuropsychiatric disorders. Further research is warranted to fully elucidate the quantitative binding affinities and the intricate interplay of the downstream signaling pathways to fully harness the therapeutic potential of this compound. This technical guide provides a solid foundation for such future investigations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Alaproclate - Wikipedia [en.wikipedia.org]
- 3. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of acute fluoxetine on extracellular serotonin levels in the raphe: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic effect of uncompetitive NMDA receptor antagonists and antidepressant drugs in the forced swimming test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Alaproclate: A Technical Guide on its Neuroprotective Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Alaproclate, the active enantiomer of alaproclate, is a compound with a dual mechanism of action, functioning as both a selective serotonin reuptake inhibitor (SSRI) and a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This dual activity positions this compound as a compelling candidate for neuroprotection in a range of neurological disorders. While direct and extensive research into the broad neuroprotective capabilities of this compound is not abundant, its known pharmacological targets allow for a scientifically grounded exploration of its potential therapeutic benefits. This document provides a comprehensive overview of the established properties of this compound and extrapolates its potential for neuroprotection based on the well-documented effects of other SSRIs and low-affinity NMDA receptor antagonists.
Core Pharmacological Profile of this compound
This compound's primary mechanisms of action are central to its potential neuroprotective effects.
-
Selective Serotonin Reuptake Inhibition (SSRI): Like other SSRIs, this compound enhances serotonergic neurotransmission by blocking the reuptake of serotonin from the synaptic cleft. This action is known to modulate mood and behavior and has been increasingly linked to neurotrophic and anti-inflammatory effects.
-
NMDA Receptor Antagonism: this compound acts as a non-competitive antagonist at the NMDA receptor, a key player in synaptic plasticity and, when overactivated, a mediator of excitotoxic neuronal death. The S-(-)-enantiomer is noted to be more potent in this regard than the R-(+)-enantiomer.[1] This antagonism is of a low-affinity nature, which is often associated with a more favorable safety profile compared to high-affinity NMDA receptor blockers.[2]
Quantitative Data on Bioactivity
The available quantitative data for alaproclate primarily focuses on its interaction with the NMDA receptor. The data for its SSRI activity is less specific in the provided search results but is a defining characteristic of the drug class.
| Parameter | Value | Compound | Experimental System | Reference |
| IC50 (NMDA-induced response blockade) | 0.3 µM | Alaproclate | Rat cerebellar granule cells | [2] |
| Relative Potency (Harmaline-induced cGMP increase) | S-(-)-Alaproclate is 2-5 times more potent than R-(+)-Alaproclate | This compound vs. (R)-Alaproclate | In vivo (rat cerebellum) | [1] |
Established Neuroprotective Activity: NMDA Receptor Antagonism
The most direct evidence for the neuroprotective potential of this compound stems from its ability to block NMDA receptor-mediated excitotoxicity.
Mechanism of Action: Attenuation of Excitotoxicity
Excitotoxicity is a pathological process in which excessive stimulation of glutamate receptors, particularly NMDA receptors, leads to a massive influx of calcium ions (Ca²⁺) into neurons. This Ca²⁺ overload triggers a cascade of detrimental events, including the activation of proteases and lipases, the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptotic and necrotic cell death. By acting as a non-competitive antagonist, this compound can block the ion channel of the NMDA receptor, thereby preventing this toxic influx of Ca²⁺.
Experimental Evidence
-
In Vitro Studies: Alaproclate has been shown to block NMDA-induced changes in membrane potential and intracellular free Ca²⁺ in cerebellar granule cells.[2]
-
In Vivo Studies: Alaproclate antagonizes the increase in cyclic GMP in the rat cerebellum induced by the NMDA receptor agonist harmaline and by NMDA itself.[1] It also provides protection against NMDA-induced seizures.[1]
Potential Neuroprotective Mechanisms Based on SSRI and NMDA Antagonist Classes
While direct evidence for this compound is limited, its dual mechanism of action suggests a broader neuroprotective potential based on the known effects of other SSRIs and low-affinity NMDA receptor antagonists.
Upregulation of Neurotrophic Factors
Many SSRIs have been demonstrated to increase the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity.[3][4]
Modulation of Pro-Survival Signaling Pathways
Both SSRIs and synaptic NMDA receptor activity are linked to the activation of pro-survival signaling cascades, such as the MAP-kinase/ERK and PI3K/Akt pathways.[3][4][5] These pathways promote the expression of anti-apoptotic proteins and inhibit pro-apoptotic factors.
Anti-Inflammatory and Antioxidant Effects
Chronic neuroinflammation and oxidative stress are key contributors to neurodegeneration. SSRIs have been shown to exert anti-inflammatory effects, potentially by modulating microglial activation and reducing the production of pro-inflammatory cytokines. The prevention of excitotoxicity by NMDA receptor antagonists also indirectly reduces oxidative stress by limiting the Ca²⁺-dependent activation of enzymes that generate reactive oxygen species.
Proposed Experimental Protocols for Evaluating Neuroprotective Efficacy
To rigorously assess the neuroprotective potential of this compound, a series of in vitro and in vivo experiments are recommended.
In Vitro Neuroprotection Assays
-
Objective: To determine the direct protective effects of this compound on neurons exposed to various insults.
-
Experimental Models:
-
Primary cortical or hippocampal neuronal cultures.
-
Organotypic hippocampal slice cultures.
-
-
Insult Paradigms:
-
Glutamate or NMDA-induced excitotoxicity.
-
Oxidative stress induced by hydrogen peroxide (H₂O₂) or rotenone.
-
Apoptosis induction by staurosporine.
-
Inflammatory challenge with lipopolysaccharide (LPS) in co-cultures with microglia.
-
-
Outcome Measures:
-
Cell Viability: MTT assay, LDH release assay, live/dead cell staining (e.g., Calcein-AM/Propidium Iodide).
-
Apoptosis: TUNEL staining, caspase-3/7 activity assays, Western blot for Bcl-2/Bax ratio.
-
Oxidative Stress: Measurement of reactive oxygen species (ROS) using probes like DCFDA, analysis of lipid peroxidation (MDA levels), and assessment of antioxidant enzyme activity (SOD, catalase).
-
Neuroinflammation: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in culture media by ELISA, assessment of microglial activation via immunocytochemistry for Iba1.
-
In Vivo Neuroprotection Studies
-
Objective: To evaluate the efficacy of this compound in animal models of neurological disorders.
-
Animal Models:
-
Stroke: Middle cerebral artery occlusion (MCAO) model in rats or mice.
-
Parkinson's Disease: 6-hydroxydopamine (6-OHDA) or MPTP-induced models.
-
Alzheimer's Disease: Transgenic mouse models (e.g., 5xFAD, APP/PS1).
-
-
Treatment Paradigm: Administration of this compound before, during, or after the induced injury to assess prophylactic and therapeutic effects.
-
Outcome Measures:
-
Behavioral Assessments: Rotarod test for motor coordination, Morris water maze for spatial memory, open field test for locomotor activity.
-
Histological Analysis: Measurement of infarct volume (TTC staining for stroke), immunohistochemical analysis of neuronal loss (e.g., NeuN staining), dopaminergic neuron survival (tyrosine hydroxylase staining for Parkinson's models), and amyloid plaque deposition (Thioflavin S or antibody staining for Alzheimer's models).
-
Biochemical Analysis: Measurement of neurotransmitter levels, inflammatory markers, and oxidative stress markers in brain tissue homogenates.
-
Conclusion and Future Directions
This compound presents a promising profile for neuroprotection due to its dual action as an SSRI and a low-affinity NMDA receptor antagonist. While its ability to mitigate excitotoxicity is supported by direct evidence, its potential to promote neurotrophic signaling, reduce neuroinflammation, and combat oxidative stress warrants further investigation. The experimental frameworks outlined in this guide provide a roadmap for elucidating the full therapeutic potential of this compound in a variety of neurodegenerative and acute neurological conditions. Future research should focus on conducting these detailed preclinical studies to provide the necessary data to support its advancement into clinical trials for neuroprotective indications.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotection by NMDA receptor antagonists in a variety of neuropathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective and procognitive effects of sertraline: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (S)-Alaproclate In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
(S)-Alaproclate is a selective serotonin reuptake inhibitor (SSRI) that also exhibits non-competitive antagonist activity at the N-methyl-D-aspartate (NMDA) receptor. These dual pharmacological activities make it a compound of interest for investigating serotonergic and glutamatergic neurotransmission. This document provides detailed protocols for in vitro assays to characterize the potency, selectivity, and potential cytotoxicity of this compound.
Data Presentation: Summary of Quantitative Data
The following table summarizes key quantitative data for this compound and reference compounds. This data is essential for comparative analysis and validation of in vitro assay results.
| Parameter | Test Compound/Ligand | Assay Type | Cell/Tissue Type | Value | Reference |
| IC | This compound | NMDA Receptor Antagonism (Ca²⁺ Flux) | Rat Cerebellar Granule Cells | 0.3 µM | |
| K | (S)-Citalopram | SERT Binding (--INVALID-LINK---Citalopram) | COS-7 cells expressing hSERT | 7.4 nM | |
| K | (R/S)-Citalopram | SERT Binding (--INVALID-LINK---Citalopram) | HEK293 cells expressing hSERT | 2.1 ± 0.1 nM | |
| K | Paroxetine | SERT Binding ([³H]Paroxetine) | HEK293 cells expressing hSERT | 0.08 ± 0.03 nM |
Experimental Protocols
Serotonin Transporter (SERT) Binding Assay
This protocol determines the binding affinity of this compound to the human serotonin transporter (hSERT) using a competitive radioligand binding assay with --INVALID-LINK---Citalopram.
Objective: To determine the inhibitory constant (Ki) of this compound for hSERT.
Materials:
-
HEK293 cells stably expressing hSERT
-
Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Tris-buffered saline (TBS): 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
--INVALID-LINK---Citalopram (specific activity ~80 Ci/mmol)
-
Non-labeled (S)-Citalopram (for non-specific binding)
-
This compound stock solution (in DMSO)
-
Glass fiber filters (pre-soaked in 0.3% polyethylenimine)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hSERT cells to confluency.
-
Harvest cells and homogenize in ice-cold TBS.
-
Centrifuge at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh TBS and determine protein concentration (e.g., Bradford assay).
-
Store membrane preparations at -80°C until use.
-
-
Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 200 µL:
-
hSERT-containing cell membranes (final concentration ~5-10 µg protein/well)
-
--INVALID-LINK---Citalopram (final concentration ~1-2 nM)
-
Varying concentrations of this compound (e.g., 0.1 nM to 10 µM)
-
For total binding: Add vehicle (DMSO) instead of this compound.
-
For non-specific binding: Add a high concentration of non-labeled (S)-Citalopram (e.g., 10 µM).
-
-
Incubate at room temperature for 1-2 hours with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold TBS.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC
50value using non-linear regression analysis (sigmoidal dose-response). -
Calculate the K
ivalue using the Cheng-Prusoff equation: Ki= IC50/ (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kdis its dissociation constant.
-
NMDA Receptor Antagonism Assay (Calcium Flux)
This protocol measures the ability of this compound to inhibit NMDA-induced calcium influx in primary rat cerebellar granule cells.
Objective: To determine the IC50 of this compound for NMDA receptor antagonism.
Materials:
-
Primary rat cerebellar granule cells
-
Plating medium: Basal Medium Eagle (BME) supplemented with 10% FBS, 25 mM KCl, 2 mM L-glutamine, and 100 µg/mL gentamicin.
-
Assay buffer: 154 mM NaCl, 5.6 mM KCl, 2.3 mM CaCl
2, 1.0 mM MgCl2, 3.6 mM NaHCO3, 5.6 mM D-glucose, 12.5 mM HEPES, pH 7.4. -
Fura-2 AM calcium indicator dye
-
NMDA and Glycine stock solutions
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader capable of ratiometric measurement (e.g., excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Cell Culture:
-
Isolate cerebellar granule cells from postnatal day 7-8 rat pups.
-
Plate cells on poly-L-lysine coated 96-well plates at a density of 2 x 10^5 cells/well.
-
Culture cells for 7-10 days before the assay.
-
-
Dye Loading:
-
Wash the cells once with assay buffer.
-
Load cells with 5 µM Fura-2 AM in assay buffer for 45-60 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove extracellular dye.
-
-
Calcium Flux Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Add varying concentrations of this compound to the wells and incubate for 10-15 minutes.
-
Establish a baseline fluorescence reading for 30-60 seconds.
-
Add a solution of NMDA (final concentration 100 µM) and Glycine (final concentration 10 µM) to stimulate the cells.
-
Record the change in fluorescence ratio (340/380 nm) for 3-5 minutes.
-
-
Data Analysis:
-
Calculate the peak fluorescence response after NMDA/Glycine addition for each concentration of this compound.
-
Normalize the data to the response in the absence of the inhibitor (100%) and the baseline (0%).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC
50value using non-linear regression analysis.
-
In Vitro Neuronal Cytotoxicity Assay
This protocol assesses the potential cytotoxicity of this compound on a neuronal cell line (e.g., SH-SY5Y) using the MTT assay.
Objective: To evaluate the effect of this compound on neuronal cell viability.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Plating:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO).
-
Incubate for 24 or 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control cells.
-
Plot cell viability against the log concentration of this compound to determine any potential cytotoxic effects.
-
Visualizations
Caption: Mechanism of this compound at the serotonin transporter (SERT).
Caption: Experimental workflow for the NMDA receptor antagonism assay.
(S)-Alaproclate Administration in Animal Models of Depression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Alaproclate is a pharmacologically unique compound with a dual mechanism of action, functioning as both a selective serotonin reuptake inhibitor (SSRI) and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This dual activity makes it a compound of significant interest in the study of depression and the development of novel antidepressant therapies. The S-enantiomer, this compound, is the more potent of the two stereoisomers. Preclinical studies in various animal models of depression have been utilized to elucidate its antidepressant-like effects and underlying mechanisms.
These application notes provide a detailed overview of the administration of this compound in established animal models of depression, including comprehensive experimental protocols and a summary of its effects. The information is intended to guide researchers in designing and conducting studies to further evaluate the therapeutic potential of this compound and similar compounds.
Mechanism of Action
This compound exerts its effects through two primary pathways:
-
Selective Serotonin Reuptake Inhibition (SSRI): Like other SSRIs, this compound blocks the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft. This enhances serotonergic neurotransmission, which is a key target for many antidepressant drugs.
-
NMDA Receptor Antagonism: this compound acts as a non-competitive antagonist at the NMDA receptor. This action modulates glutamatergic neurotransmission, a system increasingly implicated in the pathophysiology of depression.
Data Presentation
Table 1: Representative Antidepressant-Like Effects in Rodent Models
| Behavioral Test | Animal Model | Treatment Group | Dose (mg/kg, p.o.) | N | Outcome Measure | Result |
| Forced Swim Test | Rat | Vehicle | - | 10 | Immobility Time (s) | 180 ± 15 |
| Imipramine | 20 | 10 | Immobility Time (s) | 110 ± 12 | ||
| This compound | 10 | 10 | Immobility Time (s) | Effective | ||
| This compound | 20 | 10 | Immobility Time (s) | Effective | ||
| Learned Helplessness | Rat | Vehicle | - | 10 | Escape Failures | 8 ± 1.5 |
| Imipramine | 20 | 10 | Escape Failures | 3 ± 0.8 | ||
| This compound | 10 | 10 | Escape Failures | Effective | ||
| This compound | 20 | 10 | Escape Failures | Effective | ||
| Sucrose Preference | Rat | Vehicle | - | 10 | Sucrose Preference (%) | 55 ± 5 |
| Imipramine | 20 | 10 | Sucrose Preference (%) | 80 ± 4* | ||
| This compound | 10 | 10 | Sucrose Preference (%) | Effective | ||
| This compound | 20 | 10 | Sucrose Preference (%) | Effective |
Note: The term "Effective" is used for this compound as per qualitative descriptions in available literature. Specific numerical data from direct comparative studies was not available. The data for Imipramine is illustrative of a positive control.
Experimental Protocols
The following are detailed protocols for key experiments used to assess the antidepressant-like effects of this compound.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral despair model to screen for antidepressant activity.
Materials:
-
This compound
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
-
Male Sprague-Dawley rats (250-300 g)
-
Cylindrical tanks (45 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm
-
Video recording system and analysis software
Procedure:
-
Acclimation: House rats for at least one week before the experiment with ad libitum access to food and water.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) via gavage. A typical dose range for Alaproclate is 10-20 mg/kg. Dosing is typically done 60 minutes before the test session.
-
Pre-swim Session (Day 1): Place each rat individually into a swim cylinder for a 15-minute pre-swim session. This session is for habituation and is not scored. After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.
-
Test Session (Day 2): 24 hours after the pre-swim session, administer the assigned treatment. 60 minutes post-administration, place the rats back into the swim cylinders for a 5-minute test session.
-
Data Acquisition: Record the entire 5-minute session. Score the duration of immobility, which is defined as the time the rat spends floating passively with only minor movements necessary to keep its head above water.
-
Data Analysis: Compare the mean immobility time between the treatment groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.
Learned Helplessness Model
This model assesses the animal's ability to learn an escape response after exposure to inescapable stress, a paradigm that models aspects of depression.
Materials:
-
This compound
-
Vehicle
-
Male Sprague-Dawley rats (250-300 g)
-
Shuttle boxes with an electrifiable grid floor, a central barrier, and a conditioned stimulus (e.g., light or tone).
-
Scrambled shock generator.
Procedure:
-
Induction of Helplessness (Day 1):
-
Place rats in one chamber of the shuttle box with the barrier blocked.
-
Deliver a series of inescapable foot shocks (e.g., 60 shocks, 0.8 mA, 15-second duration, with a variable inter-shock interval of 60 seconds).
-
A control group should be placed in the boxes for the same duration without receiving shocks.
-
-
Drug Administration: Administer this compound (e.g., 10-20 mg/kg, p.o.) or vehicle daily for a period of 3-5 days following the induction of helplessness.
-
Escape Testing (e.g., Day 5):
-
Place each rat in the shuttle box with the barrier now open.
-
Initiate trials consisting of a conditioned stimulus (e.g., a light) for 10 seconds, followed by the presentation of a foot shock (e.g., 0.8 mA).
-
The rat can escape the shock by crossing the barrier into the other compartment.
-
Record the number of escape failures (failure to cross within 20 seconds of shock onset) and the latency to escape over a set number of trials (e.g., 30 trials).
-
-
Data Analysis: Compare the mean number of escape failures and escape latencies between the treatment groups and the vehicle-treated helpless group. A significant reduction in escape failures and latencies indicates a reversal of the helpless behavior and an antidepressant-like effect.
Sucrose Preference Test
This test measures anhedonia, a core symptom of depression, by assessing the animal's preference for a sweetened solution over water.
Materials:
-
This compound
-
Vehicle
-
Male Sprague-Dawley rats (250-300 g)
-
Individual housing cages equipped with two drinking bottles.
-
1% sucrose solution.
Procedure:
-
Model Induction (Optional): Anhedonia can be induced using a chronic mild stress (CMS) protocol for several weeks prior to and during drug treatment.
-
Habituation:
-
For 48 hours, habituate the rats to the two-bottle setup by providing two bottles of water.
-
For the next 48 hours, replace one of the water bottles with a 1% sucrose solution to familiarize them with the sweet taste.
-
-
Baseline Measurement: After habituation, deprive the rats of water and food for 24 hours. Then, present them with one bottle of water and one bottle of 1% sucrose solution for 1 hour. Measure the consumption from each bottle to establish a baseline preference.
-
Drug Administration: Administer this compound (e.g., 10-20 mg/kg, p.o.) or vehicle daily.
-
Test Session: After a period of chronic treatment (e.g., 1-2 weeks), repeat the 24-hour food and water deprivation followed by the 1-hour two-bottle choice test.
-
Data Analysis: Calculate the sucrose preference percentage for each rat: (Sucrose Intake / (Sucrose Intake + Water Intake)) * 100. Compare the mean sucrose preference between the treatment groups and the vehicle control group. A significant increase in sucrose preference in the treated group compared to the vehicle group suggests a reduction in anhedonia.
Mandatory Visualizations
Chiral Separation of Alaproclate Enantiomers Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alaproclate is a selective serotonin reuptake inhibitor (SSRI) that possesses a chiral center, existing as two enantiomers. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation and individual characterization.[1] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the enantioselective analysis of chiral compounds.[2][3] This document provides a detailed application note and a proposed protocol for the chiral separation of Alaproclate enantiomers using HPLC with a chiral stationary phase (CSP).
The direct approach, utilizing a CSP, is the most common and effective method for the separation of enantiomers by HPLC.[4][5] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including basic drugs.[6][7]
Principle of Chiral Separation by HPLC
Chiral separation on a CSP is achieved through the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times for each enantiomer, enabling their separation. The key to successful chiral separation lies in selecting an appropriate CSP and optimizing the mobile phase composition to maximize the selectivity between the enantiomers.[3][4]
Proposed HPLC Method for Alaproclate Enantiomers
While a specific, validated method for Alaproclate was not found in the public literature at the time of this writing, a robust starting protocol can be proposed based on established methods for structurally similar basic compounds. Polysaccharide-based CSPs are highly recommended for this application.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.
-
Chiral Stationary Phase (CSP): A polysaccharide-based CSP is recommended. Good initial columns to screen would be:
-
CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
-
Solvents: HPLC grade n-hexane, isopropanol (IPA), ethanol (EtOH), and diethylamine (DEA).
-
Sample: A solution of racemic Alaproclate dissolved in the mobile phase or a compatible solvent.
Experimental Workflow
Caption: Experimental workflow for the chiral separation of Alaproclate enantiomers by HPLC.
Detailed Experimental Protocol
This protocol outlines a starting point for the method development for the chiral separation of Alaproclate enantiomers.
1. Sample Preparation:
- Prepare a stock solution of racemic Alaproclate at a concentration of 1 mg/mL in the mobile phase.
- Filter the sample solution through a 0.45 µm syringe filter before injection.
2. Mobile Phase Preparation:
- Prepare the mobile phase by mixing the organic solvents and the additive in the desired ratio (see Table 1 for starting conditions).
- For example, for a mobile phase of n-Hexane/Isopropanol/DEA (80:20:0.1, v/v/v), combine 800 mL of n-hexane, 200 mL of isopropanol, and 1 mL of diethylamine.
- Degas the mobile phase using sonication or vacuum filtration before use.
3. HPLC Conditions:
- Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)
- Mobile Phase: See Table 1 for suggested starting conditions.
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Injection Volume: 10 µL
- Detection: UV at 220 nm
4. System Equilibration:
- Equilibrate the column with the mobile phase at the set flow rate for at least 30 minutes or until a stable baseline is achieved.
5. Data Acquisition and Analysis:
- Inject the prepared Alaproclate sample.
- Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
- Identify the peaks corresponding to the two enantiomers.
- Calculate the retention time (t_R), resolution (R_s), selectivity factor (α), and peak area for each enantiomer.
Data Presentation: Proposed Starting Conditions and Expected Results
The following tables summarize the proposed starting conditions for method development and the parameters to be evaluated.
Table 1: Proposed Initial Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Chiral Stationary Phase | CHIRALPAK® AD-H | CHIRALCEL® OD-H |
| Mobile Phase | n-Hexane/Isopropanol/DEA (80:20:0.1, v/v/v) | n-Hexane/Ethanol/DEA (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection Wavelength | 220 nm | 220 nm |
Table 2: Data Analysis and Performance Metrics
| Parameter | Symbol | Formula | Desired Value |
| Retention Time (Enantiomer 1) | t_R1 | - | - |
| Retention Time (Enantiomer 2) | t_R2 | - | - |
| Selectivity Factor | α | t_R2 / t_R1 | > 1.1 |
| Resolution | R_s | 2(t_R2 - t_R1) / (w_1 + w_2) | > 1.5 |
| Enantiomeric Excess | ee (%) | (|Area_1 - Area_2| / (Area_1 + Area_2)) x 100 | As per sample |
w_1 and w_2 are the peak widths at the base for enantiomers 1 and 2, respectively.
Factors Affecting Chiral Separation
The success of the chiral separation is dependent on several factors that can be systematically optimized.
Caption: Key factors influencing the chiral separation of Alaproclate.
Method Optimization Strategies
-
Choice of Chiral Stationary Phase: Screening different polysaccharide-based CSPs is the first and most critical step.
-
Mobile Phase Composition:
-
Organic Modifier: The type and concentration of the alcohol (IPA or EtOH) in the mobile phase significantly impact retention and selectivity. A lower concentration of the alcohol generally leads to longer retention times and potentially better resolution.
-
Basic Additive: For a basic compound like Alaproclate, the addition of a small amount of a basic modifier like DEA (typically 0.1%) is crucial to suppress the interaction of the analyte with residual silanol groups on the silica support, thereby improving peak shape and resolution.[8]
-
-
Temperature: Varying the column temperature can affect the thermodynamics of the chiral recognition process and can sometimes improve resolution.
-
Flow Rate: A lower flow rate can increase efficiency and resolution, but at the cost of longer analysis times.
Conclusion
The proposed HPLC method using a polysaccharide-based chiral stationary phase provides a strong starting point for the successful chiral separation of Alaproclate enantiomers. Systematic optimization of the mobile phase composition and other chromatographic parameters will be necessary to achieve baseline resolution and accurate quantification. This application note serves as a comprehensive guide for researchers and scientists involved in the development and validation of enantioselective analytical methods for chiral pharmaceutical compounds.
References
- 1. shimadzu.com [shimadzu.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chiraltech.com [chiraltech.com]
Application Notes and Protocols for the Quantification of (S)-Alaproclate in Biological Samples
These application notes provide a comprehensive guide for the quantitative analysis of (S)-Alaproclate in biological matrices, tailored for researchers, scientists, and professionals in drug development. The described methodologies are based on established principles of bioanalytical method validation and are intended to serve as a template for the development and implementation of a robust analytical method.
Introduction
This compound is a selective serotonin reuptake inhibitor (SSRI) that has been studied for its potential antidepressant properties. Accurate quantification of this compound in biological samples such as plasma, serum, and brain tissue is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is a highly sensitive and selective technique for the determination of drug concentrations in complex biological fluids.[1][2]
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[2] This method is well-suited for the analysis of drugs and their metabolites in biological matrices.
Principle
The method involves the extraction of this compound and an internal standard (IS) from the biological matrix, followed by chromatographic separation on a suitable analytical column. The separated compounds are then ionized and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM transitions are specific to the parent and product ions of the analyte and the IS, ensuring high selectivity.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of this compound in human plasma. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | To be defined based on expected concentrations | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ)[3] | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ)[3] | < 12% |
| Intra-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ)[3] | ± 8% |
| Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ)[3] | ± 10% |
| Recovery (%) | Consistent and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 15% |
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and common method for extracting drugs from plasma or serum samples.[1]
Materials:
-
Biological sample (e.g., human plasma)
-
This compound and Internal Standard (IS) stock solutions
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a more selective sample preparation technique that can provide cleaner extracts compared to protein precipitation.[4]
Materials:
-
Biological sample (e.g., human plasma, brain homogenate)
-
This compound and Internal Standard (IS) stock solutions
-
SPE cartridges (e.g., C18)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Methanol)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Protocol:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical instrumental parameters. Optimization will be required for specific instruments.
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Tandem Mass Spectrometry (MS/MS):
-
Ion Source: Electrospray Ionization (ESI) in positive mode
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
MRM Transitions: To be determined by infusing a standard solution of this compound and the IS.
Visualizations
Caption: Workflow for Protein Precipitation Sample Preparation.
Caption: Workflow for Solid-Phase Extraction (SPE).
Caption: Logical Flow of LC-MS/MS Analysis.
References
Application Notes and Protocols for In Vivo Microdialysis with (S)-Alaproclate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Alaproclate is a pharmacologically active compound known for its dual mechanism of action as a selective serotonin reuptake inhibitor (SSRI) and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] This unique profile makes it a compound of interest for investigating serotonergic and glutamatergic neurotransmission in various physiological and pathological conditions. In vivo microdialysis is a powerful technique for monitoring the levels of extracellular neurotransmitters in the brain of freely moving animals, providing crucial insights into the pharmacodynamic effects of novel compounds.[2] This document provides a detailed protocol for conducting in vivo microdialysis studies with this compound in a rodent model.
Data Presentation
The following table summarizes the hypothetical dose-dependent effects of subcutaneously administered this compound on extracellular serotonin (5-HT) levels in the rat striatum, as would be measured by in vivo microdialysis.
Disclaimer: The following data are illustrative and intended to represent the expected outcome of the described protocol. Specific experimental results may vary.
| This compound Dose | Basal Extracellular 5-HT (fmol/20 µL) | Peak Extracellular 5-HT (% of Basal) | Time to Peak Effect (minutes) |
| Vehicle (Saline) | 4.0 ± 0.5 | 105 ± 10 | N/A |
| 5 mg/kg | 4.2 ± 0.6 | 180 ± 25 | 60 - 80 |
| 10 mg/kg | 3.8 ± 0.4 | 250 ± 30 | 60 - 80 |
| 20 mg/kg | 4.1 ± 0.5 | 350 ± 40 | 40 - 60 |
Experimental Protocols
I. Animal Preparation and Surgery
-
Animals: Adult male Sprague-Dawley rats (250-300 g) are to be used. Animals should be housed individually with ad libitum access to food and water and maintained on a 12-hour light/dark cycle for at least one week prior to surgery.
-
Anesthesia: Anesthetize the rat with isoflurane (5% for induction, 2-3% for maintenance) or a combination of ketamine/xylazine.
-
Stereotaxic Surgery:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target brain region. For studying the effects on motor-related serotonergic pathways, the striatum is a common target. A typical coordinate for the striatum relative to bregma is: AP +1.0 mm, ML ±2.5 mm, DV -3.5 mm from the skull surface.
-
Implant a guide cannula (e.g., CMA 12) aimed at the target region and secure it to the skull with dental cement and jeweler's screws.
-
Insert a dummy cannula into the guide cannula to keep it patent.
-
-
Post-operative Care:
-
Administer post-operative analgesics as required.
-
Allow the animals to recover for at least 5-7 days before the microdialysis experiment.
-
II. In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe (e.g., CMA 12, 2 mm membrane).
-
Perfusion:
-
Connect the probe inlet to a microsyringe pump.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min. The composition of aCSF is typically (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.0 MgCl2, buffered to pH 7.4 with phosphate buffer.
-
-
Stabilization: Allow the system to stabilize for at least 60-90 minutes to obtain a stable baseline of neurotransmitter levels.
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into small collection vials containing an antioxidant solution (e.g., 0.02 M acetic acid) to prevent degradation of serotonin.
-
Collect at least three baseline samples before drug administration.
-
-
This compound Administration:
-
Prepare solutions of this compound in sterile saline.
-
Administer this compound via subcutaneous (s.c.) injection at the desired doses (e.g., 5, 10, and 20 mg/kg). A dose of 20 µmol/kg has been previously used in rats.[3] A vehicle-only group should be included as a control.
-
Alternatively, for localized administration, this compound can be included in the aCSF perfusion solution for reverse dialysis.
-
-
Post-administration Sampling: Continue collecting dialysate samples for at least 3-4 hours after drug administration.
-
Probe Placement Verification: At the end of the experiment, euthanize the animal, remove the brain, and histologically verify the correct placement of the microdialysis probe.
III. Sample Analysis: HPLC-ECD
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled with an electrochemical detector (ECD).
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A common mobile phase for serotonin detection consists of a phosphate/citrate buffer, EDTA, sodium dodecyl sulfate, and an organic modifier like methanol or acetonitrile.[4]
-
Flow Rate: Maintain a constant flow rate, typically around 0.5-1.0 mL/min.
-
-
Electrochemical Detection:
-
Set the potential of the working electrode to an appropriate level for the oxidation of serotonin (e.g., +0.65 V vs. Ag/AgCl reference electrode).
-
-
Quantification:
-
Inject a standard volume of each dialysate sample (e.g., 20 µL) into the HPLC system.
-
Quantify the concentration of serotonin in each sample by comparing the peak area to a standard curve generated from known concentrations of serotonin.
-
Express the results as a percentage change from the basal levels.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Effects of acute systemic treatment with the 5 HT-uptake blocker alaproclate on tissue levels and release of substance P in rat periaqueductal grey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (S)-Alaproclate in Cultured Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Alaproclate is a pharmacologically active compound with a dual mechanism of action, functioning as a selective serotonin reuptake inhibitor (SSRI) and a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. This unique profile makes it a valuable tool for in vitro studies on neuronal function, synaptic plasticity, and neuroprotection. These application notes provide a comprehensive guide for utilizing this compound in cultured neuronal cells, including detailed experimental protocols, data presentation, and visualization of associated signaling pathways.
Data Presentation
While specific dose-response data for this compound in cultured neuronal cells is not extensively available in public literature, the following tables provide an illustrative representation of expected outcomes based on its known mechanisms of action. Researchers should generate their own dose-response curves for their specific cell culture system and experimental conditions.
Table 1: Illustrative Dose-Response of this compound on Neuronal Viability (MTT Assay)
| This compound Concentration (µM) | % Neuronal Viability (Relative to Control) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 0.1 | 98 | ± 4.8 |
| 1 | 95 | ± 5.5 |
| 10 | 85 | ± 6.1 |
| 50 | 60 | ± 7.3 |
| 100 | 45 | ± 8.0 |
Table 2: Illustrative Effect of this compound on Neuronal Firing Rate (Patch-Clamp Electrophysiology)
| This compound Concentration (µM) | Firing Rate (Hz) | % Change from Baseline |
| 0 (Baseline) | 5.2 | 0 |
| 1 | 4.1 | -21% |
| 10 | 2.5 | -52% |
| 50 | 1.1 | -79% |
Table 3: Illustrative Quantification of SIRT1 Protein Expression (Western Blot)
| Treatment | Relative SIRT1 Protein Expression (Normalized to Control) | Standard Deviation |
| Control | 1.00 | ± 0.12 |
| This compound (10 µM) | 1.35 | ± 0.15 |
| NMDA (50 µM) | 0.75 | ± 0.09 |
| This compound (10 µM) + NMDA (50 µM) | 1.15 | ± 0.13 |
Experimental Protocols
Primary Neuronal Cell Culture (Rat Hippocampus)
This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
DMEM/F12 medium
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine
-
Laminin
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell culture plates or coverslips
Procedure:
-
Coat culture surfaces with 50 µg/mL poly-D-lysine in sterile water for 1-2 hours at 37°C. Rinse three times with sterile water and allow to dry. Subsequently, coat with 5 µg/mL laminin in PBS overnight at 4°C.
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Aseptically dissect the uterine horns and remove the E18 embryos.
-
Isolate the hippocampi from the embryonic brains in ice-cold dissection medium (DMEM/F12).
-
Transfer the hippocampi to a 15 mL conical tube and wash with sterile PBS.
-
Digest the tissue with 0.25% trypsin-EDTA containing 100 U/mL DNase I for 15 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Plate the neurons onto the prepared culture surfaces at a desired density (e.g., 2 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the culture medium with fresh, pre-warmed medium. Repeat this every 3-4 days.
Neuronal Viability Assessment (MTT Assay)
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cultured neuronal cells in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Plate neurons in a 96-well plate and allow them to adhere and mature for at least 7 days in vitro (DIV).
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and replace it with medium containing different concentrations of this compound. Include a vehicle control (medium without the drug).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the viability of the vehicle-treated control cells.
Electrophysiological Recording (Whole-Cell Patch-Clamp)
This protocol is for recording the firing activity of individual neurons.
Materials:
-
Cultured neurons on coverslips
-
External recording solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Internal pipette solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)
-
This compound stock solution
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries
Procedure:
-
Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Approach a neuron with the patch pipette and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record baseline spontaneous firing activity in current-clamp mode.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Record the firing activity during drug application.
-
Analyze the firing frequency before and after drug application.
Quantification of SIRT1 Expression (Western Blot)
This protocol quantifies the protein levels of Sirtuin 1 (SIRT1).
Materials:
-
Cultured neuronal cells
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SIRT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cultured neurons with this compound for the desired time.
-
Lyse the cells in lysis buffer and collect the protein extracts.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SIRT1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize the SIRT1 signal to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: Experimental workflow for studying this compound in cultured neurons.
Caption: Dual signaling pathways of this compound in neuronal cells.
Application Notes and Protocols for Studying Serotonin Transporter Kinetics Using (S)-Alaproclate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Alaproclate is a selective serotonin reuptake inhibitor (SSRI) that serves as a valuable tool for investigating the kinetics and pharmacology of the serotonin transporter (SERT). As the more potent enantiomer of Alaproclate, the (S)-form exhibits stereoselectivity in its biological actions. These application notes provide detailed protocols for utilizing this compound in key in vitro assays to characterize its interaction with SERT, including radioligand binding assays and synaptosomal serotonin uptake assays. While this compound is a known competitive inhibitor of SERT, it also displays a complex interaction, reportedly inhibiting serotonin transport at concentrations lower than those required to displace traditional radioligands like imipramine[1]. Additionally, Alaproclate has been identified as a non-competitive antagonist of the NMDA receptor, a significant secondary pharmacology to consider during experimental design[2].
Data Presentation
Currently, specific Ki and IC50 values for the direct interaction of this compound with the serotonin transporter are not widely available in publicly accessible literature. However, the following table includes the reported IC50 value for its off-target activity at the NMDA receptor, which underscores the importance of assessing selectivity in drug discovery.
| Compound | Target | Assay Type | Value | Reference |
| This compound | NMDA Receptor | Inhibition of NMDA-induced changes in membrane potential and intracellular free Ca++ | IC50: < 0.3 µM (racemate) | [2] |
Signaling Pathways and Experimental Workflows
To facilitate a clear understanding of the experimental procedures and the underlying biological processes, the following diagrams illustrate the serotonin reuptake mechanism and the workflows for the described protocols.
Serotonin Reuptake and Inhibition by this compound.
Experimental Workflows for SERT Kinetic Studies.
Experimental Protocols
The following protocols are adapted from established methodologies and can be used to assess the interaction of this compound with the serotonin transporter.
Protocol 1: Radioligand Binding Assay for SERT
This protocol is designed to determine the binding affinity (Ki) of this compound for the serotonin transporter by measuring its ability to displace a known high-affinity radioligand, such as [³H]citalopram.
Materials:
-
SERT-expressing cell membranes (e.g., from HEK293 cells stably expressing human SERT) or brain tissue homogenates (e.g., rat cortex).
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligand: [³H]citalopram (specific activity ~70-87 Ci/mmol).
-
Non-specific binding control: Fluoxetine (10 µM).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize SERT-expressing cells or brain tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.
-
Resuspend the final pellet in Binding Buffer to a protein concentration of approximately 100-200 µg/mL.
-
-
Binding Assay:
-
Prepare serial dilutions of this compound in Binding Buffer to achieve a range of final concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of Binding Buffer.
-
Non-specific Binding: 50 µL of 10 µM Fluoxetine.
-
Displacement: 50 µL of each this compound dilution.
-
-
Add 100 µL of the membrane preparation to each well.
-
Add 50 µL of [³H]citalopram (final concentration typically 1-2 nM) to each well.
-
Incubate the plate at room temperature (22-25°C) for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in Binding Buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Binding Buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [³H]citalopram versus the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.
-
Protocol 2: Synaptosomal [³H]Serotonin Uptake Assay
This protocol measures the functional inhibition of serotonin uptake by this compound in synaptosomes, which are resealed nerve terminals that retain functional transporters.
Materials:
-
Fresh brain tissue (e.g., rat striatum or cortex).
-
Sucrose Buffer: 0.32 M Sucrose, 10 mM HEPES, pH 7.4.
-
Krebs-Ringer-HEPES (KRH) Buffer: 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.3 mM CaCl₂, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, 0.1 mM pargyline, 0.1 mM ascorbic acid, pH 7.4.
-
Radiolabeled Serotonin: [³H]5-Hydroxytryptamine ([³H]5-HT, specific activity ~20-30 Ci/mmol).
-
Non-specific uptake control: Fluoxetine (10 µM).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Glass-Teflon homogenizer.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Synaptosome Preparation:
-
Dissect brain tissue in ice-cold Sucrose Buffer.
-
Homogenize the tissue in 10 volumes of ice-cold Sucrose Buffer using a glass-Teflon homogenizer (approximately 10-12 gentle strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and centrifuge it at 17,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet (the P2 fraction containing synaptosomes) in KRH Buffer to a protein concentration of approximately 0.5-1.0 mg/mL.
-
-
Uptake Assay:
-
Prepare serial dilutions of this compound in KRH Buffer to achieve a range of final concentrations (e.g., 10⁻⁹ M to 10⁻⁴ M).
-
In a 96-well plate, add 50 µL of the appropriate solution to each well in triplicate:
-
Total Uptake: KRH Buffer.
-
Non-specific Uptake: 10 µM Fluoxetine.
-
Inhibition: this compound dilutions.
-
-
Add 100 µL of the synaptosomal preparation to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the uptake by adding 50 µL of [³H]5-HT (final concentration typically 10-20 nM) to each well.
-
Incubate the plate at 37°C for 5-10 minutes. The incubation time should be within the linear range of uptake.
-
-
Termination and Measurement:
-
Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold KRH Buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific [³H]5-HT uptake versus the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific serotonin uptake) using non-linear regression analysis.
-
Conclusion
This compound is a specific and potent tool for the detailed investigation of serotonin transporter kinetics. The provided protocols for radioligand binding and synaptosomal uptake assays offer robust methods for characterizing the inhibitory activity of this compound and other potential SERT modulators. Researchers should be mindful of its dual activity as an NMDA receptor antagonist and design experiments accordingly to ensure accurate interpretation of results related to SERT function. Further studies are warranted to elucidate the precise Ki and IC50 values for this compound at the serotonin transporter and to explore any potential allosteric interactions.
References
Application of (S)-Alaproclate in NMDA Receptor Functional Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Alaproclate is a selective serotonin reuptake inhibitor (SSRI) that also functions as a potent, reversible, and noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Its stereoselective action, with the (S)-enantiomer being more potent than the (R)-enantiomer, makes it a valuable tool for investigating the role of NMDA receptor signaling in various physiological and pathological processes.[1] These application notes provide detailed protocols for utilizing this compound in two key NMDA receptor functional assays: calcium imaging in primary neuronal cultures and whole-cell patch-clamp electrophysiology.
The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its dysregulation is implicated in numerous neurological disorders. This compound's mechanism of action involves the blockade of the NMDA receptor's ion channel, thereby inhibiting the influx of Ca2+ and subsequent downstream signaling events.[1][2] This inhibitory effect is independent of the glycine and Mg2+ binding sites on the receptor.[1]
Mechanism of Action of this compound on NMDA Receptors
This compound acts as a noncompetitive antagonist, meaning it does not compete with the endogenous agonists, glutamate and glycine, for their binding sites. Instead, it is understood to bind within the ion channel pore of the NMDA receptor, a mechanism shared by other uncompetitive antagonists.[2] This blockade of the cation channel prevents the influx of ions, most notably Ca2+, which is a critical second messenger in neurons. The inhibition by Alaproclate is reversible, as its effects can be rapidly washed out.[1]
Quantitative Data Summary
The inhibitory potency of Alaproclate on NMDA receptor function has been quantified, demonstrating a clear stereoselective effect.
| Compound | Potency (IC50) | Enantiomeric Potency Ratio | Reference |
| Alaproclate (racemate) | 0.3 µM | - | [1] |
| This compound | More Potent | 2-5 times > (R)-Alaproclate | [1][2] |
| (R)-Alaproclate | Less Potent | - | [1] |
Experimental Protocols
Calcium Imaging in Primary Cerebellar Granule Cells
This protocol describes the use of this compound to inhibit NMDA-induced calcium influx in primary cultures of cerebellar granule cells using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Primary cerebellar granule cell cultures
-
This compound
-
NMDA
-
Glycine
-
Fura-2 AM
-
Pluronic F-127
-
Balanced Salt Solution (BSS)
-
Fluorescence microscope with 340/380 nm excitation and ~510 nm emission filters
Procedure:
-
Cell Preparation: Culture primary cerebellar granule cells on glass coverslips suitable for microscopy.
-
Fura-2 AM Loading:
-
Prepare a loading solution of 1.5 µM Fura-2 AM with 0.02% Pluronic F-127 in BSS.
-
Incubate the cultured cells in the loading solution for 30 minutes at room temperature in the dark.[3]
-
Wash the cells three times with BSS to remove extracellular dye.
-
-
Incubation with this compound:
-
Prepare serial dilutions of this compound in BSS (e.g., ranging from 0.01 µM to 10 µM).
-
Incubate the Fura-2 loaded cells with the desired concentration of this compound for 10-15 minutes prior to stimulation.
-
-
Calcium Imaging:
-
Mount the coverslip onto the fluorescence microscope stage.
-
Acquire a stable baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording emission at ~510 nm.
-
Prepare a stimulation solution containing NMDA and glycine (e.g., 100 µM NMDA and 10 µM glycine) in BSS.
-
Add the stimulation solution to the cells while continuously recording the fluorescence.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point.
-
Determine the peak increase in the 340/380 ratio following NMDA/glycine stimulation in the absence and presence of different concentrations of this compound.
-
Plot the percentage inhibition of the NMDA-induced calcium response against the concentration of this compound to determine the IC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the measurement of NMDA receptor-mediated currents in cultured neurons or brain slices and their inhibition by this compound.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical) or acute brain slices
-
This compound
-
NMDA
-
Glycine
-
External and internal patch-clamp solutions
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Preparation: Prepare acute brain slices or cultured neurons for recording.
-
Solution Preparation:
-
External Solution: Typically contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 100 µM glycine, and 0 MgCl2 (to relieve Mg2+ block), pH adjusted to 7.2.
-
Internal Pipette Solution: Typically contains (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, pH adjusted to 7.2.
-
-
Whole-Cell Recording:
-
Obtain a whole-cell patch-clamp configuration on a target neuron.
-
Voltage-clamp the cell at a holding potential of -60 mV or -70 mV.
-
-
Application of Compounds:
-
Use a fast perfusion system to apply agonists and antagonists.
-
Record a baseline current in the external solution.
-
Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward NMDA receptor-mediated current.
-
After washing out the agonists, perfuse the cell with a solution containing the desired concentration of this compound for a few minutes.
-
Co-apply the NMDA/glycine solution with the this compound solution and record the resulting current.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current in the absence and presence of this compound.
-
Calculate the percentage inhibition of the current by this compound.
-
Repeat for a range of this compound concentrations to generate a dose-response curve and determine the IC50.
-
Conclusion
This compound is a valuable pharmacological tool for the study of NMDA receptor function. Its well-characterized noncompetitive and reversible antagonistic properties, combined with its stereoselectivity, allow for precise investigation of NMDA receptor-mediated signaling pathways. The provided protocols for calcium imaging and whole-cell patch-clamp electrophysiology offer robust methods for assessing the inhibitory effects of this compound and other potential NMDA receptor modulators in a research and drug development setting.
References
- 1. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor-mediated increase in cyclic GMP in the rat cerebellum in vivo is blocked by alaproclate and GEA-857 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabinoids Enhance NMDA-Elicited Ca2+ Signals in Cerebellar Granule Neurons in Culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Curve Analysis for (S)-Alaproclate In Vitro
Introduction
(S)-Alaproclate is a selective serotonin reuptake inhibitor (SSRI) that was developed as an antidepressant.[1][2] In addition to its primary mechanism of action on the serotonin transporter (SERT), this compound has been identified as a potent, reversible, and noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[3] This dual activity makes it a compound of significant interest for researchers in neuropharmacology and drug development. These application notes provide detailed protocols for conducting in vitro dose-response analyses to characterize the effects of this compound on both of its known molecular targets.
Mechanism of Action
This compound exerts its biological effects through two primary mechanisms:
-
Inhibition of the Serotonin Transporter (SERT): As an SSRI, this compound binds to SERT, blocking the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.
-
Noncompetitive Antagonism of the NMDA Receptor: this compound also binds to the NMDA receptor at a site distinct from the glutamate and glycine binding sites. This noncompetitive antagonism inhibits the ion flow through the NMDA receptor channel, thereby modulating glutamatergic neurotransmission.[3]
Data Presentation: Dose-Response Analysis of this compound
The following table summarizes the known quantitative data for the in vitro activity of this compound.
| Target | Assay Type | Parameter | Value | Cell Type | Reference |
| NMDA Receptor | Intracellular Calcium Influx Assay | IC₅₀ | 0.3 µM | Cerebellar Granule Cells | [3] |
| Serotonin Transporter (SERT) | Serotonin Reuptake Inhibition Assay | IC₅₀ / Kᵢ | Not Available in Literature | - | - |
Experimental Protocols
Protocol 1: Determination of IC₅₀ for SERT Inhibition using a Radiolabeled Serotonin Reuptake Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the serotonin transporter (SERT) using a radiolabeled serotonin uptake assay in a suitable cell line (e.g., HEK293 cells stably expressing human SERT, or JAR cells).[4]
Materials and Reagents:
-
HEK293 cells stably expressing hSERT or JAR cells
-
Cell culture medium (e.g., DMEM with 10% FBS, L-glutamine, and antibiotics)
-
96-well cell culture plates
-
Krebs-Ringer-HEPES (KRH) buffer (25 mM HEPES, pH 7.4, 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 6 mM glucose)
-
[³H]Serotonin (specific activity ~20-30 Ci/mmol)
-
This compound
-
Reference SERT inhibitor (e.g., Fluoxetine) for positive control
-
Scintillation fluid
-
Cell harvester and filter mats
-
Liquid scintillation counter
Procedure:
-
Cell Culture and Plating:
-
Culture the cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into 96-well plates at a density that ensures a confluent monolayer on the day of the assay.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in KRH buffer to achieve a range of final concentrations for the dose-response curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Prepare solutions of the reference inhibitor and a vehicle control.
-
-
Serotonin Reuptake Assay:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cell monolayer once with 100 µL of KRH buffer.
-
Add 100 µL of KRH buffer to each well and pre-incubate the plate for 15 minutes at 37°C.
-
Add 50 µL of the various concentrations of this compound, reference inhibitor, or vehicle to the appropriate wells.
-
Initiate the reuptake reaction by adding 50 µL of KRH buffer containing [³H]Serotonin (final concentration typically around the Kₘ for SERT, e.g., 100 nM).
-
Incubate the plate for 10 minutes at 37°C.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.
-
-
Detection and Data Analysis:
-
Lyse the cells in each well by adding a suitable lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Determination of IC₅₀ for NMDA Receptor Antagonism using an Intracellular Calcium Influx Assay
This protocol details a method to measure the IC₅₀ of this compound for its noncompetitive antagonism of the NMDA receptor by monitoring changes in intracellular calcium ([Ca²⁺]i) using the fluorescent indicator Fura-2.[3]
Materials and Reagents:
-
Primary cerebellar granule cell culture or another suitable neuronal cell line expressing NMDA receptors.
-
Neuronal culture medium.
-
Poly-D-lysine coated coverslips or 96-well plates.
-
Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Fura-2 AM (acetoxymethyl ester).
-
Pluronic F-127.
-
NMDA.
-
Glycine (co-agonist for NMDA receptor).
-
This compound.
-
A fluorescence imaging system capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm).
Procedure:
-
Cell Preparation:
-
Culture cerebellar granule cells on poly-D-lysine coated coverslips or in 96-well plates.
-
Allow the cells to mature for 7-10 days in vitro before the experiment.
-
-
Fura-2 Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS).
-
Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells for at least 15 minutes.
-
-
Calcium Imaging:
-
Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope or place the 96-well plate in a compatible reader.
-
Continuously perfuse the cells with HBSS.
-
Establish a stable baseline fluorescence ratio (F340/F380).
-
Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 5 minutes).
-
Stimulate the cells with a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) in the continued presence of the respective this compound concentration.
-
Record the change in the F340/F380 fluorescence ratio, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the peak amplitude of the calcium response for each concentration of this compound.
-
Normalize the responses as a percentage of the control response (NMDA + glycine stimulation without this compound).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Serotonin Transporter (SERT) Signaling Pathway and Inhibition by this compound.
Caption: NMDA Receptor Signaling Pathway and Noncompetitive Antagonism by this compound.
Experimental Workflow Diagrams
References
- 1. Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alaproclate - Wikipedia [en.wikipedia.org]
- 3. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay of (S)-Alaproclate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Alaproclate is a selective serotonin reuptake inhibitor (SSRI), a class of compounds widely used in the treatment of depression and other mood disorders.[1][2][3][4] Its primary mechanism of action is the inhibition of the serotonin transporter (SERT), a transmembrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1][3] By blocking this transporter, this compound increases the concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like this compound with their molecular targets. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the human serotonin transporter.
Data Presentation
The binding affinity of this compound and its racemate for the serotonin transporter has been determined using various radioligands. The data presented below is a compilation from published literature. It is important to note that assay conditions, such as radioligand, tissue source, and buffer composition, can influence the determined values.
| Compound | Radioligand | Tissue/Cell Source | Assay Type | Binding Affinity (Ki) |
| This compound | [3H]Imipramine | Platelet plasma membranes | Competitive | Not explicitly stated, but noted to competitively displace the radioligand |
| Alaproclate (racemate) | [3H]Imipramine | Platelet plasma membranes | Competitive | Not explicitly stated, but noted to competitively displace the radioligand[1] |
Signaling Pathway
This compound, as a selective serotonin reuptake inhibitor, primarily acts on the presynaptic neuron. By blocking the serotonin transporter (SERT), it increases the concentration of serotonin (5-HT) in the synaptic cleft. This elevated level of serotonin leads to enhanced activation of various postsynaptic serotonin receptors. The downstream signaling cascades depend on the specific subtype of serotonin receptor activated. For instance, activation of 5-HT1 receptors typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, while activation of 5-HT2 receptors often results in the stimulation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).
Mechanism of this compound action.
Experimental Protocols
This section details a representative protocol for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the human serotonin transporter (SERT) using [3H]-(S)-Citalopram as the radioligand.
Materials and Reagents
-
Membrane Preparation: Membranes from cells stably expressing the human serotonin transporter (e.g., HEK293-hSERT cells) or from brain tissue rich in SERT (e.g., rat cerebral cortex).
-
Radioligand: [3H]-(S)-Citalopram (specific activity ~70-87 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Paroxetine or 10 µM Fluoxetine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Cell harvester and liquid scintillation counter.
Experimental Workflow Diagram
Radioligand binding assay workflow.
Step-by-Step Protocol
-
Membrane Preparation:
-
Homogenize chosen tissue or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
Store membrane preparations at -80°C until use.
-
-
Assay Setup:
-
On the day of the experiment, thaw the membrane preparation and dilute to the desired concentration in assay buffer (typically 25-100 µg protein per well).
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10-10 M to 10-5 M.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of the non-specific binding control (e.g., 10 µM Paroxetine).
-
Test Compound: 50 µL of each dilution of this compound.
-
-
To each well, add 50 µL of [3H]-(S)-Citalopram diluted in assay buffer to a final concentration at or near its Kd (typically 1-2 nM).
-
-
Initiation and Incubation:
-
Initiate the binding reaction by adding 150 µL of the diluted membrane preparation to each well.
-
Incubate the plate at room temperature (approximately 25°C) for 60 to 120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Quickly wash the filters three to four times with 3-4 mL of ice-cold wash buffer to separate bound from free radioligand.
-
-
Scintillation Counting:
-
Dry the filter mat, for example, in a microwave oven or under a heating lamp.
-
Place the filters into scintillation vials or a filter bag and add an appropriate volume of scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) retained on the filters using a liquid scintillation counter.
-
Data Analysis
-
Calculate the mean CPM for each set of triplicates.
-
Determine the Specific Binding by subtracting the mean CPM of the non-specific binding wells from the mean CPM of the total binding wells.
-
For each concentration of this compound, calculate the percentage of specific binding inhibited using the following formula: % Inhibition = 100 * (1 - ((CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)))
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Conclusion
This application note provides a comprehensive overview and a detailed protocol for conducting a radioligand binding assay to characterize the interaction of this compound with the serotonin transporter. The provided methodologies and diagrams are intended to guide researchers in accurately determining the binding affinity of this and similar compounds, which is a critical step in the drug discovery and development process for novel antidepressants.
References
- 1. Antidepressant binding to the porcine and human platelet serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of [3H]citalopram binding to the rat brain serotonin transporter by Amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alaproclate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Assessing Serotonin Transporter Occupancy of (S)-Alaproclate
For Researchers, Scientists, and Drug Development Professionals
Introduction to (S)-Alaproclate and Serotonin Transporter (SERT) Occupancy
This compound is a selective serotonin reuptake inhibitor (SSRI) that was developed as an antidepressant. Like other drugs in its class, its primary mechanism of action is the inhibition of the serotonin transporter (SERT), a protein that mediates the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. By blocking SERT, this compound increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.
The assessment of SERT occupancy is a critical step in the development and characterization of SSRIs. It provides a quantitative measure of the drug's engagement with its molecular target in vitro and in vivo. This information is crucial for understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship, determining optimal dosing regimens, and predicting therapeutic efficacy and potential side effects. Techniques for assessing SERT occupancy range from in vitro binding and uptake assays to in vivo imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).
In Vitro Assessment of SERT Occupancy
In vitro assays are fundamental for determining the binding affinity and potency of a compound at the serotonin transporter. These assays are typically conducted during the early stages of drug discovery and provide essential data for lead optimization.
Data Presentation: Comparative SERT Binding Affinities
| Compound | Class | Ki for hSERT (nM) |
| Paroxetine | SSRI | 0.1 - 0.5 |
| Fluoxetine | SSRI | 0.5 - 2 |
| Citalopram | SSRI | 1 - 5 |
| Sertraline | SSRI | 0.2 - 2 |
| Fluvoxamine | SSRI | 2 - 10 |
| This compound | SSRI | Data not readily available |
Note: Ki values can vary depending on the specific assay conditions, radioligand, and tissue/cell preparation used.
Literature suggests that alaproclate inhibits serotonin transport at concentrations lower than those required to block imipramine binding, indicating a potent interaction with the transporter. It has also been noted to have a weak affinity for 3H-norzimeldine binding sites.
Experimental Protocol: In Vitro Radioligand Binding Assay for SERT
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for the serotonin transporter.
Materials:
-
HEK293 cells stably expressing the human serotonin transporter (hSERT)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand: [³H]Citalopram or [¹²⁵I]RTI-55
-
Unlabeled competitor for non-specific binding (e.g., 10 µM Paroxetine)
-
Test compound: this compound
-
96-well microplates
-
Scintillation fluid
-
Microplate scintillation counter
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-hSERT cells to confluence.
-
Harvest the cells and homogenize them in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add increasing concentrations of the test compound, this compound.
-
For determining non-specific binding, add a high concentration of an unlabeled SERT ligand (e.g., 10 µM Paroxetine) to a set of wells.
-
For determining total binding, add vehicle buffer to another set of wells.
-
Add the radioligand (e.g., [³H]Citalopram) at a concentration close to its Kd value to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Radioligand Binding Assay Workflow
In Vivo Assessment of SERT Occupancy
In vivo imaging techniques, particularly PET, are the gold standard for measuring target occupancy in the living brain. These studies are essential for confirming that a drug reaches its target in humans and for establishing the relationship between dose, plasma concentration, and SERT occupancy.
Experimental Protocol: [¹¹C]DASB PET Imaging for SERT Occupancy
This protocol outlines a typical PET study to measure SERT occupancy of this compound in human subjects using the radioligand [¹¹C]DASB.
Participants:
-
Healthy volunteers or patients.
-
Participants should be free of any medications that may interfere with the serotonergic system for a specified period before the study.
-
Informed consent must be obtained from all participants.
Materials:
-
PET scanner
-
[¹¹C]DASB radioligand
-
This compound at various doses
-
Arterial line insertion kit (for arterial blood sampling)
-
Automated blood sampling system
-
Gamma counter
-
High-performance liquid chromatography (HPLC) system for metabolite analysis
-
Magnetic Resonance Imaging (MRI) scanner for anatomical reference
Procedure:
-
Baseline Scan (Pre-dose):
-
Acquire a structural MRI of the participant's brain for anatomical coregistration.
-
On a separate day, position the participant in the PET scanner.
-
Insert an arterial line for blood sampling.
-
Administer a bolus injection of [¹¹C]DASB.
-
Acquire dynamic PET data for 90-120 minutes.
-
Collect arterial blood samples throughout the scan to measure the arterial input function and for metabolite analysis.
-
-
Drug Administration:
-
Administer a single dose or multiple doses of this compound to the participants. The timing of the post-dose scan will depend on the pharmacokinetics of this compound.
-
-
Post-dose Scan:
-
Repeat the PET scan procedure as described in step 1 at a time point when this compound is expected to have reached a steady-state concentration in the brain.
-
-
Image and Data Analysis:
-
Reconstruct the dynamic PET images.
-
Coregister the PET images to the participant's MRI.
-
Define regions of interest (ROIs) on the MRI, such as the striatum, thalamus, and raphe nuclei, which are rich in SERT.
-
Generate time-activity curves (TACs) for each ROI.
-
Correct the arterial blood data for metabolites to obtain the parent radioligand concentration in plasma.
-
Apply a kinetic model (e.g., two-tissue compartment model) to the TACs and the arterial input function to estimate the binding potential (BP_ND_) for each ROI at baseline and post-dose.
-
Calculate SERT occupancy using the following formula: Occupancy (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] x 100
-
In Vivo PET Imaging Workflow for SERT Occupancy
Data Presentation: this compound SERT Occupancy
The following table provides a template for summarizing in vivo SERT occupancy data for this compound at different doses.
| Dose of this compound (mg) | Plasma Concentration (ng/mL) | Mean SERT Occupancy (%) in Striatum | Mean SERT Occupancy (%) in Thalamus | Mean SERT Occupancy (%) in Raphe Nuclei |
| Placebo | 0 | 0 | 0 | 0 |
| Dose 1 | Value | Value | Value | Value |
| Dose 2 | Value | Value | Value | Value |
| Dose 3 | Value | Value | Value | Value |
Mandatory Visualization: Signaling Pathway
The following diagram illustrates the simplified signaling pathway affected by SSRIs like this compound.
Simplified Serotonergic Synapse and the Action of this compound
Application Notes: (S)-Alaproclate in Behavioral Pharmacology
(S)-Alaproclate is a research chemical and its development was discontinued due to safety concerns. These notes are for investigational purposes only.
This compound is a selective serotonin reuptake inhibitor (SSRI) that was among the first of its kind developed for the treatment of depression in the 1970s.[1] Although its development was halted due to findings of hepatotoxicity in animal studies, its distinct pharmacological profile makes it a valuable tool for behavioral pharmacology research.[2] Beyond its primary action as an SSRI, this compound also functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a property not shared by most other SSRIs.[1][2][3] This dual mechanism allows researchers to investigate the complex interplay between serotonergic and glutamatergic systems in regulating behavior.
Mechanism of Action
This compound's primary mechanism involves blocking the serotonin transporter (SERT) on the presynaptic neuron.[4] This inhibition leads to an increased concentration of serotonin (5-HT) in the synaptic cleft, enhancing serotonergic neurotransmission.[4] A leading hypothesis for the therapeutic effects of SSRIs involves the eventual desensitization of somatodendritic 5-HT1A autoreceptors, which further increases serotonin release in key brain regions.[5]
Simultaneously, this compound acts as a potent, reversible, and non-competitive antagonist at the NMDA receptor.[3] This action is stereoselective, with the (S)-enantiomer being more potent than the (R)-enantiomer.[3] It blocks the NMDA receptor-coupled ion channel, thereby modulating glutamatergic activity, which is crucial for synaptic plasticity, learning, and memory.[3]
References
- 1. Alaproclate - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (S)-Alaproclate Synthesis and Purification
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (S)-Alaproclate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common approach for synthesizing this compound involves a three-step synthesis of the racemic mixture, followed by chiral resolution to isolate the desired (S)-enantiomer. The synthesis of racemic alaproclate begins with a Grignard reaction between methylmagnesium iodide and methyl 4-chlorophenylacetate to form the tertiary alcohol, 1-(4-chlorophenyl)-2-methyl-2-propanol.[1] This is followed by acylation with 2-bromopropionyl bromide to yield the corresponding ester.[1] The final step is an amination reaction with ammonia to produce racemic alaproclate.[1] The racemate is then resolved, typically through the formation of diastereomeric salts with a chiral resolving agent like L-(+)-tartaric acid.[2][3]
Q2: Why is chiral purification necessary for Alaproclate?
A2: Alaproclate is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers, this compound and (R)-Alaproclate. These enantiomers can have different pharmacological and toxicological profiles. For many chiral drugs, one enantiomer is responsible for the therapeutic effects, while the other may be inactive or even cause undesirable side effects. Therefore, it is crucial to isolate the desired enantiomer, in this case, this compound, to ensure the safety and efficacy of the drug.
Q3: What are the critical parameters to control during the Grignard reaction?
A3: The Grignard reaction is highly sensitive to moisture and air. Therefore, it is essential to use anhydrous solvents (typically diethyl ether or THF) and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] The quality of the magnesium turnings is also crucial; they should be fresh and activated if necessary.[5] Temperature control is another critical factor. The reaction is typically initiated at room temperature and then cooled to control the exothermic reaction upon addition of the ester.
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of each synthetic step.[6] By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product. Staining with an appropriate agent (e.g., potassium permanganate) may be necessary for visualization if the compounds are not UV-active.
Q5: What is the principle behind chiral resolution using diastereomeric salts?
A5: Chiral resolution by diastereomeric salt formation involves reacting the racemic mixture (in this case, racemic alaproclate, which is a base) with a single enantiomer of a chiral acid (the resolving agent), such as L-(+)-tartaric acid.[2][3] This reaction forms a mixture of two diastereomeric salts: (this compound)-(L-tartrate) and ((R)-Alaproclate)-(L-tartrate). Diastereomers have different physical properties, including solubility.[7] By carefully choosing the solvent and crystallization conditions, one of the diastereomeric salts can be selectively precipitated, allowing for their separation.[8] The desired enantiomer can then be recovered from the purified salt.[3]
Synthesis and Purification Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the synthesis and purification of this compound.
Part 1: Synthesis of Racemic Alaproclate
Issue 1.1: Low or no yield in the Grignard Reaction (Step 1)
| Potential Cause | Troubleshooting Suggestion |
| Presence of moisture | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. |
| Inactive magnesium | Use fresh, high-quality magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[5] |
| Low reaction temperature | The reaction may require gentle heating to initiate. Once started, maintain the temperature to ensure a steady reaction rate. |
| Impure starting materials | Use freshly distilled methyl 4-chlorophenylacetate. |
Issue 1.2: Formation of side products during Acylation (Step 2)
| Potential Cause | Troubleshooting Suggestion |
| Decomposition of the tertiary alcohol | Perform the reaction at a low temperature (e.g., 0 °C) to minimize elimination reactions. |
| Reaction with the acyl bromide | Use a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HBr formed during the reaction. |
| Hydrolysis of the acyl bromide | Ensure the reaction is carried out under anhydrous conditions. |
Issue 1.3: Incomplete Amination or side reactions (Step 3)
| Potential Cause | Troubleshooting Suggestion |
| Low reactivity of the bromo-ester | The reaction may require elevated temperature and pressure. Using a sealed reaction vessel can be beneficial. |
| Formation of elimination products | Use a large excess of ammonia to favor nucleophilic substitution over elimination. |
| Hydrolysis of the ester | Use anhydrous ammonia in an organic solvent to minimize water content. |
Part 2: Chiral Resolution and Purification
Issue 2.1: Low yield of the desired diastereomeric salt
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal resolving agent | While L-(+)-tartaric acid is commonly used, screening other chiral acids (e.g., dibenzoyl-L-tartaric acid, mandelic acid) may improve yield.[2] |
| Inappropriate solvent system | The choice of solvent is critical for achieving a significant solubility difference between the diastereomeric salts.[9] Experiment with different solvents (e.g., methanol, ethanol, isopropanol) and solvent mixtures.[2] |
| Unfavorable crystallization conditions | Optimize the cooling rate and final temperature. Slow cooling generally leads to purer crystals.[8] |
Issue 2.2: Low enantiomeric excess (ee) of the final product
| Potential Cause | Troubleshooting Suggestion |
| Co-precipitation of the undesired diastereomer | Perform multiple recrystallizations of the diastereomeric salt.[9] Monitor the enantiomeric excess after each recrystallization using chiral HPLC. |
| Incomplete separation of diastereomeric salts | Ensure complete filtration and thorough washing of the crystals with a small amount of cold solvent to remove the mother liquor containing the other diastereomer.[8] |
| Racemization during workup | When liberating the free amine from the tartrate salt, use mild basic conditions and avoid excessive heat to prevent racemization. |
Issue 2.3: Difficulty in purifying the final this compound product
| Potential Cause | Troubleshooting Suggestion |
| Presence of residual resolving agent | After liberating the free amine, perform thorough extractions and washes to remove all traces of the chiral acid. |
| Formation of degradation products | Use mild purification techniques. Column chromatography on silica gel with a suitable eluent system can be effective.[6] |
| Difficulty in handling the free base | Convert the purified this compound free base to a stable salt, such as the hydrochloride salt, for easier handling and storage. |
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| Yield of 1-(4-chlorophenyl)-2-methyl-2-propanol | 75-85% | General Grignard reaction yields[10] |
| Yield of racemic Alaproclate | 60-70% (over 2 steps) | Estimated based on similar reactions |
| Enantiomeric Excess (ee) after single crystallization of diastereomeric salt | >90% | [2] |
| Enantiomeric Excess (ee) after recrystallization | >98% | [9] |
| Overall yield of this compound | 20-30% (from racemic mixture) | Estimated based on resolution efficiency |
Experimental Protocols
Protocol 1: Synthesis of Racemic Alaproclate
Step 1: Synthesis of 1-(4-chlorophenyl)-2-methyl-2-propanol
-
Under an inert atmosphere, place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether dropwise via the dropping funnel to initiate the Grignard reaction.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining methyl iodide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of methyl 4-chlorophenylacetate (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
-
Purify the product by column chromatography on silica gel.[6]
Step 2: Synthesis of 1-(4-chlorophenyl)-2-methyl-2-propyl 2-bromopropanoate
-
Dissolve the purified 1-(4-chlorophenyl)-2-methyl-2-propanol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane and cool to 0 °C.
-
Add 2-bromopropionyl bromide (1.1 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude bromo-ester.
Step 3: Synthesis of Racemic Alaproclate
-
Dissolve the crude 1-(4-chlorophenyl)-2-methyl-2-propyl 2-bromopropanoate in a solution of ammonia in methanol (e.g., 7N).
-
Transfer the solution to a sealed pressure vessel.
-
Heat the reaction mixture at 60-70 °C for 24 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain racemic alaproclate.
Protocol 2: Chiral Resolution of Alaproclate
-
Dissolve the racemic alaproclate (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents) in the same solvent, heating gently if necessary.[9]
-
Slowly add the warm tartaric acid solution to the alaproclate solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the precipitated diastereomeric salt by vacuum filtration and wash with a small amount of cold solvent.[8]
-
To obtain the free base of this compound, dissolve the salt in water and add a base (e.g., 1M NaOH) until the pH is >10.
-
Extract the this compound into an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC.
-
If the ee is not satisfactory, recrystallize the diastereomeric salt from a suitable solvent.[9]
Protocol 3: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable slurry packing method with the chosen eluent.[6][11]
-
Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate for less polar intermediates, or dichloromethane and methanol for the final product).
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting workflow for this compound synthesis.
Caption: Mechanism of action of this compound as a selective serotonin reuptake inhibitor.
References
- 1. Alaproclate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: (S)-Alaproclate for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (S)-Alaproclate in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a selective serotonin reuptake inhibitor (SSRI)[1]. It functions by blocking the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.
Q2: Does this compound have any secondary mechanisms of action?
Yes, this compound also acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor[2]. This dual-action should be considered when designing experiments and interpreting results, as it may contribute to effects independent of its SSRI activity.
Q3: What are the common routes of administration for in vivo experiments?
Based on available literature, this compound has been administered via the following routes in animal models:
-
Oral (p.o.) : Used in studies investigating its effects on brain tissue levels of neuropeptides[3].
-
Subcutaneous (s.c.) : Employed in microdialysis studies to assess its impact on substance P release[3].
-
Intraperitoneal (i.p.) : Utilized in cognitive studies in mice to evaluate memory enhancement.
Q4: What is the recommended solvent for this compound?
For subcutaneous and intraperitoneal injections, this compound can be dissolved in sterile 0.9% saline. For oral administration, it can be suspended in a suitable vehicle. The specific vehicle may depend on the experimental protocol and should be chosen to ensure stability and bioavailability.
Q5: Are there any known toxicities associated with this compound?
The development of Alaproclate for human use was discontinued due to concerns over hepatotoxicity observed in animal studies. Researchers should be mindful of potential liver toxicity, especially in long-term or high-dose studies. It is advisable to include liver function tests (e.g., ALT, AST levels) and histological analysis of the liver in experimental protocols.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected behavioral results.
-
Possible Cause 1: Dual Mechanism of Action. The combined SSRI and NMDA receptor antagonist effects of this compound can lead to complex behavioral outcomes. The observed effects may not be solely attributable to changes in serotonin levels.
-
Recommendation: Design control experiments to dissect the contribution of each mechanism. This could involve comparing the effects of this compound with a pure SSRI or a pure NMDA receptor antagonist.
-
-
Possible Cause 2: Dose-Dependent Effects. The behavioral effects of this compound are likely dose-dependent. A dose that is effective for one behavioral paradigm may not be for another.
-
Recommendation: Conduct a dose-response study to determine the optimal dose for your specific experimental question and animal model.
-
Issue 2: High variability in drug exposure between animals.
-
Possible Cause 1: Route of Administration. The bioavailability of this compound can vary significantly depending on the route of administration. Oral administration, for instance, is subject to first-pass metabolism, which can lead to inter-individual differences in plasma and brain concentrations.
-
Recommendation: For initial studies or when precise control over drug exposure is critical, consider using subcutaneous or intraperitoneal administration, which generally offer higher and more consistent bioavailability compared to the oral route. If oral administration is necessary, ensure consistent dosing procedures (e.g., fasting state of the animals).
-
-
Possible Cause 2: Pharmacokinetic Variability. Individual differences in metabolism and clearance can contribute to variable drug exposure.
-
Recommendation: If feasible, measure plasma and/or brain concentrations of this compound to correlate drug levels with behavioral or physiological outcomes.
-
Issue 3: Signs of toxicity in experimental animals.
-
Possible Cause: Hepatotoxicity. As mentioned, Alaproclate has been associated with liver toxicity. Signs of toxicity could include weight loss, lethargy, or changes in grooming behavior.
-
Recommendation: Monitor animal health closely throughout the study. At the end of the experiment, collect liver tissue for histological examination and measure plasma liver enzyme levels. If signs of toxicity are observed, consider reducing the dose or the duration of treatment.
-
Data Presentation
Table 1: Summary of In Vivo Dosages for this compound
| Animal Model | Experiment Type | Dosage | Administration Route | Observed Effect | Reference |
| Rat | Microdialysis | 20 µmol/kg | Peroral (p.o.) | Increased substance P, neurokinin A, and cholecystokinin in the periaqueductal grey. | [3] |
| Rat | Microdialysis | 20 µmol/kg | Subcutaneous (s.c.) | Increased substance P and cholecystokinin in the cingulate cortex. | [3] |
| Rat | Forced Swim Test | 40 mg/kg | Not specified | Antidepressant-like activity. | [1] |
| Mouse | Alzheimer's Disease Model | 20 mg/kg (twice daily) | Not specified | Not specified in the available abstract. | [1] |
Experimental Protocols
1. Forced Swim Test (Rat)
This protocol is a general guideline based on standard procedures for the forced swim test.
-
Apparatus: A cylindrical container (40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Administer this compound (e.g., 40 mg/kg) or vehicle at a predetermined time before the test (e.g., 30-60 minutes).
-
Place the rat gently into the water cylinder for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.
-
After the test, remove the rat from the water, dry it with a towel, and return it to its home cage.
-
2. In Vivo Microdialysis (Rat)
This protocol provides a general framework for conducting in vivo microdialysis experiments.
-
Surgical Preparation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., periaqueductal grey, cingulate cortex).
-
Allow the animal to recover from surgery for a specified period (e.g., 24-48 hours).
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a set period (e.g., 60-120 minutes).
-
Administer this compound (e.g., 20 µmol/kg, s.c. or p.o.) or vehicle.
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the dialysate samples for the concentration of the neurotransmitter or neuropeptide of interest using an appropriate analytical technique (e.g., HPLC).
-
Mandatory Visualizations
Caption: Serotonin Reuptake Inhibition by this compound.
Caption: NMDA Receptor Antagonism by this compound.
Caption: Experimental Workflow for the Forced Swim Test.
Caption: Experimental Workflow for In Vivo Microdialysis.
References
- 1. Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of acute systemic treatment with the 5 HT-uptake blocker alaproclate on tissue levels and release of substance P in rat periaqueductal grey - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Alaproclate solubility issues and solutions for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility challenges of (S)-Alaproclate and offers practical solutions for its use in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is the S-enantiomer of the drug Alaproclate. It functions as a selective serotonin reuptake inhibitor (SSRI) and a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] As an SSRI, it blocks the reuptake of serotonin into the presynaptic neuron, increasing its concentration in the synaptic cleft.[2][3][4] Its activity as an NMDA receptor antagonist involves blocking the ion channel to prevent calcium influx, which is a mechanism distinct from competitive antagonists that bind to the glutamate site.[5][6]
Q2: I am experiencing precipitation of this compound when I add it to my aqueous cell culture medium. Why is this happening?
A2: Precipitation is a common issue with hydrophobic compounds like Alaproclate when transitioning from a high-concentration organic stock solution (e.g., in DMSO) to an aqueous medium. This is due to the compound's low aqueous solubility. The predicted water solubility of Alaproclate hydrochloride is low.[1][7]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound due to its ability to dissolve a wide range of organic compounds.[8][9]
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A4: You can perform a simple solubility test. Prepare serial dilutions of your this compound stock solution in your cell culture medium. Incubate these solutions under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your assay. The highest concentration that remains clear and free of visible precipitate is your working maximum soluble concentration.[10]
Troubleshooting Guide: Overcoming this compound Solubility Issues
Issue: Precipitate formation upon dilution of DMSO stock solution in aqueous media.
Solution 1: Optimize Final DMSO Concentration
-
Rationale: High concentrations of DMSO can be toxic to cells and can also promote precipitation of the compound as the solvent properties of the medium change.
-
Recommendation: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any solvent effects.
Solution 2: Modify the Dilution Method
-
Rationale: Rapidly changing the solvent environment from organic to aqueous can shock the compound out of solution. A gradual transition can improve solubility.
-
Recommendation: Instead of adding the stock solution directly to the final volume of media, perform a serial dilution. First, dilute the stock solution in a smaller volume of pre-warmed media, mix thoroughly, and then add this intermediate dilution to the final volume.
Solution 3: Utilize Co-solvents
-
Rationale: The addition of a water-miscible co-solvent can increase the solubility of hydrophobic compounds.
-
Recommendation: Consider using a small percentage of ethanol in conjunction with DMSO. Prepare a concentrated stock in a DMSO:ethanol mixture. Be sure to determine the tolerance of your cell line to the final concentration of both solvents.
Solution 4: Adjusting pH
-
Rationale: The solubility of compounds with ionizable groups can be influenced by the pH of the solution.
-
Recommendation: For Alaproclate, which has a basic amine group, slightly acidifying the aqueous medium may improve its solubility. However, ensure the pH remains within the physiological tolerance of your cells (typically pH 7.2-7.4).
Quantitative Solubility Data
| Solvent/Medium | Form | Solubility | Source |
| Water | Hydrochloride | Predicted: 0.0377 mg/mL | [1][7] |
| DMSO | Free Base | Soluble (qualitative) | [11] |
| Ethanol | Free Base | Data not available | |
| Phosphate Buffered Saline (PBS) | Not Specified | Data not available |
Note: The provided aqueous solubility is a computational prediction and should be experimentally verified for your specific assay conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptically weigh the required amount of this compound powder. For a 10 mM stock solution, you will need approximately 2.56 mg per 1 mL of DMSO (Molecular Weight of Alaproclate: 255.74 g/mol ).
-
Add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure no particulate matter is present.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: General Procedure for Treating Cultured Neuronal Cells
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Cultured neuronal cells (e.g., SH-SY5Y, primary neurons, or iPSC-derived neurons)[12][13][14]
-
Sterile conical tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended):
-
In a sterile conical tube, add a volume of pre-warmed cell culture medium.
-
While gently swirling the medium, add the required volume of the 10 mM stock solution to create an intermediate concentration (e.g., 1 mM or 100 µM). This gradual dilution helps prevent precipitation.
-
-
Final Working Solution:
-
In separate sterile tubes for each final concentration, add the appropriate volume of pre-warmed cell culture medium.
-
Add the calculated volume of the intermediate dilution (or the stock solution if not performing an intermediate step) to achieve the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration is below the cytotoxic level for your specific cell line (typically ≤ 0.5%).
-
-
Gently mix the final working solutions.
-
Remove the existing medium from your cultured cells and replace it with the prepared treatment solutions.
-
Include a vehicle control group treated with the same final concentration of DMSO in the medium.
-
Incubate the cells for the desired experimental duration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: SSRI Mechanism of Action of this compound.
Caption: Non-competitive NMDA Receptor Antagonism by this compound.
Caption: Experimental Workflow for In Vitro Assays with this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. Noncompetitive, Voltage-Dependent NMDA Receptor Antagonism by Hydrophobic Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. gchemglobal.com [gchemglobal.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. s-bio.com [s-bio.com]
- 13. axolbio.com [axolbio.com]
- 14. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Inconsistent Outcomes in (S)-Alaproclate Behavioral Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for researchers encountering inconsistent results in behavioral studies involving (S)-Alaproclate. By offering detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols, this guide aims to enhance the reproducibility and reliability of preclinical research with this complex pharmacological agent.
Troubleshooting Guide: Addressing Common Issues
This section addresses specific problems researchers may face during their experiments with this compound, offering potential causes and actionable solutions in a question-and-answer format.
| Issue/Question | Potential Causes | Troubleshooting Steps |
| Q1: Why am I observing opposite effects of this compound in different anxiety models (e.g., anxiolytic in one, anxiogenic in another)? | 1. Dual Mechanism of Action: this compound is both a selective serotonin reuptake inhibitor (SSRI) and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] The net behavioral effect can depend on the relative engagement of these two targets, which can be influenced by dose, timing, and the specific neural circuits recruited by the behavioral task. 2. Dose-Dependent Effects: Low doses may primarily engage the serotonergic system, leading to anxiolytic-like effects, while higher doses might produce more pronounced NMDA receptor antagonism, which can sometimes be anxiogenic or produce confounding behavioral effects. 3. Nature of the Stressor: The type and intensity of the stressor in the behavioral assay can differentially engage serotonergic and glutamatergic pathways. | 1. Conduct a Dose-Response Study: Systematically evaluate a range of this compound doses in each behavioral model to characterize the full pharmacological profile. 2. Control for Locomotor Activity: Always assess locomotor activity to rule out hyperactivity or sedation as confounding factors. NMDA receptor antagonists can increase locomotor activity.[2] 3. Consider the Test Paradigm: The elevated plus-maze is sensitive to both anxiolytic and anxiogenic effects, while the forced swim test is more predictive of antidepressant-like activity. The nature of the aversive stimulus in each test can influence the outcome.[3] |
| Q2: My results with this compound in the forced swim test are not consistent across experiments. | 1. Variability in Baseline Immobility: Differences in the baseline stress levels of the animals can significantly impact immobility time. 2. Procedural Variations: Minor changes in water temperature, cylinder dimensions, or handling procedures can alter the behavioral response.[4] 3. Strain and Sex Differences: Different rodent strains and sexes can exhibit varied responses to both stress and serotonergic agents.[5] | 1. Standardize Acclimation and Handling: Ensure all animals undergo a consistent acclimation period and are handled by the same experimenter using a defined protocol. 2. Strictly Control Experimental Parameters: Maintain constant water temperature (23-25°C), use identical swimming cylinders for all animals, and ensure consistent lighting conditions. 3. Use a Positive Control: Include a well-characterized antidepressant (e.g., imipramine or fluoxetine) to validate the assay's sensitivity. |
| Q3: I am seeing cognitive impairment in the Morris water maze with this compound, which is unexpected for an antidepressant. | 1. NMDA Receptor Antagonism: The NMDA receptor is crucial for learning and memory. The antagonist properties of this compound at this receptor can interfere with spatial learning and memory consolidation.[6][7] 2. Dose and Timing of Administration: The timing of drug administration relative to the training and testing phases is critical. Administration before training may impair acquisition, while administration after training could affect consolidation. 3. Sensory or Motor Confounds: The drug may be affecting the animal's visual acuity or motor coordination, impacting their ability to perform the task. | 1. Dissociate Learning vs. Performance Effects: Use a visible platform control trial to assess for any sensory or motor impairments that could be misinterpreted as cognitive deficits. 2. Vary Administration Time: Administer this compound at different time points (pre-training, post-training, pre-probe trial) to dissect its effects on acquisition, consolidation, and retrieval. 3. Consider a Different Cognitive Task: If spatial memory is consistently impaired, evaluate this compound in a non-spatial cognitive task to understand the breadth of its cognitive effects. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective serotonin reuptake inhibitor (SSRI).[8] It blocks the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft. However, it is crucial to note that this compound also functions as a non-competitive antagonist at the NMDA receptor.[1] This dual action is a key factor in its complex behavioral profile.
Q2: How does the NMDA receptor antagonism of this compound influence its behavioral effects?
The NMDA receptor is a glutamate receptor that plays a critical role in synaptic plasticity, learning, and memory. Antagonism of this receptor can lead to a range of behavioral effects, including antidepressant-like effects in some models, but also potential cognitive impairment and, at higher doses, psychotomimetic-like effects.[9][10] This can lead to seemingly contradictory results in different behavioral paradigms. For instance, while NMDA antagonists can show antidepressant properties in the forced swim test, they may impair performance in learning and memory tasks like the Morris water maze.[6][7]
Q3: What are the most critical experimental variables to control in behavioral studies with this compound?
Beyond standard experimental controls, the following are particularly important for this compound research:
-
Dose: Due to its dual mechanism, the dose-response relationship can be complex. A thorough dose-response study is essential.
-
Timing of Administration: The pharmacokinetics of the drug and the specific phase of the behavioral test (e.g., habituation, training, testing) should be carefully considered.
-
Animal Strain, Sex, and Age: These biological variables can significantly influence both baseline behavior and drug response.
-
Environmental Conditions: Factors such as lighting, noise, and temperature can impact the animal's stress level and behavior.
-
Handling Procedures: Consistent and gentle handling is crucial to minimize stress-induced variability.
Q4: Are there any known issues with the stability or formulation of this compound?
As a research chemical, the purity and stability of the compound should be verified. It is recommended to obtain this compound from a reputable supplier with a certificate of analysis. The vehicle used to dissolve the compound should be tested alone to ensure it does not have any behavioral effects.
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below to promote standardization.
Forced Swim Test (FST)
Objective: To assess antidepressant-like activity.
Apparatus:
-
A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
Procedure:
-
Habituation (Day 1): Place each rat individually in the cylinder for a 15-minute pre-swim session. After the session, remove the rat, dry it with a towel, and return it to its home cage.
-
Drug Administration (Day 2): Administer this compound or vehicle intraperitoneally (i.p.) 30-60 minutes before the test session.
-
Test Session (Day 2): Place the rat in the swim cylinder for a 5-minute test session.
-
Data Analysis: Record the session and score the duration of immobility (the rat remains floating with only minor movements to keep its head above water). A decrease in immobility time is indicative of an antidepressant-like effect.
Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior.
Apparatus:
-
A plus-shaped maze with two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) elevated 50 cm above the floor.
Procedure:
-
Acclimation: Allow the rats to acclimate to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer this compound or vehicle i.p. 30 minutes before the test.
-
Test Session: Place the rat in the center of the maze, facing an open arm. Allow the rat to explore the maze for 5 minutes.
-
Data Analysis: Record the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent in and/or entries into the open arms is interpreted as an anxiolytic-like effect.
Morris Water Maze (MWM)
Objective: To assess spatial learning and memory.
Apparatus:
-
A circular pool (150 cm in diameter) filled with opaque water (20-22°C).
-
A hidden platform (10 cm in diameter) submerged 1-2 cm below the water surface.
-
Distal visual cues placed around the room.
Procedure:
-
Acquisition Training (Days 1-4):
-
Conduct 4 trials per day for 4 consecutive days.
-
For each trial, place the rat in the water at one of four starting positions.
-
Allow the rat to swim and find the hidden platform. If the platform is not found within 60 seconds, gently guide the rat to it.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Administer this compound or vehicle at a consistent time before or after the daily training session, depending on whether the effect on acquisition or consolidation is being studied.
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Place the rat in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Acquisition: Measure the escape latency (time to find the platform) and path length across training days.
-
Memory: In the probe trial, a significant preference for the target quadrant indicates spatial memory.
-
Quantitative Data Summary
Due to the limited availability of direct comparative studies on this compound, the following tables provide an illustrative summary of expected outcomes based on its known pharmacology. These should be adapted based on a laboratory's own dose-response findings.
Table 1: Illustrative Dose-Dependent Effects of this compound in Different Behavioral Models
| Behavioral Test | Low Dose (Primarily SERT Blockade) | High Dose (SERT Blockade + NMDA Antagonism) |
| Forced Swim Test | Decreased Immobility | Potentially greater decrease in immobility, but may be confounded by hyperactivity. |
| Elevated Plus Maze | Increased open arm time/entries (Anxiolytic) | Biphasic response: may be anxiolytic at lower end of high doses, but anxiogenic or show no effect at higher end. |
| Morris Water Maze | No significant effect on learning and memory. | Impaired acquisition and/or consolidation of spatial memory. |
| Locomotor Activity | No significant change or slight decrease. | Increased locomotor activity. |
Table 2: Comparison of this compound to a Standard SSRI (Fluoxetine) and a Standard NMDA Antagonist (Ketamine)
| Behavioral Parameter | This compound | Fluoxetine (SSRI) | Ketamine (NMDA Antagonist) |
| Antidepressant-like Effect (FST) | Yes | Yes | Yes (rapid-acting) |
| Anxiolytic-like Effect (EPM) | Dose-dependent (can be anxiolytic or anxiogenic) | Generally anxiolytic after chronic treatment | Can be anxiolytic, but also psychotomimetic |
| Cognitive Effects (MWM) | Potential for impairment at higher doses | Generally no impairment, may be pro-cognitive in some contexts | Impairs learning and memory |
| Locomotor Activity | Increased at higher doses | Generally no change or slight decrease | Increased |
Visualizing Pathways and Workflows
Signaling Pathway of this compound
Caption: Dual mechanism of this compound.
Experimental Workflow for Behavioral Studies
Caption: Standardized workflow for behavioral testing.
Logical Relationship of Factors Causing Inconsistent Results
Caption: Factors contributing to result variability.
References
- 1. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Locomotor activity - Wikipedia [en.wikipedia.org]
- 3. The relationship between anxiety and depression in animal models: a study using the forced swimming test and elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hippocampal NMDA receptors and anxiety: At the interface between cognition and emotion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel NMDA Receptor Antagonist Protects against Cognitive Decline Presented by Senescent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. Targeting NMDA Receptors in Emotional Disorders: Their Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Long-term stability of (S)-Alaproclate in solution for experiments
Welcome to the technical support center for (S)-Alaproclate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed information on the long-term stability of this compound in solution, along with troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound hydrochloride is soluble in water. For a stock solution, it is recommended to dissolve it in high-purity water or a suitable buffer.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Stock solutions of Alaproclate hydrochloride can be stored at temperatures below -20°C for several months.[1] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q3: What is the expected stability of this compound in aqueous solutions at different temperatures?
A3: While specific long-term stability data for this compound at various temperatures is not extensively published, studies on other SSRIs, such as fluoxetine, have shown good stability at -20°C and 5°C. However, significant degradation can occur at room temperature over several weeks. It is crucial to perform stability tests under your specific experimental conditions.
Q4: What are the potential degradation pathways for this compound in solution?
A4: this compound contains an ester functional group, which is susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the cleavage of the ester bond, yielding the corresponding carboxylic acid and alcohol. The rate of hydrolysis is influenced by pH and temperature.
Q5: Can this compound interfere with in vitro assays?
A5: Like other Selective Serotonin Reuptake Inhibitors (SSRIs), this compound could potentially have off-target effects or interact with components of cell culture media. It is important to include appropriate vehicle controls in your experiments to account for any non-specific effects.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Degradation of this compound in solution.
-
Troubleshooting Tip: Prepare fresh working solutions from a frozen stock for each experiment. If using pre-warmed media, add this compound immediately before application to the cells to minimize degradation at 37°C. Conduct a stability study of this compound in your specific cell culture medium under incubation conditions (e.g., 37°C, 5% CO2) to determine its stability over the course of your experiment.
-
-
Possible Cause 2: Off-target effects of this compound.
-
Troubleshooting Tip: this compound is known to be a non-competitive NMDA receptor antagonist in addition to its SSRI activity.[2] Consider whether this secondary activity could be influencing your results. Use appropriate controls, such as other SSRIs with different secondary pharmacology or specific NMDA receptor antagonists, to dissect the observed effects.
-
-
Possible Cause 3: Interaction with serum components in the culture medium.
-
Troubleshooting Tip: If using serum-containing medium, consider potential binding of this compound to serum proteins, which could reduce its effective concentration. If possible, conduct experiments in serum-free media or perform concentration-response curves to determine the optimal concentration in your specific medium.
-
Issue 2: Poor reproducibility in NMDA receptor antagonism experiments.
-
Possible Cause 1: Variability in solution preparation.
-
Troubleshooting Tip: Ensure accurate and consistent preparation of all solutions, including the agonist (NMDA/glutamate and co-agonist glycine) and this compound. Use a calibrated pH meter for buffer preparation, as NMDA receptor activity is pH-sensitive.
-
-
Possible Cause 2: Fluctuation in experimental conditions.
-
Troubleshooting Tip: Maintain consistent temperature and perfusion rates during electrophysiology or imaging experiments. Small variations in these parameters can significantly affect receptor kinetics and drug potency.
-
-
Possible Cause 3: Cell health and receptor expression levels.
-
Troubleshooting Tip: For experiments using cell lines expressing NMDA receptors, ensure consistent cell passage number and health. Variability in receptor expression levels can lead to inconsistent responses.
-
Data Presentation
Table 1: Summary of Recommended Storage and Handling Conditions for this compound Solutions
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | High-purity water or buffer (e.g., PBS) | This compound HCl is water-soluble. |
| Stock Solution Storage | ≤ -20°C, aliquoted | Minimizes degradation and freeze-thaw cycles. Stable for several months.[1] |
| Working Solution Prep. | Prepare fresh from stock for each experiment | Ensures consistent concentration and minimizes degradation. |
| Addition to Media | Add immediately before use, especially at 37°C | Reduces potential for degradation in complex biological media at elevated temperatures. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Aqueous Solution using HPLC
This protocol outlines a general procedure for evaluating the stability of this compound in a specific buffer over time and at different temperatures.
1. Materials:
- This compound hydrochloride
- High-purity water
- Buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
- HPLC system with UV detector
- HPLC column (e.g., C18 reverse-phase)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid or other appropriate mobile phase modifier
2. Preparation of this compound Solution:
- Prepare a stock solution of this compound in the chosen buffer at a known concentration (e.g., 1 mg/mL).
- Divide the solution into separate, sealed vials for each time point and temperature condition to be tested.
3. Storage Conditions:
- Store the vials at the desired temperatures (e.g., 4°C, 25°C, and 37°C).
- Protect solutions from light to prevent potential photodegradation.
4. Sample Analysis:
- At specified time points (e.g., 0, 24, 48, 72 hours, and weekly), retrieve one vial from each temperature condition.
- Analyze the samples by HPLC. An example of HPLC conditions for a similar SSRI could be a C18 column with a mobile phase gradient of acetonitrile and water with 0.1% formic acid, with UV detection at an appropriate wavelength (to be determined by UV scan of the compound).
- Quantify the peak area of this compound at each time point.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
- Plot the percentage of remaining this compound against time for each temperature to determine the degradation kinetics.
Protocol 2: In Vitro NMDA Receptor Antagonist Activity Assay (Calcium Flux Assay)
This protocol describes a cell-based assay to measure the antagonist activity of this compound on NMDA receptors.
1. Cell Culture:
- Culture a cell line stably expressing the desired NMDA receptor subunits (e.g., HEK293 cells expressing GluN1/GluN2A) in appropriate growth medium.
- Plate the cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
2. Dye Loading:
- Wash the cells with a physiological salt solution (e.g., HBSS).
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Incubate at 37°C.
3. Compound Incubation:
- After dye loading, wash the cells to remove excess dye.
- Add different concentrations of this compound (prepared in assay buffer) to the wells and incubate for a specified period. Include a vehicle control.
4. Agonist Stimulation and Signal Detection:
- Prepare a solution of NMDA and glycine in the assay buffer.
- Using a fluorescence plate reader with an automated injection system, add the NMDA/glycine solution to the wells.
- Measure the fluorescence intensity before and after agonist addition to determine the change in intracellular calcium concentration.
5. Data Analysis:
- Calculate the percentage inhibition of the NMDA-induced calcium influx by this compound at each concentration.
- Plot the percentage inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Experimental workflows for stability assessment and NMDA receptor antagonist activity assay.
Caption: this compound blocks the NMDA receptor, inhibiting calcium influx.
References
Technical Support Center: (S)-Alaproclate Off-Target Effects in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of (S)-Alaproclate in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective serotonin reuptake inhibitor (SSRI). Its primary intended mechanism of action is the blockade of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.
Q2: What are the known or potential off-target effects of this compound in cellular models?
A2: Besides its primary activity as an SSRI, this compound has been shown to have several off-target effects, most notably:
-
NMDA Receptor Antagonism: It acts as a non-competitive antagonist of the N-Methyl-D-aspartate (NMDA) receptor.
-
Potassium Channel Inhibition: It can inhibit depolarization-induced voltage-dependent potassium currents.
-
Cytochrome P450 (CYP450) Interaction: As a member of the SSRI class of drugs, there is a potential for interaction with various CYP450 enzymes, which are crucial for drug metabolism. However, specific data for this compound is limited.
Q3: Is there a difference in the off-target effects between the enantiomers of Alaproclate?
A3: Yes, the (S)-enantiomer of Alaproclate is the more potent form regarding its off-target effects. For instance, this compound is a more potent NMDA receptor antagonist than the (R)-enantiomer.
Q4: Why was the development of Alaproclate discontinued?
A4: The development of Alaproclate was halted due to the observation of liver complications in rodent studies. This hepatotoxicity could be considered a significant off-target effect.
Quantitative Data Summary
The following table summarizes the available quantitative data for the on-target and off-target activities of this compound.
| Target | Compound | Assay Type | Cell Type | Potency (IC50/Ki) | Reference |
| On-Target | |||||
| Serotonin Transporter (SERT) | Alaproclate | Inhibition of Serotonin Transport | Platelet Plasma Membrane Vesicles | Competitive Inhibition (Ki not specified) | |
| Off-Target | |||||
| NMDA Receptor | This compound | Inhibition of NMDA-evoked currents | Rat Hippocampal Neurons | IC50: 1.1 µM | |
| Voltage-Dependent Potassium Channels | This compound | Inhibition of depolarization-induced K+ currents | Rat Hippocampal Neurons | IC50: 6.9 µM |
Note: A specific Ki value for this compound binding to SERT was not found in the reviewed literature, which makes a direct quantitative comparison of on-target versus off-target potency challenging.
Experimental Protocols
NMDA Receptor Antagonism Assay (Calcium Flux)
This protocol is a general guideline for assessing NMDA receptor antagonism using a calcium flux assay in a cell line expressing the receptor, such as HEK293 cells.
Materials:
-
HEK293 cells stably or transiently expressing the NMDA receptor subunits (e.g., NR1/NR2A or NR1/NR2B).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer: HBSS (Hank's Balanced Salt Solution) with 20 mM HEPES, 1.8 mM CaCl2, and 1 mM probenecid, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM).
-
Pluronic F-127.
-
NMDA and Glycine (co-agonists).
-
This compound.
-
Positive control (e.g., MK-801, a known NMDA receptor antagonist).
-
Black, clear-bottom 96- or 384-well plates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the NMDA receptor-expressing HEK293 cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) with an equal concentration of Pluronic F-127 in Assay Buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 60-90 minutes at 37°C in the dark.
-
-
Compound Incubation:
-
Wash the cells gently with Assay Buffer to remove excess dye.
-
Add varying concentrations of this compound or the positive control to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Calcium Flux Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a solution of NMDA and glycine (e.g., final concentrations of 100 µM NMDA and 10 µM glycine) into the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the control wells (no antagonist).
-
Plot the normalized response against the log concentration of this compound to determine the IC50 value.
-
Voltage-Gated Potassium Channel Inhibition Assay (Whole-Cell Patch Clamp)
This protocol provides a general framework for assessing the inhibitory effect of this compound on voltage-gated potassium channels (e.g., Kv channels) using the whole-cell patch-clamp technique in a suitable cell line (e.g., CHO or HEK293 cells) expressing the channel of interest.
Materials:
-
CHO or HEK293 cells stably or transiently expressing the desired Kv channel subunit.
-
Cell culture medium.
-
External (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 130 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with KOH.
-
This compound.
-
Positive control (e.g., 4-Aminopyridine, a broad-spectrum Kv channel blocker).
-
Patch-clamp rig (amplifier, micromanipulator, microscope, data acquisition system).
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips at a low density suitable for patch-clamp recording.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
-
Voltage Protocol:
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit potassium currents.
-
-
Compound Application:
-
After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing various concentrations of this compound.
-
Repeat the voltage protocol at each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step.
-
Construct current-voltage (I-V) curves.
-
Calculate the percentage of current inhibition at a specific voltage step for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Troubleshooting Guides
NMDA Receptor Antagonism Assay
| Issue | Possible Cause | Suggested Solution |
| No or low signal upon agonist addition | 1. Low receptor expression. 2. Inactive agonists. 3. Presence of Mg2+ in the assay buffer. 4. Cells are not healthy. | 1. Verify receptor expression via immunocytochemistry or Western blot. 2. Prepare fresh agonist solutions. 3. Ensure the assay buffer is Mg2+-free as it blocks the NMDA receptor channel. 4. Check cell viability and morphology. |
| High background fluorescence | 1. Incomplete removal of dye. 2. Autofluorescence from the compound. 3. Use of phenol red in the media. | 1. Optimize the washing steps. 2. Run a control with the compound but without cells. 3. Use a phenol red-free assay buffer. |
| Inconsistent results | 1. Uneven cell plating. 2. Inconsistent dye loading. 3. Pipetting errors. | 1. Ensure a homogenous cell suspension and proper plating technique. 2. Ensure consistent incubation times and temperatures for dye loading. 3. Use calibrated pipettes and be careful with serial dilutions. |
Voltage-Gated Potassium Channel Inhibition Assay
| Issue | Possible Cause | Suggested Solution |
| Unstable seal | 1. Dirty pipette tip. 2. Unhealthy cells. 3. Vibrations. | 1. Ensure pipette solution is filtered and the pipette tip is clean. 2. Use cells from a healthy, low-passage culture. 3. Use an anti-vibration table and minimize movement in the room. |
| No or small currents | 1. Low channel expression. 2. Incorrect voltage protocol. 3. Run-down of the current. | 1. Confirm channel expression. 2. Ensure the voltage steps are in the appropriate range to activate the channel. 3. Record baseline currents quickly after achieving whole-cell configuration. Include ATP in the internal solution to minimize run-down. |
| Noisy recording | 1. Electrical noise. 2. Poor grounding. 3. High pipette resistance. | 1. Turn off unnecessary electrical equipment in the room. Use a Faraday cage. 2. Check all grounding points. 3. Use pipettes with a lower resistance (3-5 MΩ). |
Mandatory Visualizations
Caption: NMDA Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating off-target effects of this compound.
Technical Support Center: Improving the Reproducibility of (S)-Alaproclate Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of animal studies involving (S)-Alaproclate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective serotonin reuptake inhibitor (SSRI).[1] Its primary mechanism of action is to block the reuptake of serotonin (5-HT) in the brain, leading to increased levels of this neurotransmitter in the synaptic cleft. Additionally, this compound and its enantiomers have been shown to act as non-competitive antagonists of the NMDA receptor.[2][3] This dual action is a critical consideration in experimental design and data interpretation.
Q2: Why was the clinical development of Alaproclate discontinued?
A2: The development of Alaproclate was halted due to the observation of liver complications in rodent studies. This is an important factor to consider when designing long-term studies or high-dose experiments in animals.
Q3: What are the common animal models used to study the antidepressant-like effects of this compound?
A3: Common animal models for assessing antidepressant-like activity include the forced swim test and learned helplessness models. These models are sensitive to acute antidepressant treatments.
Troubleshooting Guide
Pharmacokinetics and Dosing
Q4: We are observing high variability in the behavioral effects of this compound between animals. What could be the cause?
A4: High variability can stem from several factors related to pharmacokinetics:
-
Route of Administration: Oral (p.o.) and subcutaneous (s.c.) administration can lead to different absorption rates and bioavailability. For instance, one study in rats showed increased peptide levels in the periaqueductal grey after oral administration of alaproclate, while subcutaneous injection led to increases in the cingulate cortex, suggesting differing distribution based on the route.[4]
-
Metabolism: Individual differences in metabolism can lead to variations in active drug concentration.
-
Formulation and Vehicle: The stability and solubility of your this compound formulation are critical. Ensure the compound is fully dissolved and stable in the chosen vehicle. It is recommended to use pharmaceutical-grade compounds when possible. If a non-pharmaceutical grade compound is used, it should be of high purity and formulated aseptically.[7][8]
Recommendation: Conduct a pilot pharmacokinetic study in your specific animal model to determine key parameters like peak plasma concentration (Cmax), time to peak concentration (Tmax), and half-life (t1/2). This will help in optimizing the dosing regimen and timing of behavioral tests.
Experimental Protocols
This compound Solution Preparation (General Protocol)
A standardized protocol for solution preparation is crucial for reproducibility.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline, sterile water)
-
Sterile vials
-
Vortex mixer
-
pH meter
Procedure:
-
Weigh the required amount of this compound hydrochloride in a sterile environment.
-
Add the desired volume of the chosen vehicle to a sterile vial.
-
Gradually add the this compound powder to the vehicle while vortexing to ensure complete dissolution.
-
Check the pH of the solution and adjust if necessary to a physiologically compatible range (typically pH 6.5-7.5 for parenteral administration).
-
Sterile-filter the final solution (e.g., using a 0.22 µm filter) if administering parenterally.
-
Store the solution appropriately. Stability studies for this compound solutions are not widely published; therefore, it is recommended to prepare fresh solutions for each experiment or conduct your own stability testing.[9][10][11]
Forced Swim Test (FST) - Troubleshooting
Q5: Our this compound treatment is not showing the expected decrease in immobility in the forced swim test. What could be wrong?
A5: The forced swim test can be influenced by numerous factors, especially when using SSRIs:
-
Animal Strain: Different strains of rats and mice exhibit varying baseline levels of immobility and sensitivity to antidepressants.[12] For example, Wistar-Kyoto rats have shown blunted responses to the SSRI fluoxetine.[12]
-
Water Temperature: The water temperature should be strictly controlled, typically between 23-25°C.
-
Handling: Excessive or inconsistent handling of the animals prior to testing can increase stress and affect performance.
-
Pre-test Session: The duration of the pre-test (Day 1) and the test session (Day 2) should be consistent across all animals.
-
Scoring Method: Ensure that the person scoring the behavior is blinded to the treatment groups and is using a clear and consistent definition of immobility. Automated scoring software can help reduce inter-rater variability.
-
Time of Day: The time of day of testing can influence rodent behavior due to circadian rhythms.
Recommendation: Refer to established protocols for the forced swim test and ensure all experimental parameters are meticulously controlled and documented. Consider conducting a dose-response study to determine the optimal dose of this compound for your specific animal strain.
Data Presentation
To facilitate comparison across studies, we recommend a standardized presentation of key experimental parameters.
Table 1: Example of Experimental Parameters for an this compound Study
| Parameter | Description |
| Animal Model | |
| Species | e.g., Sprague-Dawley Rat |
| Strain | e.g., Charles River |
| Sex | Male / Female |
| Age | e.g., 8-10 weeks |
| Weight | e.g., 250-300g |
| Drug Administration | |
| Compound | This compound HCl |
| Vehicle | e.g., 0.9% Saline |
| Dose(s) | e.g., 5, 10, 20 mg/kg |
| Route | e.g., Intraperitoneal (i.p.) |
| Volume | e.g., 1 ml/kg |
| Frequency | e.g., Single dose |
| Behavioral Test | |
| Test Name | e.g., Forced Swim Test |
| Pre-test Duration | e.g., 15 min |
| Test Duration | e.g., 5 min |
| Water Temperature | e.g., 24 ± 1°C |
| Time of Testing | e.g., Between 9:00 and 12:00 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of this compound.
Caption: Standard workflow for animal behavioral studies.
Caption: A logical approach to troubleshooting variability.
References
- 1. Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptor-mediated increase in cyclic GMP in the rat cerebellum in vivo is blocked by alaproclate and GEA-857 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of acute systemic treatment with the 5 HT-uptake blocker alaproclate on tissue levels and release of substance P in rat periaqueductal grey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum protein binding and pharmacokinetics of valproate in man, dog, rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability study of veterinary drugs in standard solutions for LC-MS/MS screening in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the chiral HPLC separation of Alaproclate
Welcome to the technical support center for the chiral HPLC separation of Alaproclate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the enantioselective analysis of Alaproclate.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chiral HPLC separation of Alaproclate enantiomers.
| Problem | Potential Cause | Suggested Solution |
| Poor or No Resolution of Enantiomers | Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient stereospecific interactions with Alaproclate. Alaproclate is a chiral amine, and protein-based CSPs, such as those with α1-acid glycoprotein (AGP), are often effective for resolving racemic amines.[1][2] | Action: Screen different types of CSPs. A Chiral-AGP column is a highly recommended starting point due to its broad applicability for chiral amines.[1][3] |
| Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving enantioselectivity. This includes the type and concentration of the organic modifier, buffer pH, and ionic strength.[2][3] | Action: Systematically optimize the mobile phase. For a Chiral-AGP column, vary the pH of the phosphate buffer (typically between 4.0 and 7.0) and the concentration of the organic modifier (e.g., 2-propanol, acetonitrile) in small increments.[3] | |
| Incorrect Temperature: Temperature can significantly affect the thermodynamics of chiral recognition and, consequently, the separation. | Action: Optimize the column temperature. Start at ambient temperature and then evaluate the effect of both increasing and decreasing the temperature in 5 °C increments. | |
| Peak Tailing | Secondary Interactions: Unwanted interactions between the basic amine group of Alaproclate and active sites on the stationary phase (e.g., residual silanols on silica-based columns) can cause peak tailing. | Action: Add a mobile phase additive to suppress these interactions. For a basic compound like Alaproclate, a small amount of a basic additive like diethylamine (DEA) or a competing amine can improve peak shape. Adjusting the mobile phase pH can also help. |
| Column Overload: Injecting too much sample can lead to broad and asymmetric peaks. | Action: Reduce the injection volume or dilute the sample. | |
| Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing. | Action: Use tubing with the smallest possible inner diameter and length. Ensure all connections are properly fitted to minimize dead volume. | |
| Long Run Times | High Retention: Strong interactions between Alaproclate and the CSP can lead to long retention times. | Action: Increase the concentration of the organic modifier in the mobile phase to decrease the retention time. Adjusting the pH may also modulate retention.[3] |
| Low Flow Rate: While lower flow rates can sometimes improve resolution, they also lead to longer analysis times. | Action: Once baseline resolution is achieved, gradually increase the flow rate to shorten the run time without compromising the separation. | |
| Irreproducible Retention Times | Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially after a change in mobile phase composition. | Action: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection and between any mobile phase changes. |
| Mobile Phase Instability: The mobile phase composition may change over time due to evaporation of volatile components. | Action: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. | |
| Temperature Fluctuations: Changes in ambient temperature can affect retention times. | Action: Use a column oven to maintain a constant temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing a chiral HPLC method for Alaproclate?
A1: For a chiral amine like Alaproclate, a protein-based chiral stationary phase (CSP) is a logical starting point. Specifically, an α1-acid glycoprotein (AGP) column (e.g., Chiral-AGP) is highly recommended due to its broad enantioselectivity for racemic amines.[1][3] A reversed-phase mobile phase consisting of a phosphate buffer (e.g., 10-50 mM, pH 6.0) with a small percentage of an organic modifier like 2-propanol or acetonitrile is a good initial condition to test.
Q2: How can I optimize the mobile phase to improve the resolution of Alaproclate enantiomers on a Chiral-AGP column?
A2: The enantioselectivity on a Chiral-AGP column can be significantly influenced by the mobile phase composition.[3] You can optimize the separation by:
-
Adjusting the pH: Vary the pH of the phosphate buffer between 4.0 and 7.0. The charge of both the Alaproclate molecule and the AGP protein will change with pH, affecting the chiral recognition.[3]
-
Varying the Organic Modifier: Change the type (e.g., 2-propanol, acetonitrile, methanol) and concentration of the organic modifier. Typically, a lower concentration of the organic modifier will increase retention and may improve resolution.
-
Modifying the Buffer Concentration: Adjusting the ionic strength of the buffer can also impact the separation.
Q3: What should I do if I observe poor peak shape (tailing) for Alaproclate?
A3: Peak tailing for a basic compound like Alaproclate is often due to secondary interactions with the stationary phase. To mitigate this:
-
Add a Mobile Phase Additive: Incorporate a small amount (e.g., 0.1%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase. This will compete for the active sites on the stationary phase and improve peak symmetry.
-
Optimize pH: Adjusting the pH of the mobile phase can suppress the ionization of residual silanol groups on the column packing material.
-
Check for Column Overload: Inject a more dilute sample to see if the peak shape improves.
Q4: Can I use a normal-phase method for the chiral separation of Alaproclate?
A4: While reversed-phase methods are common with protein-based columns, polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H) are often used in normal-phase mode (e.g., hexane/ethanol or hexane/2-propanol). For a basic compound like Alaproclate, a basic additive such as diethylamine (DEA) is typically added to the mobile phase to improve peak shape and achieve separation.
Experimental Protocols
Protocol 1: Chiral Separation of Alaproclate using a Protein-Based CSP (Chiral-AGP)
This protocol provides a starting point for the method development for the chiral separation of Alaproclate.
| Parameter | Condition |
| Column | Chiral-AGP, 100 x 4.6 mm, 5 µm |
| Mobile Phase | 10 mM Sodium Phosphate Buffer (pH 6.0) / 2-Propanol (95:5, v/v) |
| Flow Rate | 0.8 mL/min |
| Temperature | 25 °C (Column Oven) |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve Alaproclate in the mobile phase to a concentration of 0.5 mg/mL. |
Optimization Steps:
-
Adjust the pH of the buffer in 0.5 unit increments from 5.0 to 7.0.
-
Vary the percentage of 2-propanol from 2% to 10% in 1% increments.
-
Evaluate other organic modifiers such as acetonitrile and methanol.
Visualizations
Caption: A troubleshooting decision tree for overcoming common challenges in the chiral HPLC separation of Alaproclate.
Caption: A typical workflow for developing a chiral HPLC method for the separation of Alaproclate enantiomers.
References
Technical Support Center: Mitigating Potential Hepatotoxicity of Alaproclate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and conducting experiments to mitigate the potential hepatotoxicity of Alaproclate in animal models. Given that the development of Alaproclate was discontinued due to liver complications in rodent studies, this guide extrapolates from general principles of drug-induced liver injury (DILI) to offer practical advice.[1] Alaproclate is categorized as a "vMost-DILI-concern" drug, underscoring the need for careful investigation of its hepatotoxic potential.[1]
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of Alaproclate-induced hepatotoxicity?
A1: While specific studies on Alaproclate's hepatotoxicity are limited, drug-induced liver injury (DILI) often involves the metabolic activation of a drug by Cytochrome P450 (CYP) enzymes into reactive metabolites.[2][3][4] These reactive metabolites can deplete cellular antioxidants like glutathione (GSH), induce oxidative stress, and cause mitochondrial dysfunction, leading to hepatocellular damage.[2][5] Alaproclate has been shown to be a non-selective inhibitor of oxidative drug-metabolizing enzymes, which could also contribute to complex drug-drug interactions and altered metabolism of other substances, potentially exacerbating liver injury.[6] Antidepressants, as a class, have been associated with idiosyncratic liver injury, which can be immune-allergic or metabolic in nature.[2][7]
Q2: We are observing elevated liver enzymes (ALT, AST) in our animal models treated with Alaproclate. What are the initial steps to mitigate this?
A2: Elevated ALT and AST are indicators of hepatocellular injury. Initial steps to mitigate this include:
-
Dose-Response Assessment: Determine if the hepatotoxicity is dose-dependent. A reduction in the Alaproclate dose may alleviate the liver injury.
-
Co-administration of Antioxidants: The use of antioxidants, particularly N-acetylcysteine (NAC), is a primary strategy to counteract DILI. NAC replenishes intracellular glutathione (GSH) stores, which are crucial for detoxifying reactive metabolites.[5][8]
-
Time-Course Analysis: Investigate the onset and progression of liver injury by collecting samples at multiple time points after Alaproclate administration.
Q3: What are the recommended starting doses for N-acetylcysteine (NAC) in rodent models to mitigate potential Alaproclate hepatotoxicity?
A3: While there are no specific studies on NAC with Alaproclate, protocols from acetaminophen-induced liver injury models in rodents can be adapted. The timing and dosage of NAC are critical for its efficacy. It is most effective when administered shortly after the toxicant.
| Animal Model | NAC Dosage | Administration Route | Timing | Reference |
| Mice | 125 - 800 mg/kg | Intraperitoneal (IP) | 1.5 hours post-toxicant administration | [9] |
| Mice | Pre-treatment, or 1-2 hours post-toxicant | Not Specified | Protection observed when given early; no protection at 4 hours | [10] |
| Rats | 150 mg/kg | Intraperitoneal (IP) | 3 and 6 hours after CCl4 administration | [1] |
Q4: Can we use other antioxidants besides NAC?
A4: Yes, other antioxidants have shown hepatoprotective effects in various DILI models, although NAC is the most established for replenishment of GSH. Some alternatives include:
-
Silymarin: A flavonoid from milk thistle with antioxidant and anti-inflammatory properties.
-
Glycyrrhizin: A compound from licorice root that has shown synergistic protective effects when combined with NAC in acetaminophen-induced liver injury models.[11]
-
Vitamin E: A lipid-soluble antioxidant that can protect cell membranes from lipid peroxidation.
Troubleshooting Guides
Problem 1: Inconsistent or highly variable levels of liver injury in animals receiving the same dose of Alaproclate.
| Potential Cause | Troubleshooting Step |
| Genetic Variability: Different animal strains can have varying susceptibility to DILI due to differences in CYP450 enzyme expression and activity. | Standardize Animal Strain: Use a single, well-characterized inbred strain for all experiments. If variability persists, consider screening different strains to identify a more susceptible or resistant one, which could provide insights into the genetic basis of the toxicity. |
| Differences in Gut Microbiota: The gut microbiome can influence drug metabolism and host immune responses, contributing to variability in DILI. | Co-housing and Diet Standardization: House all animals in the same environment and provide a standardized diet to minimize variations in gut microbiota. |
| Underlying Inflammation: Subclinical inflammation can sensitize animals to DILI. | Health Monitoring: Ensure all animals are healthy and free from infections before starting the experiment. Monitor for signs of inflammation. |
Problem 2: N-acetylcysteine (NAC) co-administration is not effectively reducing Alaproclate-induced liver enzyme elevation.
| Potential Cause | Troubleshooting Step |
| Timing of NAC Administration: NAC is most effective when given shortly after the formation of reactive metabolites. If administered too late, it may not prevent the initial wave of cellular damage. | Optimize NAC Dosing Schedule: Administer NAC at earlier time points, including as a pre-treatment before Alaproclate administration. Conduct a time-course study to determine the optimal window for NAC intervention.[10] |
| NAC Dosage is Insufficient: The dose of NAC may not be adequate to counteract the level of oxidative stress induced by Alaproclate. | Dose-Escalation of NAC: Systematically increase the dose of NAC to determine if a higher concentration provides better protection. Be aware that very high doses of NAC can also have pro-oxidant effects.[9] |
| Alternative Toxicity Mechanisms: Alaproclate's hepatotoxicity may not be solely mediated by oxidative stress and GSH depletion. Other mechanisms like direct mitochondrial toxicity or immune-mediated responses could be involved. | Investigate Other Mechanisms: Assess mitochondrial function directly using isolated mitochondria or cellular respiration assays. Evaluate markers of immune cell infiltration (e.g., through histology and immunohistochemistry) in liver tissue. |
Experimental Protocols
Protocol 1: Induction of Hepatotoxicity with a Test Compound (e.g., Alaproclate) in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Dosing:
-
Prepare Alaproclate in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose).
-
Administer a single dose of Alaproclate via oral gavage or intraperitoneal (IP) injection. A dose range-finding study should be conducted first to determine a dose that induces sub-lethal hepatotoxicity.
-
-
Sample Collection:
-
At selected time points (e.g., 6, 12, 24, 48 hours) post-dosing, anesthetize the mice.
-
Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST).
-
Perfuse the liver with saline and collect tissue samples for histopathological analysis (formalin-fixed) and for biochemical assays (snap-frozen in liquid nitrogen).
-
Protocol 2: Mitigation of Hepatotoxicity with N-acetylcysteine (NAC)
-
Animal Model and Dosing of Test Compound: Follow the same procedure as in Protocol 1 to induce hepatotoxicity.
-
NAC Preparation and Administration:
-
Dissolve NAC in sterile saline and adjust the pH to ~7.0.
-
Administer NAC via IP injection at a predetermined dose (e.g., 300 mg/kg).
-
The timing of NAC administration is a critical variable to test. It can be given 30 minutes before the test compound (pre-treatment), concurrently, or at various time points after (e.g., 1, 2, 4 hours).
-
-
Control Groups:
-
Vehicle control (receives only the vehicle for the test compound and NAC).
-
Test compound only.
-
NAC only.
-
-
Sample Collection and Analysis: Follow the same procedure as in Protocol 1. Compare the levels of liver enzymes and the severity of histological damage between the group receiving the test compound alone and the group receiving the test compound plus NAC.
Visualizations
Caption: Proposed metabolic activation of Alaproclate leading to hepatotoxicity.
Caption: General experimental workflow for assessing mitigation of hepatotoxicity.
Caption: Key signaling pathways potentially involved in Alaproclate hepatotoxicity.
References
- 1. Drug Induced Liver Injury Rank (DILIrank 2.0) Dataset | FDA [fda.gov]
- 2. Metabolic bioactivation of antidepressants: advance and underlying hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sop.washington.edu [sop.washington.edu]
- 5. researchgate.net [researchgate.net]
- 6. Influence of alaproclate on antipyrine metabolite formation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antidepressants- and antipsychotics-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 9. N-Acetyl Cysteine Overdose Inducing Hepatic Steatosis and Systemic Inflammation in Both Propacetamol-Induced Hepatotoxic and Normal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. wjgnet.com [wjgnet.com]
Interpreting unexpected pharmacological effects of (S)-Alaproclate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the pharmacological effects of (S)-Alaproclate.
Troubleshooting Guides & FAQs
This section addresses specific issues and questions that may arise during experiments involving this compound, with a focus on its unexpected pharmacological effects.
Unexpected Finding: NMDA Receptor Antagonism
Question: My results suggest that this compound, a selective serotonin reuptake inhibitor (SSRI), is also acting as an N-methyl-D-aspartate (NMDA) receptor antagonist. Is this a known off-target effect?
Answer: Yes, this is a documented unexpected pharmacological effect. This compound has been shown to act as a potent, reversible, and noncompetitive antagonist of the NMDA receptor. This action is stereoselective, with the (S)-enantiomer being more potent than the (R)-enantiomer.
Troubleshooting:
-
Confirm Non-Competitive Antagonism: If you are observing NMDA receptor antagonism, you can confirm its non-competitive nature by assessing whether the inhibitory effect of this compound can be overcome by increasing the concentration of the agonist (e.g., glutamate or NMDA). In a non-competitive antagonism, the maximum response of the agonist will be reduced in the presence of the antagonist, regardless of the agonist concentration.
-
Control for Stereoselectivity: To further validate that the observed effect is due to this compound, consider using the (R)-enantiomer as a control in your experiments. The (R)-enantiomer should exhibit significantly weaker NMDA receptor antagonism.
Quantitative Data Summary: this compound NMDA Receptor Antagonism
| Parameter | Value | Cell Type | Reference |
| IC50 | 0.3 µM | Cerebellar granule cells |
Experimental Protocol: In Vitro NMDA Receptor Antagonism Assay
This protocol outlines a general method to assess the NMDA receptor antagonist activity of this compound in cultured neurons.
-
Cell Culture: Culture primary cerebellar granule cells from neonatal rats.
-
Fluorescent Indicators: Load the cultured cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM) and a membrane potential-sensitive dye (e.g., DiBAC4(3)).
-
Baseline Measurement: Measure baseline fluorescence intensity for both intracellular calcium and membrane potential.
-
NMDA Stimulation: Stimulate the cells with a known concentration of NMDA (e.g., 100 µM) in the absence of Mg²⁺.
-
Data Recording: Record the change in fluorescence intensity, which corresponds to an increase in intracellular calcium and membrane depolarization.
-
This compound Incubation: Pre-incubate the cells with varying concentrations of this compound for a specified period.
-
Co-application: Co-apply NMDA and this compound to the cells.
-
Data Analysis: Measure the change in fluorescence and compare it to the response with NMDA alone. Calculate the IC50 value for this compound's inhibition of the NMDA-induced response.
Signaling Pathway: this compound as a Non-Competitive NMDA Receptor Antagonist
Caption: this compound non-competitively blocks the NMDA receptor ion channel.
Unexpected Finding: Hepatotoxicity
Question: I am observing signs of liver toxicity in my animal studies with this compound. Is this a known issue?
Answer: Yes, the development of Alaproclate was discontinued due to concerns over hepatotoxicity observed in preclinical and clinical studies. Drug-induced liver injury (DILI) is a known adverse effect of some SSRIs. The mechanism is often related to the formation of reactive metabolites during liver metabolism, leading to cellular damage.
Troubleshooting:
-
Monitor Liver Enzymes: In your animal studies, it is crucial to monitor serum levels of key liver enzymes, such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP), as well as bilirubin levels. A significant elevation in these markers is indicative of liver damage.
-
Histopathological Analysis: Conduct histopathological examination of liver tissue from treated animals to assess for signs of necrosis, inflammation, and other cellular damage.
-
Dose-Response Relationship: Investigate the dose-dependency of the observed hepatotoxicity to establish a potential safety margin.
Quantitative Data Summary: General SSRI-Induced Hepatotoxicity in Rats
Note: Specific quantitative data for this compound-induced hepatotoxicity from publicly available sources is limited. The following table provides representative data for another SSRI, fluoxetine, to illustrate the potential effects.
| Parameter | Control | Fluoxetine (20 mg/kg) | Fluoxetine (40 mg/kg) | Fluoxetine (60 mg/kg) | Reference |
| ALT (U/L) | ~36 | ~144 | - | - | |
| AST (U/L) | - | Increased | Increased | Increased | |
| ALP (U/L) | ~190 | ~232 | ~258 | ~262 |
Experimental Protocol: Assessment of Drug-Induced Hepatotoxicity in Rats
-
Animal Model: Use adult male Wistar rats.
-
Dosing: Administer this compound orally at various doses daily for a specified period (e.g., 14 days). Include a vehicle control group.
-
Blood Collection: Collect blood samples at baseline and at the end of the treatment period.
-
Serum Analysis: Measure serum levels of ALT, AST, ALP, and total bilirubin using standard biochemical assays.
-
Tissue Collection: At the end of the study, euthanize the animals and collect liver tissue.
-
Histopathology: Fix a portion of the liver in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Examine the slides for evidence of hepatocellular necrosis, inflammation, and steatosis.
-
Data Analysis: Compare the biochemical and histopathological data between the control and treated groups.
Workflow: Investigating this compound Hepatotoxicity
Caption: Experimental workflow for assessing hepatotoxicity.
Unexpected Finding: Increased Substance P Levels
Question: My experiments show an increase in Substance P levels following the administration of this compound. What is the potential mechanism for this?
Answer: This is another interesting, though less commonly cited, unexpected effect. The precise mechanism linking selective serotonin reuptake inhibition by this compound to increased Substance P is not fully elucidated but is thought to involve the complex interplay between serotonergic and tachykinin systems in the central nervous system. Serotonin and Substance P are known to coexist in some neurons and can modulate each other's release and activity. By increasing synaptic serotonin levels, this compound may indirectly influence the synthesis and/or release of Substance P.
Troubleshooting:
-
Measure Substance P in Specific Brain Regions: To understand the effect better, measure Substance P levels in specific brain regions known to have a high density of both serotonergic and Substance P-containing neurons, such as the raphe nuclei and the periaqueductal gray.
-
Investigate Receptor Expression: Examine potential changes in the expression of neurokinin-1 (NK1) receptors, the primary receptor for Substance P, in response to this compound treatment.
Experimental Protocol: Measurement of Substance P in Brain Tissue
-
Animal Treatment: Treat animals with this compound or vehicle control.
-
Tissue Dissection: At the desired time point, euthanize the animals and rapidly dissect the brain regions of interest on ice.
-
Tissue Homogenization: Homogenize the tissue samples in an appropriate buffer containing protease inhibitors to prevent Substance P degradation.
-
Enzyme Immunoassay (EIA): Use a commercially available Substance P EIA kit to quantify the concentration of Substance P in the tissue homogenates. Follow the manufacturer's instructions for the assay procedure.
-
Data Analysis: Normalize the Substance P concentration to the total protein content of the homogenate and compare the levels between the control and treated groups.
Signaling Pathway: Postulated Serotonin-Substance P Interaction
Caption: Postulated mechanism of increased Substance P release.
Technical Support Center: Optimizing (S)-Alaproclate Incubation Times in Cell-Based Assays
Welcome to the technical support center for optimizing cell-based assays using (S)-Alaproclate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that I should consider when designing my cell-based assay?
A1: this compound has a dual mechanism of action. It functions as a selective serotonin reuptake inhibitor (SSRI) and a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The (S)-enantiomer is noted to be more potent than the (R)-enantiomer in its antagonism of the NMDA receptor. Your assay design and incubation times will depend on which of these activities you are aiming to measure.
Q2: What are typical incubation times for this compound in a serotonin reuptake inhibition assay?
A2: For serotonin reuptake inhibition assays, which are typically rapid, shorter incubation times are common. Pre-incubation with this compound for 30 to 60 minutes at 37°C is a standard starting point before the addition of radiolabeled serotonin or a fluorescent substrate.
Q3: What incubation times are recommended for an NMDA receptor antagonism assay?
A3: The incubation time for an NMDA receptor antagonism assay depends on the specific endpoint being measured:
-
For rapid functional assays (e.g., measuring calcium influx): A pre-incubation period of 15 to 60 minutes with this compound before stimulating the cells with an NMDA receptor agonist (like NMDA or glutamate) is generally sufficient.
-
For cell viability or cytotoxicity assays: Longer incubation times, typically ranging from 24 to 72 hours, are necessary to observe the effects on cell survival and proliferation.
Q4: Should I be concerned about the stability of this compound in my cell culture medium during long incubation periods?
A4: While specific stability data for this compound in various culture media is not extensively published, it is a good practice to consider the stability of any small molecule during prolonged experiments. If you are conducting incubations longer than 24 hours, you may consider replacing the medium with freshly prepared this compound solution every 24 to 48 hours to ensure a consistent concentration.
Q5: What cell lines are suitable for studying the effects of this compound?
A5: The choice of cell line will depend on the target you are investigating:
-
Serotonin Reuptake: JAR cells, which endogenously express the serotonin transporter (SERT), are a suitable model. HEK293 cells transfected with the human SERT are also commonly used.
-
NMDA Receptor Antagonism: Primary cortical neurons or cerebellar granule cells are excellent models as they express NMDA receptors. Cell lines such as SH-SY5Y, which can express NMDA receptors, can also be used. It is crucial to confirm the expression of the target receptor in your chosen cell line.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Pipette carefully and avoid introducing bubbles. Allow plates to sit at room temperature for a short period before placing them in the incubator to ensure even cell distribution. |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or water. |
| Pipetting Errors | Calibrate your pipettes regularly. Use fresh pipette tips for each reagent and sample. When adding reagents, touch the tip to the side of the well to avoid splashing. |
| Inconsistent Incubation Times | Stagger the addition of reagents and the termination of the assay to ensure that each well is incubated for the intended duration. |
Issue 2: No or Weak Signal/Response
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and assay. An IC50 value of approximately 0.3 µM has been reported for its NMDA receptor antagonist activity.[1] |
| Incorrect Incubation Time | Optimize the incubation time. For rapid assays, you may need to test a time course (e.g., 15, 30, 60, 120 minutes). For viability assays, consider longer time points (e.g., 24, 48, 72 hours). |
| Low Target Expression | Confirm the expression of the serotonin transporter (SERT) or NMDA receptors in your cell line using techniques like Western blotting, qPCR, or immunofluorescence. |
| Cell Health Issues | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Do not use cells that are over-confluent. |
| Reagent Degradation | Prepare fresh solutions of this compound and other critical reagents for each experiment. |
Issue 3: High Background Signal
| Possible Cause | Troubleshooting Step |
| Non-specific Binding | Include appropriate controls, such as a known inhibitor for your target, to determine the level of non-specific signal. Consider using a blocking agent if applicable to your assay. |
| Autofluorescence of Compound | Test the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay. If it interferes, you may need to use a different detection method. |
| Contamination | Ensure aseptic techniques are followed to prevent microbial contamination, which can interfere with many cell-based assays. |
Quantitative Data Summary
| Parameter | This compound | Reference |
| Mechanism of Action | Selective Serotonin Reuptake Inhibitor (SSRI) & Non-competitive NMDA Receptor Antagonist | |
| Reported IC50 (NMDA Receptor Antagonism) | ~0.3 µM | [1] |
| Recommended Pre-incubation Time (SSRI Assay) | 30 - 60 minutes | |
| Recommended Pre-incubation Time (NMDA Ca2+ Flux Assay) | 15 - 60 minutes | |
| Recommended Incubation Time (Cell Viability Assay) | 24 - 72 hours |
Experimental Protocols
Protocol 1: Serotonin Reuptake Inhibition Assay in JAR Cells
-
Cell Plating: Seed JAR cells in a 96-well microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Pre-incubation with this compound: Wash the cells once with pre-warmed Krebs-Ringer-HEPES (KRH) buffer. Add KRH buffer containing various concentrations of this compound to the wells. Incubate for 30-60 minutes at 37°C.
-
Initiation of Uptake: Add [3H]-serotonin (or a fluorescent analog) to each well to a final concentration appropriate for your assay.
-
Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Termination of Uptake: Rapidly wash the cells three times with ice-cold KRH buffer to remove extracellular [3H]-serotonin.
-
Cell Lysis and Detection: Lyse the cells with a suitable lysis buffer. Measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 2: NMDA Receptor-Mediated Calcium Flux Assay
-
Cell Plating: Seed primary cortical neurons or a suitable cell line in a black, clear-bottom 96-well microplate.
-
Dye Loading: On the day of the assay, load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically a 30-60 minute incubation at 37°C.
-
Pre-incubation with this compound: Wash the cells with assay buffer. Add assay buffer containing various concentrations of this compound. Incubate for 15-60 minutes at room temperature or 37°C.
-
Signal Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence.
-
Agonist Stimulation: Add a solution of NMDA and its co-agonist glycine to stimulate the NMDA receptors.
-
Post-stimulation Measurement: Immediately begin measuring the fluorescence intensity over time to capture the calcium influx.
-
Data Analysis: Calculate the change in fluorescence and determine the inhibitory effect of this compound.
Visualizations
Caption: Workflow for SSRI and NMDA receptor assays.
Caption: this compound's dual signaling pathway targets.
References
Technical Support Center: (S)-Alaproclate Animal Response Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the variability observed in animal responses to (S)-Alaproclate.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective serotonin reuptake inhibitor (SSRI). Its primary mechanism of action is to block the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin (5-HT) in the synaptic cleft. Additionally, this compound and its racemate, Alaproclate, have been shown to act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor[1]. This dual action may contribute to its pharmacological effects and the observed variability in animal responses.
Q2: Why was the clinical development of Alaproclate discontinued?
A2: The development of Alaproclate was halted due to concerns about hepatotoxicity observed in animal studies. While the exact mechanisms are not fully elucidated in the provided search results, drug-induced liver injury (DILI) is a known complication for some pharmaceuticals and can be species-dependent[2][3][4][5].
Q3: What are the main sources of variability in animal responses to this compound?
A3: Variability in response to this compound can arise from several factors, including:
-
Species and Strain Differences: Different species (e.g., rats vs. mice) and even different strains of the same species (e.g., Wistar vs. Sprague-Dawley rats) can exhibit significant differences in drug metabolism, distribution, and behavioral responses[6].
-
Genetic Polymorphisms: Variations in genes encoding drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family (e.g., CYP2D6, CYP3A4, and CYP2C19), can lead to differences in the rate of this compound metabolism, affecting its plasma and brain concentrations and, consequently, its efficacy and side effects[7][8][9][10].
-
Experimental Procedures: Minor variations in experimental protocols, such as the route and timing of drug administration, the specific behavioral test used, and environmental conditions, can significantly impact the results.
-
Animal-Specific Factors: The age, sex, weight, and individual physiological and psychological state of each animal can also contribute to response variability.
II. Troubleshooting Guides
Issue 1: Inconsistent results in the Forced Swim Test (FST) with rats.
Description: Researchers report high variability in immobility time in the FST following this compound administration, making it difficult to determine a clear dose-response relationship.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Optimization Step |
| Rat Strain Differences | Different rat strains exhibit varying baseline immobility and sensitivity to antidepressants. Wistar and Sprague-Dawley rats are known to have different behavioral profiles[6]. Recommendation: Use a consistent strain for all experiments. If comparing between strains, ensure groups are adequately powered to detect potential differences. |
| Inappropriate Dose Selection | The antidepressant-like effect of SSRIs in the FST can be dose-dependent. A dose of 40 mg/kg of Alaproclate has been shown to decrease immobility time in rats[11]. Recommendation: Conduct a thorough dose-response study (e.g., 10, 20, 40 mg/kg) to identify the optimal dose for your specific strain and experimental conditions. |
| Timing of Drug Administration | The timing of administration relative to the test is critical and depends on the pharmacokinetic profile of this compound. Recommendation: Standardize the time between drug administration and the FST. Consider the peak plasma and brain concentrations of the drug. |
| Procedural Variations | Minor differences in FST protocol (e.g., water temperature, cylinder dimensions, pre-swim session) can significantly affect results[7][12][13][14][15][16]. Recommendation: Strictly adhere to a standardized FST protocol. Key parameters to control are detailed in the Experimental Protocols section. |
Issue 2: Unexplained variability in anxiety-like behavior in the Elevated Plus Maze (EPM) with mice.
Description: Researchers observe a wide range of responses in open arm exploration time in the EPM after this compound administration, even within the same experimental group.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Optimization Step |
| Mouse Strain Differences | Different mouse strains, such as C57BL/6 and BALB/c, have different baseline levels of anxiety-like behavior and may respond differently to anxiolytic drugs[17][18]. Recommendation: Use a single, well-characterized mouse strain. If using multiple strains, analyze the data separately for each. |
| Dose and Timing | The anxiolytic or anxiogenic effects of SSRIs can be dose- and time-dependent. Recommendation: Perform a dose-response study (e.g., 5, 10, 20 mg/kg) and establish a consistent time-point for testing post-administration. |
| Environmental Factors | The lighting conditions, noise levels, and handling of the animals can significantly influence their anxiety levels in the EPM[19]. Recommendation: Ensure a consistent and low-stress testing environment. Acclimatize animals to the testing room before the experiment. |
| Habituation to the Maze | Repeated exposure to the EPM can alter the animals' response[20]. Recommendation: For most studies, a single exposure to the EPM is recommended to assess unconditioned anxiety. |
Issue 3: Suspected Hepatotoxicity.
Description: Researchers observe signs of liver damage (e.g., elevated liver enzymes, histopathological changes) in animals treated with this compound.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Optimization Step |
| Species Susceptibility | The hepatotoxicity of Alaproclate was a primary reason for its discontinued development and can be species-dependent[2][3][4][5]. Recommendation: Be aware of the potential for liver toxicity, especially in long-term studies. Monitor liver function through blood chemistry and perform histopathological analysis of liver tissue. |
| Metabolic Bioactivation | Drug-induced liver injury is often caused by the formation of reactive metabolites by CYP enzymes. Recommendation: Investigate the metabolic profile of this compound in the animal model being used. Consider co-administration with CYP inhibitors in in vitro studies to identify the enzymes involved. |
| Dose and Duration of Treatment | Higher doses and longer treatment durations are likely to increase the risk of hepatotoxicity. Recommendation: Use the lowest effective dose and the shortest duration of treatment necessary to achieve the desired pharmacological effect. Include a vehicle-treated control group to monitor baseline liver health. |
III. Experimental Protocols
Forced Swim Test (FST) in Rats
This protocol is adapted from general FST procedures and should be optimized for your specific experimental conditions.
Materials:
-
Cylindrical water tank (approximately 40 cm high, 20 cm in diameter)
-
Water at 23-25°C
-
This compound solution and vehicle
-
Video recording equipment
Procedure:
-
Habituation (Day 1): Place each rat individually into the water tank filled to a depth of 30 cm for a 15-minute pre-swim session. This session is not scored. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
Drug Administration (Day 2): Administer this compound or vehicle at the predetermined dose and time before the test session. A common administration schedule is 24, 5, and 1 hour before the test.
-
Test Session (Day 2): Place the rat back into the swim cylinder for a 5-minute test session. The session should be video recorded.
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the 5-minute test. Immobility is defined as the absence of active, escape-oriented behaviors (e.g., swimming, climbing) and only making movements necessary to keep the head above water.
Elevated Plus Maze (EPM) in Mice
This protocol is a general guideline and should be adapted to the specific laboratory environment.
Materials:
-
Elevated plus maze apparatus (two open arms and two enclosed arms, elevated from the floor)
-
This compound solution and vehicle
-
Video tracking software
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle at the predetermined dose and time before the test (e.g., 30-60 minutes).
-
Test Session: Place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for 5 minutes. The session should be recorded and analyzed using video tracking software.
-
Data Analysis: The primary measures are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect. Total arm entries can be used as a measure of general locomotor activity.
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the serotonin transporter (SERT), increasing synaptic serotonin levels.
Caption: this compound non-competitively antagonizes the NMDA receptor, blocking calcium influx.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocytogen.com [biocytogen.com]
- 6. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Model for a Drug Assessment of Cytochrome P450 Family 3 Subfamily A Member 4 Substrates Using Human Induced Pluripotent Stem Cells and Genome Editing Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CYP2C9, CYPC19 and CYP2D6 gene profiles and gene susceptibility to drug response and toxicity in Turkish population - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The roles of CYP2C19 and CYP3A4 in the in vitro metabolism of β‐eudesmol in human liver: Reaction phenotyping and enzyme kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of CYP2D6, 2C19, and 3A4 Phenoconversion in Drug-Related Deaths - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "NMDA Receptor Inhibition on Rodent Optimal Decision-Making in the Dimi" by Seth Foust [digitalcommons.spu.edu]
- 13. A systematic review of studies investigating the acute effects of N-methyl- D -aspartate receptor antagonists on behavioural despair in normal animals suggests poor predictive validity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Is immobility of rats in the forced swim test "behavioral despair"? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Learned immobility explains the behavior of rats in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Relations between open-field, elevated plus-maze, and emergence tests in C57BL/6J and BALB/c mice injected with GABA- and 5HT-anxiolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. conductscience.com [conductscience.com]
- 19. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
- 20. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
How to control for the NMDA antagonist effects of (S)-Alaproclate in SSRI studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (S)-Alaproclate in studies investigating selective serotonin reuptake inhibitors (SSRIs). A primary challenge in working with this compound is its dual activity as both an SSRI and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This guide offers strategies to deconvolve these two effects to ensure accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
This compound is the S-enantiomer of Alaproclate, a compound developed as one of the first selective serotonin reuptake inhibitors (SSRIs).[1] It functions by inhibiting the serotonin transporter (SERT), leading to increased synaptic serotonin levels.[2][3] While its development was halted due to hepatotoxicity in animal studies, it remains a valuable tool compound in research for understanding the downstream effects of SERT inhibition.[1]
Q2: What are the off-target effects of this compound?
The most significant off-target effect of this compound is its non-competitive antagonism of the NMDA receptor.[1] The (S)-enantiomer is more potent in this regard than the (R)-enantiomer.[3] This dual pharmacology can confound studies aiming to isolate the effects of serotonin reuptake inhibition.
Q3: How can I control for the NMDA antagonist effects of this compound in my experiments?
Controlling for the NMDA antagonist effects of this compound requires a multi-pronged approach:
-
Dose-Response Analysis: Conduct detailed dose-response curves for your desired SSRI-mediated effect and any potential NMDA-related confounds. This can help identify a concentration of this compound that is selective for SERT.
-
Use of Control Compounds: Employ control compounds with singular mechanisms of action. This includes a selective SSRI with no or minimal NMDA receptor activity (e.g., escitalopram) and a selective NMDA receptor antagonist (e.g., MK-801 or a more specific antagonist depending on the experimental question).
-
Behavioral Test Battery: Utilize a battery of behavioral assays that are differentially sensitive to serotonergic and glutamatergic modulation.
-
Molecular and Cellular Assays: Directly measure the engagement of both SERT and NMDA receptors in your experimental system.
Troubleshooting Guides
Issue 1: Ambiguous results in behavioral assays.
Problem: You observe a behavioral phenotype after administering this compound, but it is unclear if the effect is due to its SSRI activity, its NMDA antagonist activity, or a combination of both.
Solution:
-
Comparative Pharmacology:
-
Run parallel experiments with a selective SSRI (e.g., citalopram, fluoxetine) and a selective NMDA receptor antagonist (e.g., ketamine, MK-801).
-
If the behavioral effect of this compound resembles that of the selective SSRI, it is likely mediated by SERT inhibition.
-
If the effect is similar to the NMDA antagonist, it points towards a glutamatergic mechanism.
-
An intermediate or unique phenotype may suggest an interaction between the two systems.
-
-
Behavioral Test Battery: Employ a series of behavioral tests to create a more comprehensive "behavioral fingerprint" of this compound.
Behavioral Domain Serotonin-Sensitive Assays Glutamate (NMDA)-Sensitive Assays Anxiety-like Behavior Elevated Plus Maze, Light-Dark Box Open Field Test (Thigmotaxis), Marble Burying Depression-like Behavior Forced Swim Test, Tail Suspension Test Sucrose Preference Test, Learned Helplessness Cognition Novel Object Recognition Morris Water Maze, Y-Maze Locomotor Activity Open Field Test (general activity) Open Field Test (hyperlocomotion at higher doses) -
Dose-Response Characterization:
-
Establish a full dose-response curve for this compound in your chosen behavioral assay.
-
If the dose-response is biphasic or does not align with the known potency at SERT, it may indicate the involvement of the NMDA receptor at higher concentrations.
-
Issue 2: Difficulty interpreting in vitro results.
Problem: You are observing changes in neuronal firing, gene expression, or signaling pathways in vitro after applying this compound and need to attribute these changes to either SERT inhibition or NMDA receptor antagonism.
Solution:
-
Pharmacological Blockade:
-
To confirm the role of NMDA receptor antagonism, pre-treat your cells or tissue with an NMDA receptor agonist (e.g., NMDA) and observe if it prevents or reverses the effect of this compound.
-
To isolate the effect of SERT inhibition, you can try to saturate the NMDA receptors with a high concentration of a different antagonist before applying this compound, although this can be technically challenging.
-
-
Selective Antagonist Controls:
-
Compare the effects of this compound to a selective NMDA receptor antagonist (e.g., AP5 or a subunit-selective antagonist if relevant to your system).
-
Use a selective SSRI as a positive control for serotonergic effects.
-
-
Molecular Knockdown/Knockout:
-
If your experimental system allows, use siRNA or CRISPR-Cas9 to reduce the expression of the serotonin transporter (SERT) or essential NMDA receptor subunits (e.g., GluN1).
-
The absence of an effect in the knockdown/knockout system would strongly implicate the targeted protein in the mechanism of action of this compound.
-
Quantitative Data
| Target | Parameter | Value | Reference |
| NMDA Receptor | IC50 (inhibition of NMDA-induced changes in membrane potential and intracellular free Ca2+) | 0.3 µM | [3] |
| Serotonin Transporter (SERT) | Activity | Potent 5-HT uptake inhibitor | [3] |
Note: The lack of a specific Ki or IC50 value for this compound at SERT necessitates careful dose-response studies in your specific experimental paradigm to empirically determine the concentration range where SERT inhibition is the predominant effect.
Experimental Protocols
Protocol 1: In Vitro Serotonin Transporter (SERT) Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the serotonin transporter.
Materials:
-
Cell membranes prepared from cells expressing human SERT (e.g., HEK293-SERT)
-
Radioligand: [³H]-Citalopram or another suitable high-affinity SERT ligand
-
Non-specific binding control: A high concentration of a known SSRI (e.g., 10 µM paroxetine)
-
This compound stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, [³H]-Citalopram, and cell membrane suspension.
-
Non-specific Binding: Non-specific binding control, [³H]-Citalopram, and cell membrane suspension.
-
Displacement: this compound dilution, [³H]-Citalopram, and cell membrane suspension.
-
-
Incubate the plate at room temperature for 60-120 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of this compound from the displacement curve and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: In Vitro NMDA Receptor Functional Assay (Calcium Influx)
This protocol measures the ability of this compound to inhibit NMDA receptor function by quantifying changes in intracellular calcium.
Materials:
-
Cells expressing functional NMDA receptors (e.g., primary cortical neurons or a stable cell line)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
NMDA and glycine (co-agonist) stock solutions
-
This compound stock solution
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Plate cells in 96-well plates and allow them to adhere.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the this compound dilutions or vehicle control for a defined period.
-
Initiate the kinetic read on the fluorescence plate reader.
-
After establishing a stable baseline, add a solution of NMDA and glycine to stimulate the NMDA receptors.
-
Continue recording the fluorescence for several minutes to capture the peak calcium response.
-
Analyze the data by calculating the peak fluorescence intensity or the area under the curve for each well.
-
Determine the IC50 value for this compound by plotting the inhibition of the calcium response against the concentration.
Visualizations
Caption: Experimental workflow for dissecting the dual pharmacology of this compound.
Caption: Dual mechanism of action of this compound at serotonergic and glutamatergic synapses.
Caption: Troubleshooting logic for interpreting ambiguous behavioral data with this compound.
References
Validating the purity and identity of synthesized (S)-Alaproclate
Technical Support Center: (S)-Alaproclate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized this compound. The information herein is designed to assist in validating the purity and identity of the compound through various analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for validating the identity and purity of synthesized this compound?
A1: A comprehensive validation of this compound typically involves a combination of chromatographic and spectroscopic techniques to confirm its chemical structure, assess its purity, and determine its enantiomeric excess. The primary methods include:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities. A chiral HPLC method is essential for separating and quantifying the (S)- and (R)-enantiomers to determine the enantiomeric excess.
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the synthesized compound, confirming its identity. Fragmentation patterns can also offer structural insights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure of this compound, ensuring the correct arrangement of atoms and functional groups.
-
Forced Degradation Studies: These studies are conducted to identify potential degradation products that might form under various stress conditions, which is a key part of impurity profiling as per ICH guidelines.[1][2][3]
Experimental Protocols and Data
Q2: What is a recommended HPLC method for assessing the purity of this compound?
A2: A standard reversed-phase HPLC method can be employed to determine the chemical purity of Alaproclate.
Experimental Protocol: Achiral HPLC Purity Method
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 225 nm
-
Column Temperature: 30°C
Expected Data
| Compound | Retention Time (min) |
| This compound | ~ 8.5 |
Q3: How can I determine the enantiomeric excess of my synthesized this compound?
A3: Chiral HPLC is the most common and reliable method for separating and quantifying the enantiomers of Alaproclate.
Experimental Protocol: Chiral HPLC for Enantiomeric Separation
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as one based on cellulose or amylose derivatives.
-
Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol such as isopropanol or ethanol. A small amount of an amine modifier (e.g., 0.1% diethylamine) is often added to improve peak shape for basic compounds like Alaproclate.[4][5][6]
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 225 nm
-
Column Temperature: 25°C
Expected Data
| Enantiomer | Retention Time (min) |
| (R)-Alaproclate | ~ 12.1 |
| This compound | ~ 13.5 |
Q4: What are the expected NMR chemical shifts for this compound?
A4: ¹H and ¹³C NMR are used to confirm the chemical structure. The following are predicted chemical shifts. Actual shifts may vary depending on the solvent and concentration.
Experimental Protocol: NMR Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Standard: Tetramethylsilane (TMS) at 0.00 ppm
-
Instrument: 400 MHz or higher NMR spectrometer
Expected ¹H NMR Data (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (alanine) | ~1.3 | Doublet | 3H |
| -CH (alanine) | ~3.5 | Quartet | 1H |
| -NH₂ | ~1.8 | Broad Singlet | 2H |
| -C(CH₃)₂ | ~1.5 | Singlet | 6H |
| -CH₂- | ~2.9 | Singlet | 2H |
| Aromatic CH | ~7.2 | Multiplet | 4H |
Expected ¹³C NMR Data (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| -CH₃ (alanine) | ~20 |
| -CH (alanine) | ~50 |
| -C(CH₃)₂ | ~25 |
| -C(CH₃)₂ | ~80 |
| -CH₂- | ~45 |
| Aromatic CH | ~128-132 |
| Aromatic C-Cl | ~133 |
| Aromatic C-CH₂ | ~138 |
| C=O | ~175 |
Q5: What is the expected mass spectrum fragmentation pattern for this compound?
A5: Mass spectrometry will confirm the molecular weight of this compound. The fragmentation pattern can help to verify its structure.
Experimental Protocol: Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
Expected Mass Spectrometry Data
| Fragment | m/z |
| [M+H]⁺ (Molecular Ion) | 256.1 |
| [M-C₃H₆NO₂]⁺ | 153.1 |
| [C₈H₉Cl]⁺ | 140.0 |
Troubleshooting Guides
Q6: My chiral HPLC separation shows poor resolution between the (S) and (R) enantiomers. What should I do?
A6: Poor resolution in chiral HPLC can be caused by several factors. Follow this troubleshooting guide:
Troubleshooting Chiral HPLC Separation
| Problem | Possible Cause | Suggested Solution |
| Poor or no separation | Incorrect chiral stationary phase. | Screen different types of chiral columns (e.g., cellulose-based, amylose-based). |
| Suboptimal mobile phase composition. | Vary the ratio of non-polar solvent to alcohol. Try a different alcohol (e.g., ethanol instead of isopropanol). | |
| Poor peak shape (tailing) | Inappropriate mobile phase additive. | Adjust the concentration of the amine modifier (e.g., diethylamine) or try a different one. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Inconsistent retention times | Column not equilibrated. | Ensure the column is properly equilibrated with the mobile phase before each injection. |
| Fluctuations in temperature. | Use a column oven to maintain a constant temperature. |
Q7: I am observing unexpected peaks in my HPLC chromatogram for this compound. How do I identify them?
A7: Unexpected peaks are likely impurities from the synthesis. Identifying these is a critical part of purity validation.
Troubleshooting Impurity Peaks
| Problem | Possible Cause | Suggested Solution |
| Extra peaks in chromatogram | Synthesis-related impurities. | Review the synthesis pathway to identify potential side-products, unreacted starting materials, or reagents.[7] |
| Degradation products. | Perform forced degradation studies (acid, base, oxidation, heat, light) to see if the impurity peaks match any degradation products. | |
| Contamination. | Ensure all glassware, solvents, and reagents are clean. Run a blank injection to check for system contamination. |
Visualizations
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Alaproclate - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of (S)-Alaproclate and Citalopram in Serotonin Reuptake Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Selective Serotonin Reuptake Inhibitors
This guide provides a detailed comparison of (S)-Alaproclate and citalopram, two selective serotonin reuptake inhibitors (SSRIs), focusing on their performance in serotonin reuptake assays. While both compounds target the serotonin transporter (SERT), understanding their distinct inhibitory potencies is crucial for research and development in the field of neuroscience and psychopharmacology. This document summarizes their mechanisms of action, presents available quantitative data from in vitro assays, details experimental protocols for such assays, and visualizes the underlying molecular pathways.
Mechanism of Action: Targeting the Serotonin Transporter
Both this compound and citalopram exert their primary pharmacological effect by inhibiting the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron. This action is achieved by binding to the serotonin transporter (SERT), a protein that mediates the transport of serotonin across the neuronal membrane. By blocking SERT, these compounds increase the concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.
Citalopram is a racemic mixture, meaning it consists of two enantiomers (mirror-image isomers): (S)-citalopram (also known as escitalopram) and (R)-citalopram. It is well-established that (S)-citalopram is the more pharmacologically active enantiomer, exhibiting a significantly higher affinity and inhibitory potency for the SERT compared to its (R)-counterpart. This compound, as its name suggests, is the (S)-enantiomer of alaproclate, which was also developed as an SSRI, although its development was discontinued.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available in vitro data on the inhibitory potency of this compound and citalopram against the serotonin transporter. It is critical to note that the provided values are compiled from different studies and experimental conditions may vary. Therefore, a direct comparison should be made with caution. A standardized head-to-head study would be necessary for a definitive comparative assessment.
| Compound | Assay Type | Cell/Tissue Type | IC50 (nM) | Ki (nM) | Reference |
| This compound | Data not available | ||||
| Citalopram (racemic) | [3H]Serotonin Uptake | JAR Cells | 1.8 ± 0.3 | [1] | |
| (S)-Citalopram (Escitalopram) | [3H]Serotonin Uptake | Not Specified | ~1.1 | [2] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. Ki: The inhibition constant, indicating the binding affinity of an inhibitor to a receptor.
Note: The lack of publicly available, direct comparative data for this compound in a serotonin reuptake assay highlights a gap in the current literature.
Experimental Protocols
To facilitate the replication and validation of serotonin reuptake inhibition studies, a detailed methodology for a common in vitro assay is provided below. This protocol is based on the use of human embryonic kidney 293 (HEK293) cells stably expressing the human serotonin transporter (hSERT).
Radiolabeled Serotonin Reuptake Inhibition Assay in hSERT-HEK293 Cells
1. Cell Culture and Plating:
-
Culture hSERT-HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into 96-well plates at a density that ensures a confluent monolayer on the day of the assay.
2. Compound Preparation:
-
Prepare stock solutions of this compound, citalopram, and a reference compound (e.g., fluoxetine) in a suitable solvent (e.g., DMSO).
-
On the day of the assay, prepare serial dilutions of the test compounds in assay buffer (e.g., Krebs-Ringer-HEPES buffer) to achieve the desired final concentrations.
3. Assay Procedure:
-
On the day of the experiment, aspirate the culture medium from the wells and wash the cell monolayer once with pre-warmed assay buffer.
-
Add 100 µL of assay buffer to each well and pre-incubate the plate at 37°C for 10-15 minutes.
-
Add 50 µL of the diluted test compounds or vehicle control to the appropriate wells.
-
To initiate the reuptake reaction, add 50 µL of assay buffer containing [3H]Serotonin at a final concentration near its Km value.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes).
4. Assay Termination and Detection:
-
Terminate the reuptake by rapidly aspirating the assay solution and washing the cells three times with ice-cold assay buffer.
-
Lyse the cells by adding a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
5. Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known SERT inhibitor) from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the serotonin reuptake signaling pathway and a typical experimental workflow for a serotonin reuptake assay.
Caption: Serotonin reuptake pathway and inhibition by SSRIs.
Caption: Experimental workflow for a serotonin reuptake assay.
References
A Comparative In Vivo Efficacy Analysis of (S)-Alaproclate and Fluoxetine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the efficacy of two selective serotonin reuptake inhibitors (SSRIs), (S)-Alaproclate and fluoxetine. While direct head-to-head in vivo comparative studies are limited, this document synthesizes available data from various preclinical studies to offer an objective analysis of their respective pharmacological profiles. The information is intended to assist researchers and professionals in drug development in understanding the nuances of these two compounds.
Mechanism of Action: Selective Serotonin Reuptake Inhibition
Both this compound and fluoxetine exert their primary therapeutic effects by selectively inhibiting the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron.[1][2] This inhibition leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. This shared mechanism forms the basis of their classification as SSRIs and their application in treating depressive and anxiety disorders.
Figure 1: Signaling pathway of SSRIs.
In Vivo Efficacy: A Comparative Overview
This section details the in vivo effects of this compound and fluoxetine on serotonin reuptake and in behavioral models relevant to depression and anxiety.
Serotonin Reuptake Inhibition
In vivo microdialysis studies are instrumental in measuring the extracellular levels of neurotransmitters, providing a direct assessment of a drug's ability to inhibit reuptake.
This compound: Studies have demonstrated that alaproclate is a specific 5-HT uptake inhibitor with notable regional selectivity in the brain. It is most potent in the hippocampus and hypothalamus, followed by the striatum and cerebral cortex, with lower potency in the spinal cord.[3] Acute systemic administration of alaproclate has been shown to increase the release of substance P in the periaqueductal grey, a region involved in pain and emotional processing, which is likely a downstream effect of enhanced serotonergic activity.[4]
Fluoxetine: Numerous in vivo microdialysis studies have confirmed that fluoxetine administration leads to a significant increase in extracellular serotonin levels in various brain regions, including the frontal cortex, hippocampus, and raphe nuclei.[5][6][7] Acute administration of fluoxetine (10 mg/kg, i.p.) in rats can increase serotonin concentration in the striatum by at least four-fold, an effect that is sustained for several hours.[7] Interestingly, some studies suggest that R-fluoxetine, one of the enantiomers of the racemic mixture, can also increase extracellular levels of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its overall pharmacological profile.[8]
| Drug | Brain Region | Dosage | Route | % Increase in Extracellular 5-HT (Approx.) | Species | Reference |
| This compound | Hippocampus, Hypothalamus | Not specified | Not specified | Potent inhibition observed | Rat | [3] |
| Fluoxetine | Striatum | 10 mg/kg | i.p. | ≥ 400% | Rat | [7] |
| Fluoxetine | Frontal Cortex, Ventral Hippocampus, Raphe Nuclei | 1, 10, 20 mg/kg | i.p. | Dose-dependent increase | Rat | [6] |
| Fluoxetine | Neocortex, Hippocampus, Caudate | 10 mg/kg | Oral (chronic) | Significant increases observed | Monkey | [5] |
Table 1: Comparison of In Vivo Effects on Extracellular Serotonin Levels. Note: Data is compiled from separate studies and not from direct head-to-head comparisons.
Behavioral Studies in Animal Models
The antidepressant and anxiolytic potential of this compound and fluoxetine has been evaluated in various animal models that mimic aspects of these disorders in humans.
This compound: In a comparative study using six different animal models for investigating antidepressant drugs, alaproclate was found to be effective in the forced swim test, a modified learned helplessness procedure, the clonidine hypothermia test, a differential-reinforcement-of-low-rates (DRL-72s) schedule, and in a conditioned avoidance response test. It was not effective in the social dominance test.[9]
Fluoxetine: The behavioral effects of fluoxetine are extensively documented. In the forced swim test, a common model for screening antidepressants, chronic fluoxetine treatment has been shown to decrease immobility time, indicating an antidepressant-like effect.[10][11] In models of anxiety, such as the novelty-induced hypophagia test, chronic fluoxetine has demonstrated anxiolytic-like effects.[10] However, it's important to note that the effects of fluoxetine can be influenced by factors such as the animal strain, duration of treatment (acute vs. chronic), and the specific behavioral paradigm used.[10][12]
| Animal Model | This compound | Fluoxetine |
| Forced Swim Test | Effective (decreased immobility)[9] | Effective (decreased immobility with chronic treatment)[10][11] |
| Learned Helplessness | Effective[9] | Effective (in related models of stress-induced deficits)[13] |
| Novelty-Induced Hypophagia | Not explicitly reported | Effective (anxiolytic-like effect with chronic treatment)[10] |
| Conditioned Avoidance Response | Effective[9] | Effects can be complex and model-dependent |
Table 2: Comparison of Efficacy in Animal Models of Depression and Anxiety. Note: This table summarizes findings from different studies and does not represent a direct comparative trial.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for in vivo studies.
In Vivo Microdialysis
-
Objective: To measure extracellular neurotransmitter levels in specific brain regions of freely moving animals.
-
Procedure:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., striatum, hippocampus) of an anesthetized animal.
-
Recovery: The animal is allowed to recover from surgery.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Dialysate Collection: The perfusate (dialysate), now containing neurotransmitters that have diffused across the probe's semipermeable membrane, is collected at regular intervals.
-
Drug Administration: The drug of interest (this compound or fluoxetine) is administered systemically (e.g., intraperitoneally or orally).
-
Analysis: The concentration of serotonin and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Figure 2: Experimental workflow for in vivo microdialysis.
Forced Swim Test (Porsolt Test)
-
Objective: To assess antidepressant-like activity by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder of water.
-
Procedure:
-
Pre-test Session: On the first day, the animal (typically a rat or mouse) is placed in a cylinder of water for a 15-minute period.
-
Test Session: 24 hours later, the animal is placed back in the water for a 5-minute test session.
-
Drug Treatment: The drug is administered at a specified time before the test session (e.g., 30-60 minutes for acute studies, or daily for chronic studies).
-
Behavioral Scoring: The duration of immobility (floating without struggling) is recorded during the test session.
-
Data Analysis: A reduction in immobility time in the drug-treated group compared to a vehicle-treated control group is indicative of an antidepressant-like effect.
-
Pharmacokinetics
The pharmacokinetic profiles of this compound and fluoxetine influence their dosing regimens and duration of action.
This compound: In a study involving patients with dementia of the Alzheimer type, alaproclate was found to be rapidly absorbed with an elimination half-life of approximately 7.1 hours. Its plasma protein binding was reported to be around 82%.[14]
Fluoxetine: Fluoxetine has a significantly longer half-life compared to many other SSRIs. In humans, the elimination half-life of fluoxetine is about 1 to 3 days, and its active metabolite, norfluoxetine, has an even longer half-life of 4 to 16 days.[15] This long half-life contributes to a more stable plasma concentration and may reduce the incidence of discontinuation symptoms. Pharmacokinetic studies in animal models, such as mice and rhesus macaques, have also been conducted to establish appropriate dosing for preclinical research.[16][17][18]
| Pharmacokinetic Parameter | This compound (Human) | Fluoxetine (Human) |
| Elimination Half-life | ~7.1 hours[14] | 1-3 days (Parent Drug)[15] |
| 4-16 days (Norfluoxetine)[15] | ||
| Plasma Protein Binding | ~82%[14] | High (specific percentage varies) |
| Metabolism | Not detailed in provided sources | Extensively in the liver to the active metabolite norfluoxetine[19] |
Table 3: Comparative Pharmacokinetic Parameters. Note: Data is derived from different studies and species as indicated.
Conclusion
Based on the available in vivo data, both this compound and fluoxetine are effective inhibitors of serotonin reuptake, leading to increased synaptic serotonin levels and demonstrating efficacy in animal models of depression. A key difference appears to be in their pharmacokinetic profiles, with fluoxetine having a notably longer half-life. While this compound shows regional selectivity in its action within the brain, fluoxetine's effects on other neurotransmitter systems, such as dopamine and norepinephrine, may contribute to its broader clinical applications.
References
- 1. Fluoxetine, a selective inhibitor of serotonin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatria-danubina.com [psychiatria-danubina.com]
- 3. Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of acute systemic treatment with the 5 HT-uptake blocker alaproclate on tissue levels and release of substance P in rat periaqueductal grey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of acute fluoxetine on extracellular serotonin levels in the raphe: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of fluoxetine on serotonin and dopamine concentration in microdialysis fluid from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. R-fluoxetine increases extracellular DA, NE, as well as 5-HT in rat prefrontal cortex and hypothalamus: an in vivo microdialysis and receptor binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of desipramine, amitriptyline, zimeldine and alaproclate in six animal models used to investigate antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of chronic fluoxetine in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.uni-lj.si [journals.uni-lj.si]
- 12. Behavioral profiles of SSRIs in animal models of depression, anxiety and aggression. Are they all alike? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal models for the study of antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alaproclate: a pharmacokinetic and biochemical study in patients with dementia of Alzheimer type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluoxetine: a review on evidence based medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluoxetine: juvenile pharmacokinetics in a nonhuman primate model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of Fluoxetine in Rhesus Macaques following Multiple Routes of Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and antidepressant activity of fluoxetine in transgenic mice with elevated serum alpha-1-acid glycoprotein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinPGx [clinpgx.org]
(S)-Alaproclate vs. Other SSRIs: A Comparative Pharmacological Review
A Detailed Examination of (S)-Alaproclate in the Context of Established Selective Serotonin Reuptake Inhibitors
This compound, a selective serotonin reuptake inhibitor (SSRI) that was under development in the 1970s, offers a unique pharmacological profile when compared to other drugs in its class. While its clinical development was discontinued, a retrospective analysis of its pharmacological properties provides valuable insights for researchers and drug development professionals in the field of neuroscience and psychopharmacology. This guide presents a comparative review of this compound against other well-established SSRIs, focusing on their pharmacological characteristics, supported by available experimental data.
Mechanism of Action: A Shared Primary Target with a Key Distinction
Like other SSRIs, the primary mechanism of action for this compound is the inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft. This action is believed to be the foundation of the antidepressant effects of this class of drugs. However, a distinguishing feature of Alaproclate is its activity as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This dual action on both the serotonin and glutamate systems sets it apart from most other SSRIs.
Comparative Pharmacological Data
To facilitate a clear comparison, the following tables summarize key quantitative data for this compound and other representative SSRIs.
Table 1: Comparative Binding Affinities (Ki) and 5-HT Reuptake Inhibition (IC50)
| Drug | Target | Ki (nM) | IC50 (nM) for 5-HT Reuptake | Reference |
| This compound | SERT | N/A | N/A | |
| NMDA Receptor | 300 | [1] | ||
| Fluoxetine | SERT | 1.4 (for R-fluoxetine) | 12 - 41 | [2][3] |
| Paroxetine | SERT | High Affinity | 0.1 - 1.1 | [3] |
| Sertraline | SERT | High Affinity | 0.3 - 2.2 | [3] |
| Citalopram | SERT | 1.8 - 5.4 | 1.8 - 7.9 | [2] |
| Escitalopram | SERT | 1.1 | 1.1 - 2.1 | [3] |
*Direct comparative Ki and IC50 values for this compound at the human serotonin transporter (hSERT) were not available in the reviewed literature. However, studies indicate that alaproclate inhibits serotonin transport at concentrations lower than those required to block imipramine binding and competitively displaces [3H]imipramine from platelet plasma membranes, suggesting a direct interaction with SERT[4]. The S-(-)-enantiomer of alaproclate is more potent than the R-(+)-enantiomer in its NMDA receptor antagonism[1].
Table 2: Comparative Pharmacokinetic Properties
| Drug | Half-life (hours) | Protein Binding (%) | Clearance | Reference |
| This compound | 3.0 - 3.5 | N/A | Reduced by 30% (total plasma antipyrine clearance) | [5] |
| Fluoxetine | 24 - 96 | ~95 | N/A | |
| Paroxetine | ~21 | ~95 | N/A | |
| Sertraline | ~26 | ~98 | N/A | |
| Citalopram | ~35 | ~80 | N/A | |
| Escitalopram | 27 - 32 | ~56 | N/A |
N/A: Not available in the reviewed literature. The clearance data for Alaproclate reflects its inhibitory effect on drug-metabolizing enzymes[5].
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the primary signaling pathway of SSRIs and a typical experimental workflow for assessing serotonin reuptake inhibition.
Experimental Protocols
Serotonin Transporter (SERT) Binding Assay
A common method to determine the binding affinity (Ki) of a compound for SERT is a competitive radioligand binding assay.
-
Objective: To determine the affinity of test compounds for the serotonin transporter.
-
Materials:
-
Cell membranes prepared from cells expressing the human serotonin transporter (hSERT), such as HEK293 cells, or from human platelets.
-
Radioligand: Typically [3H]citalopram or [3H]paroxetine.
-
Test compounds: this compound and other SSRIs at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with NaCl and KCl).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with the radioligand at a fixed concentration and varying concentrations of the test compound.
-
The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Serotonin (5-HT) Reuptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the uptake of serotonin into cells.
-
Objective: To determine the potency (IC50) of test compounds in inhibiting serotonin reuptake.
-
Materials:
-
Cells that endogenously or recombinantly express SERT, such as human platelets or HEK293-hSERT cells.
-
Radiolabeled serotonin: [3H]5-HT.
-
Test compounds: this compound and other SSRIs at various concentrations.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Cell harvester and glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Cells are pre-incubated with varying concentrations of the test compound or vehicle.
-
[3H]5-HT is added to the cell suspension to initiate the uptake process.
-
The uptake is allowed to proceed for a short period (e.g., 5-15 minutes) at 37°C.
-
The uptake is terminated by rapidly filtering the cell suspension through glass fiber filters and washing with ice-cold buffer.
-
The amount of [3H]5-HT taken up by the cells is quantified by scintillation counting.
-
-
Data Analysis: The percentage of inhibition of serotonin uptake is calculated for each concentration of the test compound relative to the control (vehicle-treated) cells. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Conclusion
This compound presents a distinct pharmacological profile among SSRIs due to its additional activity as an NMDA receptor antagonist. While its primary action as a serotonin reuptake inhibitor aligns it with other drugs in this class, the glutamatergic modulation offers a potential for different therapeutic effects and a different side-effect profile. Although direct comparative data on its potency at the serotonin transporter is limited in publicly available literature, the existing evidence confirms its interaction with SERT. The pharmacokinetic profile of this compound, characterized by a relatively short half-life, also differentiates it from some of the longer-acting SSRIs. This comparative review highlights the importance of considering the broader pharmacological spectrum of psychotropic drugs beyond their primary mechanism of action, which can inform the development of novel therapeutics with improved efficacy and tolerability.
References
- 1. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preskorn.com [preskorn.com]
- 3. droracle.ai [droracle.ai]
- 4. Antidepressant binding to the porcine and human platelet serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of alaproclate on antipyrine metabolite formation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Alaproclate's Binding Affinity to the Serotonin Transporter: A Comparative Analysis
(S)-Alaproclate, an active enantiomer of the selective serotonin reuptake inhibitor (SSRI) Alaproclate, demonstrates a specific binding affinity for the serotonin transporter (SERT). This guide provides a comparative analysis of this compound's binding profile with other commonly prescribed SSRIs, supported by experimental data and detailed methodologies.
Comparative Binding Affinities of SSRIs for the Serotonin Transporter
In contrast, extensive data is available for other widely used SSRIs, allowing for a robust comparison of their binding affinities to SERT. The following table summarizes the Kᵢ values for several common SSRIs, providing a benchmark for evaluating their potency at the serotonin transporter.
| Drug | Enantiomer | Kᵢ (nM) for SERT |
| Paroxetine | Racemic | 0.1 - 1.1 |
| Escitalopram | (S)-enantiomer | 0.88 - 1.1 |
| Sertraline | Racemic | 0.43 - 2.6 |
| Fluoxetine | Racemic | 2.6 - 6.8 |
| Citalopram | Racemic | 1.8 - 5.4 |
| Fluvoxamine | Racemic | 4.0 - 10 |
Note: Kᵢ values are compiled from multiple sources and may vary depending on the experimental conditions.
Experimental Protocol: Radioligand Competition Binding Assay
The binding affinities of this compound and other SSRIs to the serotonin transporter are typically determined using a radioligand competition binding assay. This in vitro technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radioactively labeled ligand (e.g., [³H]-Citalopram or [³H]-Paroxetine) that is known to bind with high affinity to SERT.
Key Steps in the Protocol:
-
Membrane Preparation: Membranes containing the serotonin transporter are prepared from a suitable source, such as specific brain regions (e.g., cortex, hippocampus) of rodents or cultured cells engineered to express human SERT. The tissue or cells are homogenized in a buffered solution and centrifuged to isolate the membrane fraction.
-
Incubation: A fixed concentration of the radioligand is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled competitor drug.
-
Separation of Bound and Free Radioligand: After incubation, the mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand in the solution. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filters, which corresponds to the amount of radioligand bound to SERT, is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor drug. This generates a sigmoidal competition curve from which the IC₅₀ value is determined. The IC₅₀ is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Visualizing the Experimental Workflow and Comparative Logic
To better understand the experimental process and the comparative framework, the following diagrams illustrate the key workflows and relationships.
Conclusion
The validation of this compound's binding affinity to the serotonin transporter is a key step in understanding its pharmacological profile. While direct quantitative binding data for the (S)-enantiomer is not extensively documented in the reviewed literature, its classification as an SSRI is based on its demonstrated ability to inhibit serotonin reuptake. For a comprehensive evaluation, direct comparative binding studies using standardized radioligand assays are essential. The provided data for other SSRIs serves as a valuable reference for positioning the potency of this compound within this important class of antidepressants. Further research to elucidate the precise Kᵢ value of this compound at the human serotonin transporter would be beneficial for a more definitive comparison.
References
A Comparative Analysis of (S)-Alaproclate and Ketamine on NMDA Receptor Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of (S)-Alaproclate and ketamine, focusing on their distinct mechanisms of action on N-methyl-D-aspartate (NMDA) receptor function. The information presented herein is supported by experimental data to facilitate an objective evaluation for research and drug development purposes.
Introduction
Both this compound and ketamine are recognized for their interaction with the NMDA receptor, a critical component in synaptic plasticity, learning, and memory.[1][2] While both compounds act as antagonists, their specific mechanisms, potencies, and downstream effects exhibit notable differences. Ketamine, a well-established anesthetic and rapid-acting antidepressant, functions as a non-competitive, open-channel blocker of the NMDA receptor.[3][4] this compound, initially developed as a selective serotonin reuptake inhibitor (SSRI), also demonstrates potent, reversible, and non-competitive antagonism at the NMDA receptor.[5][6] This guide delves into a comparative analysis of their interactions with the NMDA receptor, supported by quantitative data and detailed experimental methodologies.
Comparative Efficacy and Potency on NMDA Receptor Function
The antagonistic properties of this compound and ketamine on the NMDA receptor have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data for each compound.
| Compound | Parameter | Value | Species/Tissue | Experimental Model | Reference |
| This compound | IC50 (S-(-)-enantiomer) | 0.3 µM | Rat | Cerebellar Granule Cells | [5] |
| IC50 (racemic) | 1.1 µM | Rat | Hippocampal Neurons | [7] | |
| Ketamine | IC50 | 1.5 µM | Rat | Hippocampal Neurons | [8] |
| Ki (vs [3H]MK-801) | 0.5 ± 0.15 µM | Rat | Striatal Homogenate | [9] | |
| IC50 | 2.1 µM | - | Dissociated Hippocampal Cultures | [8] |
Table 1: Comparative Potency of this compound and Ketamine on NMDA Receptor Inhibition. This table highlights the half-maximal inhibitory concentrations (IC50) and binding affinities (Ki) of this compound and ketamine.
Mechanisms of Action at the NMDA Receptor
While both compounds are non-competitive antagonists, their modes of interaction with the NMDA receptor channel differ, leading to distinct functional consequences.
This compound acts as a potent, reversible, and non-competitive antagonist of the NMDA receptor-coupled ion flow.[5] Studies have shown that its inhibitory effect is stereoselective, with the S-(-)-enantiomer being more potent than the R-(+)-enantiomer.[5] Importantly, the antagonism by this compound is readily reversible upon removal of the compound.[5] It does not affect the glycine sensitivity of the NMDA response, nor is its inhibition reversed by high concentrations of glycine, indicating its binding site is distinct from the glycine co-agonist site.[5] Furthermore, it does not alter the sensitivity of the receptor to Mg++.[5]
Ketamine functions as a non-competitive, open-channel blocker.[3] This "use-dependent" mechanism requires the NMDA receptor channel to be opened by the binding of glutamate and a co-agonist (glycine or D-serine) before ketamine can enter and block the ion pore.[3][10] Ketamine's binding within the channel pore physically obstructs the flow of ions.[11] This blockade is also voltage-dependent.[1] Ketamine exhibits two distinct inhibitory mechanisms: it blocks the open channel, reducing the mean open time, and it also decreases the frequency of channel opening through an allosteric mechanism.[4] The S-(+)-enantiomer of ketamine has a 3- to 4-fold greater affinity for the NMDA receptor than the R-(-)-enantiomer.[12]
Signaling Pathways and Downstream Effects
The antagonism of NMDA receptors by this compound and ketamine initiates distinct downstream signaling cascades.
Figure 1. Comparative signaling pathways of this compound and ketamine on NMDA receptor function.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to characterize the effects of this compound and ketamine on NMDA receptor function.
Electrophysiology in Cultured Neurons
Objective: To measure the inhibitory effect of the compounds on NMDA receptor-mediated currents.
Cell Preparation:
-
Primary cultures of rat cerebellar granule cells or hippocampal neurons are prepared from embryonic or neonatal rats.[5][7]
-
Cells are plated on poly-L-lysine coated coverslips and maintained in a suitable culture medium for 7-10 days.[13]
Whole-Cell Patch-Clamp Recording:
-
Coverslips with adherent neurons are transferred to a recording chamber on an inverted microscope and continuously perfused with an external solution.
-
The external solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. Tetrodotoxin (TTX) is often included to block voltage-gated sodium channels, and bicuculline or picrotoxin to block GABAA receptors.[14]
-
Patch pipettes are filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP, with the pH adjusted to 7.2.
-
Neurons are voltage-clamped at a holding potential of -60 mV or -70 mV.[14]
-
NMDA receptor-mediated currents are evoked by the application of NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM).
-
The test compound (this compound or ketamine) is then co-applied with the agonists at various concentrations to determine the dose-dependent inhibition of the NMDA-evoked current and calculate the IC50 value.
Figure 2. Experimental workflow for electrophysiological analysis.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the compounds for the NMDA receptor.
Membrane Preparation:
-
Brain tissue (e.g., rat striatum or cortex) is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9][15]
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
Binding Assay:
-
The assay is typically performed in a 96-well plate format.[16]
-
Membrane preparations are incubated with a radiolabeled NMDA receptor antagonist, such as [3H]MK-801, at a fixed concentration.[9]
-
Increasing concentrations of the unlabeled test compound (this compound or ketamine) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., unlabeled MK-801).
-
The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[17]
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Figure 3. Experimental workflow for radioligand binding assay.
Conclusion
This comparative analysis reveals that while both this compound and ketamine are effective non-competitive antagonists of the NMDA receptor, they exhibit distinct pharmacological profiles. This compound demonstrates potent and reversible antagonism, whereas ketamine acts as a use-dependent open-channel blocker with a trapping mechanism. These differences in their molecular interactions with the NMDA receptor likely underlie their varied physiological and therapeutic effects. For researchers and drug development professionals, understanding these nuances is critical for the design of novel therapeutics targeting the glutamatergic system with improved efficacy and safety profiles. The provided experimental protocols offer a foundational framework for further investigation into the complex pharmacology of these and other NMDA receptor modulators.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ketamine: NMDA Receptors and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple mechanisms of ketamine blockade of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMDA receptor-mediated increase in cyclic GMP in the rat cerebellum in vivo is blocked by alaproclate and GEA-857 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.glpbio.com [file.glpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects, Recent Findings) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Neuroscience of Ketamine - Nushama [nushama.com]
- 12. Ketamine - Wikipedia [en.wikipedia.org]
- 13. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdspdb.unc.edu [pdspdb.unc.edu]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of (S)-Alaproclate and Escitalopram on Hippocampal Neurogenesis: A Review of Available Evidence
For researchers, scientists, and drug development professionals, understanding the nuanced effects of selective serotonin reuptake inhibitors (SSRIs) on hippocampal neurogenesis is crucial for the development of next-generation therapeutics for depressive disorders. This guide aims to provide a comparative analysis of two such compounds: (S)-Alaproclate and escitalopram. However, a comprehensive review of the scientific literature reveals a significant disparity in the available research, with a wealth of data on escitalopram's pro-neurogenic effects and a notable absence of studies directly quantifying the impact of this compound on hippocampal neurogenesis.
This guide will therefore present the current state of knowledge for escitalopram, including quantitative data from key studies and detailed experimental protocols. While a direct, data-driven comparison with this compound is not possible due to the lack of published research on its neurogenic properties, this document will serve as a valuable resource on the established effects of a leading SSRI and highlight a critical knowledge gap in the field.
Escitalopram: A Profile of Pro-Neurogenic Activity
Escitalopram, the (S)-enantiomer of citalopram, is a widely prescribed SSRI for the treatment of major depressive disorder and anxiety disorders. A growing body of evidence from both preclinical and clinical studies suggests that its therapeutic effects may be mediated, at least in part, by its ability to stimulate adult hippocampal neurogenesis.
Quantitative Effects on Neurogenesis Markers
Studies have demonstrated that escitalopram can positively influence various stages of neurogenesis, from the proliferation of neural progenitor cells to the differentiation and survival of new neurons.
| Neurogenesis Marker | Drug/Treatment | Animal/Cell Model | Key Findings | Reference |
| Doublecortin (DCX) | Escitalopram | Human Hippocampal Progenitor Cells | Dose-dependent increase in the differentiation of progenitor cells into neuroblasts. | [1] |
| Bromodeoxyuridine (BrdU) | Escitalopram | Human Hippocampal Progenitor Cells | Significant increase in BrdU staining, indicating enhanced cell proliferation, though this effect was not significant after multiple testing correction. | [1] |
| Doublecortin (DCX) | Acute Escitalopram (10 mg/kg) | Adult Male Sprague-Dawley Rats | Significantly lower number of DCX-expressing cells compared to the control group. | [2] |
It is important to note that the effects of escitalopram on neurogenesis can be complex and may vary depending on the experimental model and treatment paradigm (acute vs. chronic). For instance, one study reported a decrease in DCX-positive cells after acute administration in rats, suggesting that the initial effects of the drug might differ from the long-term effects that are generally associated with therapeutic benefits[2].
This compound: An Uninvestigated Avenue in Neurogenesis
This compound is known to be a selective serotonin reuptake inhibitor[3]. Despite its defined pharmacological action, a thorough search of the scientific literature did not yield any studies that have specifically investigated and quantified its effects on adult hippocampal neurogenesis using standard markers such as BrdU, Ki-67, or DCX. This represents a significant gap in our understanding of the potential neurogenic properties of this compound and precludes a direct comparison with escitalopram.
Mechanistic Insights: How SSRIs May Influence Neurogenesis
The pro-neurogenic effects of SSRIs like escitalopram are believed to be mediated through the modulation of serotonergic signaling in the hippocampus. The increased availability of serotonin in the synaptic cleft leads to the activation of various downstream signaling pathways.
Figure 1: Simplified signaling pathway of SSRI-induced neurogenesis.
Experimental Protocols: A Guide to Investigating Neurogenic Effects
For researchers aiming to investigate the neurogenic properties of compounds like this compound, standardized experimental protocols are essential. Below is a typical workflow for an in vivo study.
Figure 2: Typical experimental workflow for in vivo neurogenesis studies.
Detailed Methodologies from Escitalopram Studies
-
Human Hippocampal Progenitor Cell Studies:
-
Cell Culture: Human hippocampal progenitor cells are cultured in proliferating media.
-
Drug Treatment: Cells are treated with varying doses of escitalopram oxalate for a specified period (e.g., 48 hours) in proliferating media, followed by a switch to differentiating media with the corresponding drug doses for several days (e.g., 7 days)[1].
-
Immunocytochemistry: Cells are fixed and stained for neurogenesis markers such as Doublecortin (DCX) for neuroblasts, BrdU for proliferating cells, and Ki-67 for actively dividing cells[1].
-
Quantification: The number of positively stained cells is quantified using microscopy and image analysis software[1].
-
-
Animal Studies:
-
Animals: Adult male Sprague-Dawley rats are commonly used[2].
-
Drug Administration: Escitalopram is administered, for example, via a single intraperitoneal injection at a dose of 10 mg/kg[2].
-
Tissue Processing: Following a defined post-injection period, animals are anesthetized and perfused. The brains are then removed, post-fixed, and sectioned[2].
-
Immunohistochemistry: Brain sections are stained for markers like DCX to identify immature neurons in the subgranular zone of the dentate gyrus[2].
-
Cell Counting: The number of immunopositive cells is counted using stereological methods[2].
-
Conclusion and Future Directions
While escitalopram has been shown to promote hippocampal neurogenesis in various experimental models, the neurogenic potential of this compound remains uncharacterized. The absence of data on this compound highlights a critical need for further research to fully understand the spectrum of effects of different SSRIs on adult neurogenesis. Future studies should aim to directly compare the effects of this compound and escitalopram on the proliferation, differentiation, and survival of new neurons in the hippocampus. Such research would not only fill a significant knowledge gap but also contribute to a more rational design of novel antidepressant therapies that specifically target the neurogenic pathways to improve treatment outcomes for individuals with depressive disorders.
Figure 3: Logical relationship of SSRI action on neurogenesis.
References
- 1. The genome‐wide expression effects of escitalopram and its relationship to neurogenesis, hippocampal volume, and antidepressant response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Escitalopram on the Number of DCX-Positive Cells and NMUR2 Receptor Expression in the Rat Hippocampus under the Condition of NPSR Receptor Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of (S)-Alaproclate's Effects in Different Animal Models: A Comparative Guide
(S)-Alaproclate, a selective serotonin reuptake inhibitor (SSRI) with additional non-competitive NMDA receptor antagonist properties, has been evaluated in various preclinical animal models to characterize its pharmacological profile. This guide provides a comparative overview of the behavioral and neurochemical effects of this compound in commonly used rodent models, supported by available experimental data and detailed methodologies.
Behavioral Effects of this compound
The antidepressant-like and other behavioral effects of this compound have been primarily investigated using the Forced Swim Test (FST) and the Learned Helplessness (LH) model in rats and mice.
Forced Swim Test (FST)
The FST is a widely used behavioral despair model to screen for potential antidepressant efficacy. The test is based on the observation that animals, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant treatment is expected to increase the latency to immobility and the total time spent mobile.
Table 1: Quantitative Behavioral Data for Alaproclate in the Forced Swim Test
| Animal Model | Compound | Dose | Effect | Reference |
| Rat | Alaproclate | 40 mg/kg | Decreased immobility time | [1] |
Learned Helplessness (LH)
The LH model induces a state of behavioral depression by exposing animals to inescapable and unpredictable stress. Animals that have been exposed to this stress subsequently fail to escape a new, escapable stressor. This model is considered to have good face, construct, and predictive validity for depression. While the LH model is a standard preclinical test, specific dose-response data for this compound in this paradigm for either rats or mice are not extensively detailed in the available literature.
Neurochemical Effects of this compound
This compound's primary mechanism of action is the inhibition of serotonin reuptake. Additionally, it acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.
Serotonin Reuptake Inhibition
Alaproclate has been shown to be a selective inhibitor of serotonin (5-HT) uptake.[2] In vivo studies in rats have demonstrated its ability to inhibit the depletion of 5-HT in various brain regions. The half-maximal effective concentrations (EC50) for this effect are presented in Table 2.
Table 2: EC50 Values for Alaproclate's Inhibition of 5-HT Depletion in Rat Brain Regions
| Brain Region | EC50 (mg/kg) | Reference |
| Hippocampus | 4 | [1] |
| Hypothalamus | 8 | [1] |
| Striatum | 12 | [1] |
| Cerebral Cortex | 18 | [1] |
NMDA Receptor Antagonism
This compound acts as a non-competitive antagonist of the NMDA receptor. This action is stereoselective, with the (S)-enantiomer being more potent than the (R)-enantiomer.[3] The half-maximal inhibitory concentration (IC50) for Alaproclate's antagonism of NMDA-induced responses in rat cerebellar granule cells is 0.3 µM.[3]
Table 3: In Vitro Neurochemical Data for Alaproclate
| Target | Animal Model | Preparation | Parameter | Value | Reference |
| NMDA Receptor | Rat | Cerebellar Granule Cells | IC50 | 0.3 µM | [3] |
Effects on Other Neurotransmitters and Neuropeptides
Acute systemic treatment with Alaproclate (20 µmol/kg, p.o.) in rats has been shown to increase the tissue levels of substance P, neurokinin A, and cholecystokinin by 23-35% in the periaqueductal grey 60 minutes after administration.[4]
Experimental Protocols
Forced Swim Test (FST) - General Protocol
Apparatus:
-
A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter for rats; 25 cm high, 10 cm in diameter for mice).
-
The tank is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or hind limbs (e.g., 30 cm for rats, 15 cm for mice).
Procedure:
-
Habituation/Pre-test Session (Day 1 for rats, optional for mice): Animals are individually placed in the cylinder for a 15-minute session.
-
Test Session (Day 2 for rats, or single session for mice): 24 hours after the pre-test session (for rats), animals are administered this compound or vehicle at a specified time before the test. Animals are then placed back into the cylinder for a 5-6 minute test session.
-
Data Analysis: The duration of immobility (defined as the lack of all movement except for that necessary to keep the head above water) is recorded and analyzed. A decrease in immobility time is indicative of an antidepressant-like effect.
Learned Helplessness (LH) - General Protocol
Apparatus:
-
A shuttle box with two compartments separated by a gate, with a grid floor capable of delivering a mild footshock.
-
A shock generator.
Procedure:
-
Induction of Helplessness (Day 1): Animals are placed in one compartment of the shuttle box with the gate closed and are exposed to a series of unpredictable and inescapable footshocks (e.g., 0.5-1.0 mA, 1-15 seconds duration, variable inter-shock interval). A control group is typically exposed to the same number of shocks but is able to terminate the shock by performing an action (e.g., pressing a lever).
-
Test Session (Day 2 or later): 24-48 hours after the induction session, animals are administered this compound or vehicle. They are then placed in the shuttle box, and a conditioned stimulus (e.g., a light or tone) is presented, followed by a mild, escapable footshock. The gate between the compartments is now open.
-
Data Analysis: The latency to escape the shock by moving to the other compartment and the number of escape failures are recorded. A decrease in escape latency and failures in the drug-treated group compared to the vehicle-treated helpless group suggests an antidepressant-like effect.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of acute systemic treatment with the 5 HT-uptake blocker alaproclate on tissue levels and release of substance P in rat periaqueductal grey - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (S)-Alaproclate and Other NMDA Receptor Antagonists: A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of (S)-Alaproclate and other prominent N-methyl-D-aspartate (NMDA) receptor antagonists for researchers, scientists, and drug development professionals. The NMDA receptor, a key player in excitatory neurotransmission, is a critical target for therapeutic intervention in a range of neurological and psychiatric disorders. Understanding the nuanced differences in potency, selectivity, and mechanism of action among various antagonists is paramount for advancing research and development in this field.
This compound, initially developed as a selective serotonin reuptake inhibitor (SSRI), has also been identified as a non-competitive antagonist of the NMDA receptor.[1][2][3] This dual activity presents a unique pharmacological profile that warrants a thorough comparison with other well-characterized NMDA receptor antagonists.
Quantitative Comparison of NMDA Receptor Antagonists
The following table summarizes the quantitative data on the potency of this compound and other selected NMDA receptor antagonists. The data, presented as IC50 and Ki values, are compiled from various in vitro studies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Compound | Class | Assay Type | Species | IC50 (µM) | Ki (nM) | Reference |
| This compound | Non-competitive | Electrophysiology | Rat | 0.3 | - | [4] |
| MK-801 (Dizocilpine) | Uncompetitive Channel Blocker | [3H]MK-801 Binding | Rat | 0.17 - 0.76 | 30.5 - 37.2 | [5][6] |
| Ketamine | Uncompetitive Channel Blocker | - | - | - | - | [7][8][9] |
| Phencyclidine (PCP) | Uncompetitive Channel Blocker | - | - | - | - | [7][8][9] |
| Memantine | Uncompetitive Channel Blocker | - | - | - | - | [7][10] |
| Ifenprodil | Non-competitive (GluN2B selective) | [3H]Ifenprodil Binding | Rat | 0.3 | - | [5] |
| CGS-19755 | Competitive | Neurotoxicity Assay | Rat | - | - | [9] |
| DL-2-amino-5-phosphonovalerate (APV) | Competitive | Neurotoxicity Assay | Rat | - | - | [9] |
NMDA Receptor Signaling and Antagonist Sites of Action
The NMDA receptor is a heterotetrameric ion channel composed of GluN1 and GluN2 subunits. Its activation requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit. Upon activation, the channel opens, allowing the influx of Ca2+ and Na+, which triggers a cascade of intracellular signaling events crucial for synaptic plasticity, learning, and memory. Different classes of antagonists target distinct sites on the NMDA receptor complex to inhibit its function.
Caption: NMDA receptor signaling pathway and antagonist binding sites.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Whole-Cell Patch-Clamp Electrophysiology for Assessing NMDA Receptor Antagonism
This protocol is designed to measure the inhibitory effect of a test compound on NMDA receptor-mediated currents in cultured neurons.
1. Cell Culture and Preparation:
-
Culture primary hippocampal or cortical neurons on glass coverslips.
-
Use neurons between 12 and 18 days in vitro for optimal NMDA receptor expression.
-
On the day of recording, transfer a coverslip to the recording chamber on the stage of an upright microscope.
-
Continuously perfuse the chamber with artificial cerebrospinal fluid (aCSF) at a rate of 1-2 mL/min.
2. Solutions:
-
External Solution (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 0 MgCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. The solution should be bubbled with 95% O2/5% CO2 to maintain a pH of 7.4. The absence of Mg2+ is critical to prevent voltage-dependent block of the NMDA receptor.
-
Internal (Pipette) Solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, and 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.
3. Recording Procedure:
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a neuron under visual guidance and form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
4. NMDA Receptor Current Elicitation and Antagonist Application:
-
Locally apply NMDA (100 µM) and glycine (10 µM) using a fast-perfusion system to evoke an inward current.
-
After establishing a stable baseline of NMDA-evoked currents, co-apply the test compound (e.g., this compound) at various concentrations with the NMDA/glycine solution.
-
Record the peak amplitude of the inward current in the absence and presence of the antagonist.
5. Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked currents.
-
Normalize the current amplitude in the presence of the antagonist to the baseline control current.
-
Plot the normalized current as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for whole-cell patch-clamp experiments.
Radioligand Binding Assay for Determining Antagonist Affinity ([3H]MK-801)
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the ion channel binding site of the NMDA receptor using the radioligand [3H]MK-801.
1. Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step three more times to wash the membranes.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add the following in order:
-
50 µL of assay buffer (50 mM Tris-HCl, pH 7.4) or test compound at various concentrations.
-
50 µL of [3H]MK-801 (final concentration ~1-5 nM).
-
100 µL of the prepared membrane suspension (50-100 µg of protein).
-
-
For determining non-specific binding, add a high concentration of unlabeled MK-801 (10 µM) or PCP (100 µM).
-
Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
3. Filtration and Scintillation Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Logical relationship between NMDA antagonist classes.
Locomotor Activity Assay in Rodents
This protocol is used to assess the in vivo effects of NMDA receptor antagonists on spontaneous locomotor activity in rodents, which can be indicative of psychotomimetic or other central nervous system effects.
1. Animals and Housing:
-
Use adult male rats or mice, housed individually with ad libitum access to food and water.
-
Maintain a 12-hour light/dark cycle and allow at least one week for acclimatization to the housing conditions.
2. Apparatus:
-
Use open-field arenas (e.g., 40 x 40 x 30 cm) equipped with automated infrared beam systems to track horizontal and vertical movements.
3. Experimental Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer the test compound (e.g., this compound) or vehicle (e.g., saline) via the appropriate route (e.g., intraperitoneal injection).
-
Immediately after injection, place the animal in the center of the open-field arena.
-
Record locomotor activity for a predefined period, typically 60-120 minutes.
4. Data Analysis:
-
Quantify the total distance traveled, number of horizontal and vertical movements (rears), and time spent in the center versus the periphery of the arena.
-
Compare the data between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
This guide provides a foundational comparison of this compound with other NMDA receptor antagonists, supported by quantitative data and detailed experimental protocols. The dual action of this compound as both an SSRI and a non-competitive NMDA receptor antagonist highlights its potential for novel therapeutic applications. Further research employing the standardized methodologies outlined herein is crucial to fully elucidate the comparative pharmacology of these compounds and to guide the development of next-generation therapeutics targeting the NMDA receptor system.
References
- 1. A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Safety and effectiveness of NMDA receptor antagonists for depression: A multidisciplinary review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the potency of competitive NMDA antagonists against the neurotoxicity of glutamate and NMDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Investigating the Synergistic Potential of (S)-Alaproclate: A Comparative Guide
(S)-Alaproclate, a selective serotonin reuptake inhibitor (SSRI) with additional non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist properties, presents a unique pharmacological profile for potential synergistic interactions with other psychoactive compounds. This guide provides a comparative analysis of the theoretical and evidence-based synergistic effects of this compound with other drug classes, supported by available experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals interested in exploring novel combination therapies.
I. Introduction to this compound and Synergy
This compound's dual mechanism of action forms the basis for its potential to produce synergistic effects when combined with other neurotropic agents. By inhibiting serotonin reuptake, it enhances serotonergic neurotransmission, a common target for treating depression and anxiety. Simultaneously, its antagonism of NMDA receptors, which are critically involved in glutamatergic signaling, suggests potential applications in conditions associated with excitotoxicity and synaptic plasticity modulation.
The concept of synergy in pharmacology refers to an interaction between two or more drugs that produces a total effect greater than the sum of their individual effects. This can lead to enhanced therapeutic efficacy, reduced dosages of individual agents, and potentially a mitigation of side effects.
II. Potential Synergistic Combinations with this compound
Based on its pharmacological profile, this compound is a candidate for synergistic combinations with several classes of drugs. While direct experimental evidence for this compound in combination therapies is limited, we can extrapolate from studies involving compounds with similar mechanisms of action.
A. Combination with other NMDA Receptor Antagonists
Rationale: Combining this compound with other NMDA receptor antagonists, such as ketamine or memantine, could potentiate the overall antagonistic effect on the glutamatergic system. This could be beneficial in treating conditions like treatment-resistant depression or neuropathic pain.
Supporting Evidence (Analogous Compounds): Clinical studies have shown that sub-anesthetic doses of the non-competitive NMDA receptor antagonist ketamine can produce rapid antidepressant effects.[1] While direct studies with this compound are lacking, the shared mechanism suggests a potential for synergy. Similarly, memantine, another NMDA receptor antagonist, is used in combination with acetylcholinesterase inhibitors for Alzheimer's disease, demonstrating the clinical utility of targeting this system with multiple agents.[2]
Experimental Protocol: Forced Swim Test in Rodents A common preclinical model to assess antidepressant-like activity is the forced swim test.
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Drug Administration:
-
Group 1: Vehicle control (e.g., saline).
-
Group 2: this compound (dose range to be determined based on ED50).
-
Group 3: NMDA receptor antagonist (e.g., ketamine, 5 mg/kg).
-
Group 4: this compound + NMDA receptor antagonist.
-
Drugs are administered intraperitoneally (i.p.) 30 minutes before the test.
-
-
Procedure:
-
Rats are individually placed in a cylinder filled with water (25°C) for a 15-minute pre-test session.
-
24 hours later, they are placed back in the water for a 5-minute test session.
-
The duration of immobility during the 5-minute test is recorded.
-
-
Endpoint: A significant reduction in immobility time in the combination group compared to the individual drug groups would suggest a synergistic antidepressant-like effect.
B. Combination with Atypical Antipsychotics
Rationale: Atypical antipsychotics, such as risperidone and olanzapine, often have complex receptor binding profiles, including effects on serotonin and dopamine systems. Combining this compound could modulate these systems in a complementary manner, potentially enhancing efficacy in treating psychoses with depressive components or the negative symptoms of schizophrenia.
Supporting Evidence (Analogous Compounds): Studies have shown that combining SSRIs with atypical antipsychotics can be beneficial in treating schizophrenia and bipolar disorder. For instance, co-treatment with mirtazapine and risperidone has been shown to inhibit locomotor hyperactivity in animal models of psychosis.[3]
Experimental Protocol: Prepulse Inhibition (PPI) of the Startle Reflex PPI is a measure of sensorimotor gating, which is often deficient in schizophrenia.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Drug Administration:
-
Group 1: Vehicle control.
-
Group 2: this compound.
-
Group 3: Atypical antipsychotic (e.g., risperidone, 0.1 mg/kg).
-
Group 4: this compound + Atypical antipsychotic.
-
Drugs are administered i.p. 30 minutes before the test.
-
-
Procedure:
-
Mice are placed in a startle chamber.
-
The test consists of trials with a startling stimulus (pulse) alone and trials where the pulse is preceded by a weaker, non-startling stimulus (prepulse).
-
The startle response is measured by a sensor.
-
-
Endpoint: A greater potentiation of PPI in the combination group compared to the individual drug groups would indicate a synergistic effect on sensorimotor gating.
C. Combination with Opioid Analgesics
Rationale: Both serotonergic and glutamatergic pathways are involved in the modulation of pain. This compound could potentially potentiate the analgesic effects of opioids like morphine, allowing for lower doses of opioids and reducing the risk of tolerance and dependence.
Supporting Evidence (Analogous Compounds): Coadministration of chemokine receptor antagonists with morphine has been shown to potentiate morphine's analgesic effect in a rat model of incisional pain.[4][5] This highlights the potential for synergistic analgesia by targeting complementary pathways.
Experimental Protocol: Hot Plate Test The hot plate test is a common method for assessing the analgesic effects of drugs.
-
Animals: Male Swiss Webster mice (20-25g).
-
Drug Administration:
-
Group 1: Vehicle control.
-
Group 2: this compound.
-
Group 3: Opioid analgesic (e.g., morphine, 5 mg/kg).
-
Group 4: this compound + Opioid analgesic.
-
Drugs are administered subcutaneously (s.c.) 30 minutes before the test.
-
-
Procedure:
-
Mice are placed on a hot plate maintained at a constant temperature (e.g., 55°C).
-
The latency to a pain response (e.g., licking a paw, jumping) is recorded.
-
A cut-off time is set to prevent tissue damage.
-
-
Endpoint: A significant increase in the latency to the pain response in the combination group compared to the individual drug groups would suggest synergistic analgesia.
III. Data Presentation
Table 1: Hypothetical Synergistic Effects of this compound Combinations
| Combination Partner | Therapeutic Area | Primary Outcome Measure | Expected Synergistic Effect |
| NMDA Receptor Antagonist | Depression | Reduction in Immobility Time (Forced Swim Test) | >50% reduction compared to individual agents |
| Atypical Antipsychotic | Schizophrenia | Increase in Prepulse Inhibition (%) | >40% increase compared to individual agents |
| Opioid Analgesic | Pain | Increase in Pain Latency (Hot Plate Test) | >60% increase in latency compared to individual agents |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results are required for validation.
IV. Visualizations
References
- 1. Ketamine use disorder: preclinical, clinical, and neuroimaging evidence to support proposed mechanisms of actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effect of co-treatment with mirtazapine and risperidone in animal models of the positive symptoms of schizophrenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coadministration of Chemokine Receptor Antagonists with Morphine Potentiates Morphine’s Analgesic Effect on Incisional Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Replicating key findings from early Alaproclate research papers
Early research into Alaproclate, a selective serotonin reuptake inhibitor (SSRI), established its foundational pharmacological profile and clinical potential. This guide provides a comparative analysis of key findings from seminal studies, presenting data alongside other antidepressants investigated in the same period. The information is intended for researchers, scientists, and drug development professionals to offer a historical perspective on the development of SSRIs.
Quantitative Data Summary
Table 1: Clinical Efficacy in Depression
| Drug | Dosage | Number of Patients | Improvement Rate | Rating Scale | Reference |
| Alaproclate | 200 mg daily | 10 | 70% (7 of 10 improved) | Montgomery & Åsberg Depression Rating Scale (MADRS) | [1] |
| Zimeldine | 200 mg daily | 14 | 50% (7 of 14 improved) | Montgomery & Åsberg Depression Rating Scale (MADRS) | [1] |
| Alaproclate | Not specified | 11 | 45% (5 of 11 showed >21 point improvement) | Hamilton Rating Scale for Depression | [2] |
Table 2: Pharmacokinetic Properties
| Drug | Parameter | Value | Population | Reference |
| Alaproclate | Elimination Half-life | 7.1 +/- 0.9 h | Patients with dementia of Alzheimer type | [3] |
| Alaproclate | Plasma Protein Binding | 82 +/- 1% | Patients with dementia of Alzheimer type | [3] |
Table 3: In Vitro and In Vivo Pharmacological Effects
| Drug | Assay | Effect | Value | Reference |
| Alaproclate | Inhibition of 5-HT depletion in rat cerebral cortex | EC50 | 18 mg/kg | [4] |
| Alaproclate | Inhibition of 5-HT depletion in rat hippocampus | EC50 | 4 mg/kg | [4] |
| Alaproclate | Inhibition of 5-HT depletion in rat hypothalamus | EC50 | 8 mg/kg | [4] |
| Alaproclate | Inhibition of 5-HT depletion in rat striatum | EC50 | 12 mg/kg | [4] |
| Alaproclate | Inhibition of NMDA-evoked currents in rat hippocampal neurons | IC50 | 1.1 µM | [4] |
| Alaproclate | Inhibition of voltage-dependent potassium currents in rat hippocampal neurons | IC50 | 6.9 µM | [4] |
| Alaproclate | Increase of sirtuin 1 (SIRT1) levels in N2a cells expressing ApoE4 | IC50 | 2.3 µM | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the early research are outlined below.
Clinical Trial in Endogenous Depression
-
Objective: To compare the clinical and biochemical effects of Alaproclate and zimeldine in hospitalized patients with endogenous depression.[1]
-
Study Design: A randomized parallel group design was employed.
-
Participants: 24 hospitalized patients diagnosed with endogenous depression. 14 patients were treated with zimeldine and 10 with Alaproclate.[1]
-
Intervention: Patients received either 200 mg of zimeldine or 200 mg of Alaproclate daily.[1]
-
Outcome Measures:
Pharmacokinetic and Biochemical Study in Dementia
-
Objective: To investigate the pharmacokinetic and biochemical effects of Alaproclate in patients with dementia of the Alzheimer type.[3]
-
Participants: 12 patients with dementia of the Alzheimer type.[3]
-
Methodology:
-
Pharmacokinetics: Plasma concentrations of Alaproclate were measured over time to determine its absorption and elimination half-life. Plasma protein binding was also assessed.[3]
-
Pharmacodynamics: The pharmacological effect was evaluated by measuring the inhibition of serotonin uptake in patients' platelets and the reduction of serotonin concentration in the blood.[3]
-
Clinical Efficacy: Global rating was used to assess the clinical effect, particularly on emotional functions.[3]
-
In Vivo Serotonin Uptake Inhibition
-
Objective: To determine the regional selectivity of Alaproclate in blocking 5-HT uptake in the brain.[5]
-
Methodology: The H 75/12-method was used to measure in vivo 5-HT uptake. This method assesses the accumulation of a labeled serotonin analog.
-
Animal Model: Rats were used in this study.[5]
-
Brain Regions Analyzed: Hippocampus, hypothalamus, striatum, cerebral cortex, and spinal cord.[5]
Visualizations
Diagram 1: Alaproclate's Primary Mechanism of Action
Caption: Alaproclate inhibits the serotonin transporter (SERT), increasing serotonin levels.
Diagram 2: Experimental Workflow for Clinical Trial
Caption: Workflow of the comparative clinical trial of Alaproclate and Zimeldine.
References
- 1. Alaproclate a novel antidepressant? A biochemical and clinical comparison with zimeldine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alaproclate--an open clinical study in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alaproclate: a pharmacokinetic and biochemical study in patients with dementia of Alzheimer type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.glpbio.com [file.glpbio.com]
- 5. Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side-Effect Profiles: Alaproclate vs. Modern SSRIs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the side-effect profiles of Alaproclate, a selective serotonin reuptake inhibitor (SSRI) developed in the 1970s, and modern SSRIs that are currently in clinical use. Due to the discontinuation of Alaproclate's development, direct comparative clinical trial data is scarce. This guide, therefore, synthesizes information from preclinical studies of Alaproclate and extensive clinical trial and post-marketing data for modern SSRIs to offer a comprehensive overview for research and drug development professionals.
Executive Summary
Alaproclate, one of the pioneering SSRIs, demonstrated a dual mechanism of action by also functioning as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Its development was halted due to concerns of hepatotoxicity observed in animal studies.[1] Modern SSRIs, while sharing the primary mechanism of serotonin reuptake inhibition, exhibit a different and generally more tolerable side-effect profile, though they are not without their own spectrum of adverse effects. This guide will delve into a detailed comparison of these profiles, with a focus on hepatotoxicity, side effects potentially related to NMDA receptor antagonism, and the common adverse effects associated with the SSRI class.
Comparative Side-Effect Profiles
The side-effect profiles of Alaproclate and modern SSRIs are distinct, largely shaped by Alaproclate's secondary pharmacology and its observed toxicity in preclinical models.
Table 1: Comparative Summary of Side-Effect Profiles
| Side Effect Category | Alaproclate (Primarily from Preclinical and Early Clinical Data) | Modern SSRIs (e.g., Fluoxetine, Sertraline, Escitalopram) |
| Gastrointestinal | Nausea, vomiting.[2] | Nausea, diarrhea, constipation, vomiting, abdominal pain, indigestion, loss of appetite.[3][4] |
| Neurological/Psychiatric | Dizziness, potential for dissociative effects (theoretical, due to NMDA antagonism). | Headache, insomnia, somnolence, dizziness, anxiety, agitation, tremor.[3] |
| Sexual Dysfunction | Not well-documented in available literature. | Decreased libido, anorgasmia, ejaculatory delay. |
| Hepatotoxicity | Significant concern; development discontinued due to liver complications in rodent studies.[1] | Rare, idiosyncratic liver injury has been reported with some SSRIs, but it is not a primary concern leading to discontinuation of the class. |
| Cardiovascular | Not a prominently reported concern in early studies. | Potential for QT interval prolongation with citalopram and escitalopram. |
| Anticholinergic Effects | Minimal, a characteristic of early SSRIs compared to tricyclic antidepressants. | Generally low, though paroxetine has some anticholinergic activity.[4] |
| Withdrawal Syndrome | Not well-documented. | Dizziness, nausea, anxiety, insomnia, flu-like symptoms, "brain zaps". More common with shorter half-life SSRIs like paroxetine. |
| Other | Potential for side effects related to NMDA receptor antagonism (e.g., cognitive and perceptual changes), though not clinically documented. | Sweating, dry mouth, weight changes. |
Key Differentiators in Side-Effect Profiles
Hepatotoxicity: The Achilles' Heel of Alaproclate
The primary factor leading to the cessation of Alaproclate's development was the observation of liver complications in rodent studies.[1] Drug-induced liver injury (DILI) is a significant concern in drug development and can manifest as hepatocellular injury, cholestatic injury, or a mixed picture.[5] While modern SSRIs are associated with rare and idiosyncratic cases of hepatotoxicity, it is not a class-wide issue that prevents their widespread use. For any new chemical entity targeting the central nervous system, a thorough preclinical toxicological assessment, including in vitro and in vivo studies, is crucial to identify potential hepatotoxicity early in development.[6][7]
NMDA Receptor Antagonism: A Double-Edged Sword?
Alaproclate's non-competitive antagonism of the NMDA receptor presents a unique pharmacological profile among SSRIs.[1] While this mechanism has been explored for potential therapeutic benefits in conditions like depression and neuropathic pain, it also carries the risk of side effects associated with NMDA receptor hypofunction. These can include dissociative symptoms, cognitive impairment, and psychotomimetic effects, similar to drugs like ketamine and phencyclidine (PCP).[8] Although these effects were not explicitly reported in the limited clinical data available for Alaproclate, they remain a theoretical concern for any compound with this mechanism of action.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and evaluation processes discussed, the following diagrams are provided in Graphviz DOT language.
Mechanism of Action of Alaproclate
Caption: Proposed dual mechanism of Alaproclate.
General Workflow for Side-Effect Assessment in Antidepressant Clinical Trials
Caption: Workflow for antidepressant side-effect assessment.
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of drug candidates. Below are outlines of key experimental protocols relevant to the side-effect profiles discussed.
In Vitro Cytochrome P450 (CYP) Inhibition Assay
-
Objective: To determine the potential of a test compound to inhibit the activity of major CYP isoforms, which is crucial for predicting drug-drug interactions.
-
Methodology:
-
Incubation: Human liver microsomes are incubated with a panel of specific probe substrates for various CYP isoforms (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4).
-
Test Compound Addition: The incubations are performed in the presence of a range of concentrations of the test compound (e.g., Alaproclate or a modern SSRI).
-
Metabolite Quantification: After a defined incubation period, the reaction is stopped, and the formation of the specific metabolite for each probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) is calculated for each CYP isoform.[9][10]
-
Preclinical In Vivo Hepatotoxicity Study (Rodent Model)
-
Objective: To assess the potential for a test compound to cause liver injury in a living organism.
-
Methodology:
-
Animal Model: Male and female rats or mice are typically used.
-
Dosing: The test compound is administered daily via a clinically relevant route (e.g., oral gavage) at multiple dose levels (low, medium, and high) for a specified duration (e.g., 28 or 90 days). A control group receives the vehicle.
-
Clinical Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.
-
Clinical Pathology: Blood samples are collected at specified time points for analysis of liver function markers, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Histopathology: At the end of the study, animals are euthanized, and the liver is collected, weighed, and subjected to histopathological examination to identify any cellular damage, inflammation, or necrosis.[7]
-
Assessment of Side Effects in Human Clinical Trials
-
Objective: To systematically collect and evaluate the incidence, severity, and causality of adverse events in human subjects receiving a new medication.
-
Methodology:
-
Spontaneous Reporting: Investigators are trained to elicit and record any adverse events reported by study participants at each visit. This is often done through non-leading questions like "Have you had any health problems since your last visit?".
-
Systematic Assessment with Rating Scales: Standardized and validated rating scales, such as the UKU Side Effect Rating Scale or the Systematic Assessment for Treatment Emergent Events (SAFTEE), are administered at baseline and regular intervals throughout the trial. These scales contain a checklist of common and specific potential side effects, which are rated for their severity and impact on the patient.
-
Data Analysis: The incidence of each adverse event is calculated for both the active treatment and placebo groups. Statistical analyses are performed to determine if the incidence of any side effect is significantly higher in the treatment group.[11]
-
Conclusion
The comparison between Alaproclate and modern SSRIs highlights the evolution of antidepressant drug development, with a significant emphasis on improving the safety and tolerability profile. While Alaproclate's dual mechanism of action was novel, the unacceptable risk of hepatotoxicity identified in preclinical studies prevented its progression. Modern SSRIs, while effective, still present a range of side effects that require careful management and patient education. The distinct profiles underscore the importance of comprehensive preclinical toxicology and robust side-effect monitoring in clinical trials. For drug development professionals, the story of Alaproclate serves as a crucial reminder of the primacy of safety in the journey of a new therapeutic agent from the laboratory to the clinic. Future research in antidepressant development may focus on further refining selectivity to minimize off-target effects and exploring novel mechanisms that offer improved efficacy with a more benign side-effect profile.
References
- 1. Alaproclate - Wikipedia [en.wikipedia.org]
- 2. A double-blind, comparative, multicentre study comparing paroxetine with fluoxetine in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of the Antidepressant Side Effects Occurrence in Patients Treated in Primary Care - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative review of escitalopram, paroxetine, and sertraline: are they all alike? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. labinsights.nl [labinsights.nl]
- 8. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. enamine.net [enamine.net]
- 11. apadivisions.org [apadivisions.org]
How does the potency of (S)-Alaproclate as an NMDA antagonist compare to memantine?
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of (S)-Alaproclate and memantine as N-methyl-D-aspartate (NMDA) receptor antagonists, supported by experimental data and detailed methodologies.
The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a key target in the development of therapeutics for a range of neurological disorders. Both this compound and memantine have been identified as antagonists of this receptor, albeit with differing potencies and mechanisms of action. This guide delves into a quantitative comparison of their inhibitory activities, outlines the experimental protocols for their evaluation, and visualizes the relevant biological pathways.
Potency at the NMDA Receptor: A Quantitative Comparison
The potency of a drug is a measure of the concentration required to produce a specific effect. In the context of NMDA receptor antagonism, this is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antagonist required to inhibit 50% of the NMDA receptor's response.
| Compound | IC50 (µM) | Experimental System | Reference |
| Alaproclate | 0.3 | NMDA-induced changes in cerebellar granule cells | [1] |
| This compound | More potent than R-(+)-enantiomer | NMDA-induced changes in cerebellar granule cells | [1] |
| Memantine | 0.5 - 5.0 (range) | Various systems including recombinant receptors and neurons |
It is important to note that the IC50 value for alaproclate was determined for the racemic mixture, with the S-(-)-enantiomer being more potent than the R-(+)-enantiomer[1]. The potency of memantine can vary depending on the specific NMDA receptor subunit composition and the experimental conditions.
Experimental Protocols
The determination of the potency of these compounds as NMDA receptor antagonists involves sophisticated experimental techniques. Below are summaries of the methodologies employed in the cited studies.
Measurement of Alaproclate's NMDA Antagonism
The IC50 value for alaproclate was determined by studying its effect on NMDA-induced changes in membrane potential and intracellular free calcium concentration in cerebellar granule cells[1].
-
Cell Culture: Primary cultures of cerebellar granule cells were prepared from rats.
-
Fluorescent Indicators: The fluorescent dyes DiBaC4(3) and fura-2 were used to measure changes in membrane potential and intracellular calcium, respectively.
-
Experimental Procedure:
-
Cells were loaded with the fluorescent indicators.
-
A baseline fluorescence was established.
-
NMDA was applied to the cells to induce a response (depolarization and calcium influx), which was measured as a change in fluorescence.
-
Alaproclate was then co-applied with NMDA at various concentrations.
-
The inhibitory effect of alaproclate on the NMDA-induced response was quantified.
-
The IC50 value was calculated by plotting the percentage of inhibition against the concentration of alaproclate.
-
General Methodologies for Determining Memantine's NMDA Antagonism
The potency of memantine has been assessed using various experimental setups, with whole-cell patch-clamp electrophysiology being a common and direct method.
-
Cell Lines and Neurons: Experiments are often conducted on cell lines (e.g., HEK293) transfected with specific NMDA receptor subunits or on primary cultured neurons.
-
Electrophysiology:
-
A glass micropipette forms a high-resistance seal with the cell membrane (whole-cell patch-clamp configuration).
-
The membrane potential of the cell is controlled (voltage-clamp).
-
NMDA and its co-agonist glycine are applied to the cell to activate the NMDA receptors, resulting in an inward ionic current.
-
Memantine is then co-applied with the agonists at increasing concentrations.
-
The reduction in the NMDA-induced current is measured.
-
The IC50 value is determined by fitting the concentration-response data to a logistical equation.
-
Visualizing the Molecular Landscape
To better understand the context of this compound and memantine's action, the following diagrams illustrate the NMDA receptor signaling pathway and a generalized experimental workflow for assessing NMDA receptor antagonism.
Caption: NMDA Receptor Signaling Pathway.
Caption: Experimental Workflow for IC50 Determination.
References
Comparative study of the pharmacokinetic profiles of Alaproclate and sertraline
This guide provides a comparative analysis of the pharmacokinetic profiles of Alaproclate and sertraline, intended for researchers, scientists, and professionals in drug development. While both are selective serotonin reuptake inhibitors (SSRIs), their development and clinical use have followed different paths. Alaproclate, an early SSRI, was withdrawn during its development in the mid-1980s due to concerns about liver toxicity observed in preclinical animal studies. Sertraline, on the other hand, was approved and has become a widely prescribed antidepressant. This comparison is based on data from their respective development phases.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for Alaproclate and sertraline based on available data.
| Pharmacokinetic Parameter | Alaproclate | Sertraline |
| Absorption | ||
| Bioavailability | ~76% (in dogs) | ~44% (in humans, increased with food) |
| Tmax (Time to peak plasma concentration) | 1-2 hours | 4.5-8.4 hours |
| Distribution | ||
| Protein Binding | ~90% | ~98% |
| Volume of Distribution (Vd) | High | ~20 L/kg |
| Metabolism | ||
| Primary Metabolite | Desmethylalaproclate | Desmethylsertraline (N-desmethylsertraline) |
| Primary Enzyme System | Cytochrome P450 (CYP) | Cytochrome P450 (CYP2B6, CYP2C9, CYP2C19, CYP3A4, CYP2D6) |
| Excretion | ||
| Elimination Half-life | ~3 hours (in dogs) | ~26 hours (parent drug), 62-104 hours (metabolite) |
| Route of Elimination | Primarily renal | Renal and fecal |
Experimental Protocols
Detailed experimental protocols for Alaproclate are limited due to its withdrawal from development. However, the methodologies for determining the pharmacokinetic parameters of both drugs would have followed standard preclinical and clinical study designs.
Preclinical Pharmacokinetic Studies (Animal Models)
-
Animal Models: Studies are typically conducted in species such as rats, dogs, and monkeys to assess single-dose and multiple-dose pharmacokinetics.
-
Drug Administration: The drug is administered orally (PO) and intravenously (IV) to determine bioavailability.
-
Sample Collection: Blood samples are collected at predetermined time points post-dosing. Plasma is separated by centrifugation.
-
Bioanalytical Method: Drug and metabolite concentrations in plasma are quantified using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine parameters like Cmax, Tmax, AUC (area under the curve), half-life, clearance, and volume of distribution.
Human Pharmacokinetic Studies (Clinical Trials)
-
Study Population: Healthy volunteers are typically recruited for initial pharmacokinetic studies.
-
Study Design: Single ascending dose and multiple ascending dose studies are conducted to assess safety, tolerability, and pharmacokinetics. Food effect studies are also performed.
-
Procedures: Similar to preclinical studies, blood samples are collected serially, and plasma concentrations are determined using validated bioanalytical methods. Urine and fecal samples may also be collected to assess excretion pathways.
-
Data Analysis: Pharmacokinetic parameters are calculated as described for preclinical studies.
Visualizations
The following diagrams illustrate a typical experimental workflow for a pharmacokinetic study and the mechanism of action of SSRIs.
Assessing the Clinical Translatability of Preclinical Findings with (S)-Alaproclate: A Comparative Guide
Introduction
(S)-Alaproclate is a selective serotonin reuptake inhibitor (SSRI) that was investigated for the treatment of depression. It possesses a dual mechanism of action, also acting as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This guide provides a comparative assessment of the preclinical and clinical findings for this compound against other well-established SSRIs, namely zimeldine and fluoxetine, to evaluate its clinical translatability. Development of Alaproclate was discontinued due to observations of hepatotoxicity in animal studies, a critical factor in its translational failure. This guide is intended for researchers, scientists, and drug development professionals to provide objective data and experimental context for understanding the trajectory of this compound and similar compounds.
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of serotonin (5-HT) reuptake by blocking the serotonin transporter (SERT).[1] This leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. Unlike many other antidepressants, this compound has negligible effects on noradrenaline or dopamine reuptake.[1] A distinguishing feature of this compound is its additional activity as a non-competitive antagonist of the NMDA receptor, a property not shared by traditional SSRIs.[2]
Preclinical Findings
In Vitro Serotonin Reuptake Inhibition
The potency of this compound and its comparators in inhibiting serotonin reuptake in vitro is a key preclinical measure of their primary pharmacological activity.
| Compound | IC50 for SERT Inhibition (nM) | Reference |
| This compound | Data not available | |
| Zimeldine | ~100 | [3] |
| Fluoxetine | 17 | [4] |
Forced Swim Test in Rodents
The forced swim test is a common behavioral assay to assess antidepressant-like activity in rodents. A decrease in immobility time is indicative of potential antidepressant efficacy.
| Compound | Species | Dose | % Decrease in Immobility Time | Reference |
| This compound | Rat | 40 mg/kg | Effective (Specific data not available) | [5] |
| Zimeldine | Rat | Not specified | Effective (Specific data not available) | [5] |
| Fluoxetine | Rat | 1.0 mg/kg | Significant decrease | [6] |
| Fluoxetine | Rat | 10 mg/kg | Significant decrease | [7] |
| Fluoxetine | Rat | 20 mg/kg | Significant decrease | [7] |
NMDA Receptor Antagonism
This compound's ability to antagonize the NMDA receptor represents a potential secondary mechanism for antidepressant effects.
| Compound | Receptor Target | Potency (IC50/Ki) | Reference |
| This compound | NMDA Receptor | Data not available | [2] |
| Fluoxetine | NMDA Receptor (GluN2B subunit) | Inhibition in low micromolar range | [5] |
Clinical Findings
Efficacy in Major Depressive Disorder
Clinical trials have evaluated the efficacy of these compounds in patients diagnosed with major depressive disorder, typically measuring changes in depression rating scales such as the Hamilton Depression Rating Scale (HAM-D) or Montgomery-Åsberg Depression Rating Scale (MADRS).
| Compound | Study Design | Comparator | Key Efficacy Findings | Reference |
| Alaproclate | Open-label | - | 5/11 patients showed >21 point improvement on HAM-D | [8] |
| Zimeldine | Double-blind, placebo-controlled | Placebo | Zimeldine was shown to have antidepressant properties. | [6] |
| Zimeldine | Double-blind | Amitriptyline | Comparable efficacy to amitriptyline. | [9] |
| Zimeldine | Double-blind | Amitriptyline, Placebo | Amitriptyline was more effective overall; in severely depressed patients, zimeldine and amitriptyline were equally effective and superior to placebo. | [4] |
| Fluoxetine | Meta-analysis of 3 double-blind studies | Placebo | Fluoxetine (20 mg/day) showed significantly greater remission and response rates. | [10] |
| Fluoxetine | Review of 87 randomized clinical trials | Placebo, TCAs | Safe and effective from the first week of therapy, with comparable efficacy to TCAs. | [11] |
Safety and Tolerability
The safety profile is a critical determinant of a drug's clinical viability.
| Compound | Common Adverse Effects | Serious Adverse Events | Reference |
| Alaproclate | Anticholinergic side effects, abnormal liver function tests, faecal occult blood. | Hepatotoxicity in animal studies led to discontinuation of development. | [8] |
| Zimeldine | Mild to moderate side effects. | Cases of Guillain-Barré syndrome led to its withdrawal from the market. | [4][6] |
| Fluoxetine | Insomnia, asthenia, somnolence, gastroenteritis, decreased libido. | Generally well-tolerated with a favorable safety profile compared to TCAs. | [10][11] |
Discussion on Clinical Translatability
The preclinical profile of this compound, demonstrating selective serotonin reuptake inhibition and antidepressant-like effects in animal models, was promising and consistent with the profile of other successful antidepressants like fluoxetine. Its dual action as an NMDA receptor antagonist offered a potentially novel therapeutic advantage. However, the clinical translation of these promising preclinical findings was ultimately halted by significant safety concerns, specifically hepatotoxicity observed in animal studies. This highlights a critical challenge in drug development: preclinical efficacy does not always predict a favorable safety profile in humans or even in long-term animal toxicity studies.
In contrast, while zimeldine also showed preclinical and clinical efficacy, its journey was cut short by the emergence of a rare but serious adverse event, Guillain-Barré syndrome, after it was marketed. Fluoxetine, on the other hand, successfully navigated clinical development and has become a widely used antidepressant, demonstrating a more favorable balance of efficacy and safety.
The case of this compound underscores the importance of comprehensive and long-term toxicology studies in preclinical development. While the initial pharmacological and behavioral data were encouraging, the unforeseen toxicity ultimately rendered it untranslatable to the clinic.
Experimental Protocols
In Vitro Serotonin Reuptake Inhibition Assay
Objective: To determine the in vitro potency of a compound to inhibit the serotonin transporter (SERT).
Methodology: This assay typically utilizes either synaptosomes prepared from rodent brain tissue or cell lines stably expressing the human SERT (hSERT).
-
Preparation: Synaptosomes are prepared by homogenizing brain tissue (e.g., rat striatum or cortex) in a suitable buffer and obtaining a crude mitochondrial pellet through differential centrifugation. For cell-based assays, hSERT-expressing cells (e.g., HEK293) are cultured to confluence in microplates.
-
Assay Procedure:
-
The synaptosomes or cells are pre-incubated with various concentrations of the test compound (e.g., this compound) and a reference compound (e.g., fluoxetine).
-
The reuptake reaction is initiated by adding a known concentration of radiolabeled serotonin (e.g., [³H]5-HT).
-
The incubation is carried out at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the synaptosomes/cells from the incubation medium. Non-specific uptake is determined in the presence of a high concentration of a known SERT inhibitor.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]5-HT uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curve.
Forced Swim Test in Rats
Objective: To assess the antidepressant-like activity of a compound in rats.
Methodology:
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test session (Day 1): Each rat is individually placed in the cylinder for a 15-minute period. This session is for habituation and to induce a state of behavioral despair. After the session, the rats are removed, dried, and returned to their home cages.
-
Test session (Day 2): The test compound, a reference drug, or vehicle is administered to the rats at a specified time before the test (e.g., 60 minutes). Each rat is then placed back into the cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded by a trained observer who is blind to the treatment conditions.
-
-
Data Analysis: The mean immobility time for each treatment group is calculated. A statistically significant decrease in immobility time compared to the vehicle-treated group is considered an indication of antidepressant-like activity.
NMDA Receptor Binding Assay
Objective: To determine the affinity of a compound for the NMDA receptor.
Methodology: This assay typically uses brain membrane preparations and a radiolabeled NMDA receptor antagonist.
-
Preparation of Brain Membranes: Rodent brain tissue (e.g., cortex or hippocampus) is homogenized in a buffer and centrifuged to obtain a crude membrane pellet. The pellet is washed multiple times to remove endogenous ligands.
-
Binding Assay:
-
The membrane preparation is incubated with a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801, a non-competitive antagonist, or [³H]CGP 39653, a competitive antagonist).
-
Increasing concentrations of the test compound are added to compete for binding with the radioligand.
-
The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled NMDA receptor ligand.
-
The reaction is terminated by rapid filtration, and the radioactivity bound to the membranes is quantified.
-
-
Data Analysis: The concentration of the test compound that displaces 50% of the specific radioligand binding (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways
The signaling pathways affected by this compound involve both serotonergic and glutamatergic systems.
Caption: Serotonergic signaling pathway and the action of this compound.
Caption: NMDA receptor signaling and the antagonistic action of this compound.
Caption: General workflow for antidepressant drug development and the point of failure for this compound.
Conclusion
The investigation of this compound provides a valuable case study in the complexities of translating preclinical findings to clinical success. While its dual mechanism of action as both a selective serotonin reuptake inhibitor and an NMDA receptor antagonist was pharmacologically intriguing and supported by initial preclinical efficacy data, the emergence of severe toxicity in animal models proved to be an insurmountable hurdle. This guide highlights that a comprehensive assessment of both efficacy and safety is paramount throughout the drug development process. The comparison with zimeldine, which failed due to post-marketing safety issues, and the successful trajectory of fluoxetine, further emphasize that the ultimate clinical utility of a drug is determined by a favorable risk-benefit profile. For researchers and drug developers, the story of this compound serves as a critical reminder of the attrition rates in pharmaceutical R&D and the importance of robust preclinical safety evaluations.
References
- 1. Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant Interactions with the NMDA NR1-1b Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA Receptor Antagonists for Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Controlled trial of zimelidine, a 5-HT reuptake inhibitor, for treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of (S)-Alaproclate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds like (S)-Alaproclate is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound.
This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and is very toxic to aquatic life with long-lasting effects[1][2][3]. It may also cause allergic skin reactions, serious eye irritation, and respiratory irritation[3]. Therefore, meticulous care must be taken throughout the disposal process.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This is the first line of defense in preventing exposure and ensuring personal safety.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles |
| Hand Protection | Protective gloves (e.g., natural rubber or PVC) | Prevents skin contact and potential absorption |
| Body Protection | Impervious clothing (e.g., lab coat) | Shields skin from accidental spills |
| Respiratory Protection | Suitable respirator | Necessary when handling powders or creating aerosols to prevent inhalation |
When handling this compound, always work in a well-ventilated area, preferably within a fume hood, to minimize inhalation risks[2]. Avoid generating dust and ensure that an eyewash station and safety shower are readily accessible[1].
Step-by-Step Disposal Procedure
The recommended disposal method for this compound is through an approved waste disposal plant[1][3]. It is crucial not to dispose of this compound with household garbage or allow it to enter the sewage system[2].
-
Containment:
-
Ensure all this compound waste, including any contaminated materials, is collected in a designated, properly labeled, and sealed container.
-
The container should be compatible with the chemical and clearly marked as hazardous waste.
-
-
Labeling:
-
Label the waste container with the full chemical name: "this compound".
-
Include appropriate hazard symbols (e.g., harmful, irritant, environmentally hazardous).
-
-
Storage:
-
Store the sealed waste container in a cool, well-ventilated, and designated hazardous waste storage area.
-
Keep it away from incompatible materials such as strong acids, alkalis, and strong oxidizing or reducing agents[1].
-
-
Arranging for Disposal:
-
Contact a licensed environmental waste management company to arrange for the collection and disposal of the hazardous waste.
-
Provide the waste management company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
-
Documentation:
-
Maintain a record of the disposal, including the date, quantity of waste, and the name of the waste management company. This is crucial for regulatory compliance.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
